Tricyclohexylphosphine oxide
Description
Properties
IUPAC Name |
dicyclohexylphosphorylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFPWWWXFFNJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160001 | |
| Record name | Phosphine oxide, tricyclohexyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13689-19-5 | |
| Record name | Tricyclohexylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13689-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine oxide, tricyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013689195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13689-19-5 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, tricyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90160001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclohexylphosphine Oxide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Bonding of Tricyclohexylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of tricyclohexylphosphine (B42057) oxide (TCPO). A robust organophosphorus compound, TCPO is widely utilized as a ligand in catalysis and as an extractant in materials science. This document collates and presents experimental and computational data, offering insights into its synthesis, structural parameters, and electronic properties. Detailed methodologies for key analytical techniques are provided to facilitate reproducible research.
Introduction
Tricyclohexylphosphine oxide (C₁₈H₃₃OP), often abbreviated as TCPO or Cy₃PO, is a tertiary phosphine (B1218219) oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three cyclohexyl rings.[1] The steric bulk imparted by the cyclohexyl groups and the electronic nature of the phosphoryl (P=O) bond are pivotal to its chemical reactivity and utility in various applications, including as a stabilizing ligand for transition metal catalysts and in the separation of lanthanides and actinides.[1] Understanding the precise molecular geometry and the nature of the bonding within TCPO is fundamental to elucidating its function and designing novel applications.
This guide synthesizes crystallographic, spectroscopic, and computational data to provide a detailed overview of the molecular structure and bonding of this compound.
Synthesis of this compound
This compound can be synthesized through two primary routes: the oxidation of tricyclohexylphosphine (PCy₃) and the hydrogenation of triphenylphosphine (B44618) oxide (TPPO).
Oxidation of Tricyclohexylphosphine
The most common laboratory-scale synthesis involves the oxidation of tricyclohexylphosphine. This method is advantageous for its simplicity and high conversion rates.
Logical Workflow for the Oxidation of Tricyclohexylphosphine:
Caption: Workflow for the synthesis of TCPO via oxidation of PCy₃.
Hydrogenation of Triphenylphosphine Oxide
For industrial-scale production, the catalytic hydrogenation of triphenylphosphine oxide is often preferred due to the lower cost of the starting material.[1]
Signaling Pathway for the Hydrogenation of Triphenylphosphine Oxide:
Caption: Pathway for the synthesis of TCPO via hydrogenation of TPPO.
Molecular Structure and Bonding
The molecular geometry of this compound is characterized by a tetrahedral arrangement around the central phosphorus atom. The three bulky cyclohexyl groups lead to significant steric hindrance, which influences its coordination chemistry.
Crystallographic Data
X-ray diffraction studies on a hydrated form of this compound (Cy₃PO·H₂O) have provided key insights into its solid-state structure.
| Parameter | Value (Å) |
| P=O Bond Length | ~1.507 |
| P-C Bond Length | ~1.78 |
| Table 1: Key Bond Lengths in Hydrated this compound. [1] |
Spectroscopic Analysis
3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR spectroscopy is a powerful tool for characterizing phosphine oxides. The chemical shift of the phosphorus nucleus is sensitive to its electronic environment.
| Solvent | ³¹P Chemical Shift (δ, ppm) |
| CDCl₃ | Not specified |
| C₆D₆ | 46.31 |
| d₆-DMSO | 29.03 |
| Table 2: ³¹P NMR Chemical Shifts of this compound in Various Solvents. [2] |
The oxidation of tricyclohexylphosphine to this compound can be monitored in real-time using ³¹P NMR, where a shift from approximately 10 ppm for the phosphine to around 47 ppm for the oxide is observed.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the molecule. The P=O stretching vibration is a particularly characteristic absorption. For analogous compounds like trioctylphosphine (B1581425) oxide, the P=O stretch appears around 1146 cm⁻¹, and the P-C stretch is observed near 1465 cm⁻¹.[3]
Logical Relationship for Spectroscopic Characterization:
Caption: Spectroscopic techniques for TCPO characterization.
Computational Analysis
Density Functional Theory (DFT) calculations are employed to model the electronic structure of this compound, providing insights that complement experimental data. These computational studies can predict geometric parameters and electronic properties.[1]
| Parameter | Calculated Value |
| P=O Bond Length (Å) | Data not available in search results |
| P-C Bond Length (Å) | Data not available in search results |
| C-P-C Bond Angle (°) | Data not available in search results |
| O=P-C Bond Angle (°) | Data not available in search results |
| Table 3: Computationally Derived Molecular Geometry of this compound. |
Experimental Protocols
Synthesis of this compound via Oxidation
Materials:
-
Tricyclohexylphosphine (PCy₃)
-
Hydrogen peroxide (H₂O₂) or air
-
Diethylcarbonate or other suitable solvent
Procedure:
-
Dissolve tricyclohexylphosphine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add the oxidizing agent (e.g., a stoichiometric amount of hydrogen peroxide) to the solution while stirring. If using air, bubble a gentle stream through the solution.
-
Monitor the reaction progress using ³¹P NMR spectroscopy until the signal corresponding to tricyclohexylphosphine has disappeared.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting white solid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
³¹P NMR Spectroscopy for Reaction Monitoring
Instrument:
-
NMR spectrometer (e.g., 80 MHz)
Sample Preparation:
-
Prepare a solution of the reaction mixture (approximately 250 mM) in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Acquisition Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 3.2 s
-
Repetition Time: 15 s
-
Number of Scans: 16
Data Processing:
-
Reference the ³¹P spectra to an external standard of 85% H₃PO₄ (δ = 0.00 ppm).
FTIR Spectroscopy
Instrument:
-
FTIR spectrometer
Sample Preparation:
-
Prepare a KBr pellet of the solid this compound or analyze as a neat solid using an ATR accessory.
Data Acquisition:
-
Collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans to achieve a good signal-to-noise ratio.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and bonding of this compound, integrating experimental data from X-ray crystallography and spectroscopy with insights from computational studies. The presented synthesis routes and detailed experimental protocols offer a practical resource for researchers. The robust tetrahedral geometry, defined by the bulky cyclohexyl substituents and the polar phosphoryl group, underpins its diverse applications in modern chemistry. Further research, particularly in obtaining high-resolution crystal structures of the anhydrous form and more detailed computational analyses, will continue to refine our understanding of this important molecule.
References
Synthesis of Tricyclohexylphosphine Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary synthetic routes to Tricyclohexylphosphine (B42057) oxide (OPCy₃), a compound of significant interest in catalysis and materials science. The document details two principal methodologies: the direct oxidation of tricyclohexylphosphine (PCy₃) and the catalytic hydrogenation of triphenylphosphine (B44618) oxide. This guide presents detailed experimental protocols, comprehensive quantitative data, and visual representations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.
Introduction
Tricyclohexylphosphine oxide is a sterically bulky organophosphorus compound. Its robust chemical nature and the electron-donating properties of the phosphine (B1218219) oxide group make it a valuable ligand in transition metal catalysis and a key component in various organic transformations. This guide focuses on the practical synthesis of OPCy₃ from its immediate precursor, tricyclohexylphosphine (PCy₃), a common and often air-sensitive reagent. Improperly stored PCy₃ is frequently contaminated with its oxide, making a controlled and efficient synthesis of pure OPCy₃ essential for many applications.[1]
Synthetic Methodologies
There are two primary, well-documented methods for the synthesis of this compound. The most common approach is the direct oxidation of tricyclohexylphosphine. An alternative, industrially relevant method involves the hydrogenation of triphenylphosphine oxide.
Direct Oxidation of Tricyclohexylphosphine (PCy₃)
The oxidation of PCy₃ to OPCy₃ can be achieved using a variety of oxidizing agents. Common oxidants include air (autoxidation), hydrogen peroxide, and ozone.[2] For controlled laboratory-scale synthesis, hydrogen peroxide is a preferred reagent due to its efficiency and relatively clean reaction profile.
This protocol is based on established procedures for the oxidation of tertiary phosphines.
Materials:
-
Tricyclohexylphosphine (PCy₃)
-
30-35% Aqueous Hydrogen Peroxide (H₂O₂)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane (B92381) or Heptane (B126788) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tricyclohexylphosphine in toluene.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of 30-35% aqueous hydrogen peroxide to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the signal for PCy₃ (typically around δ 10-12 ppm) is no longer observed and a new signal for OPCy₃ appears (typically between δ 29-48 ppm, depending on the solvent).
-
Separate the organic layer and wash it with water to remove any unreacted hydrogen peroxide.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the toluene under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as hexane or heptane to obtain a white crystalline solid.
Caption: Workflow for the direct oxidation of PCy₃ to OPCy₃.
Catalytic Hydrogenation of Triphenylphosphine Oxide
An alternative route to this compound involves the catalytic hydrogenation of triphenylphosphine oxide. This method is particularly suited for larger-scale industrial production.[3]
The following protocol is adapted from patent literature.[3]
Materials:
-
Triphenylphosphine Oxide
-
Palladium on Alumina (Pd/Al₂O₃, 5% loading) or Rhodium on Carbon (Rh/C, 1% loading)
-
Tetrahydrofuran (THF) or Dioxane
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with triphenylphosphine oxide, the chosen catalyst (e.g., 5% Pd/Al₂O₃), and the solvent (e.g., THF).
-
Seal the autoclave and purge it with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 6.0-10.0 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 180-220 °C) with stirring.
-
Maintain the reaction under these conditions for 12-24 hours.
-
Monitor the reaction's completion using gas chromatography (GC).
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The resulting solution contains this compound.
Caption: Workflow for the catalytic hydrogenation of triphenylphosphine oxide.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of this compound.
Table 1: Reaction Conditions for Catalytic Hydrogenation of Triphenylphosphine Oxide
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Yield (%) |
| 5% Pd/Al₂O₃ | 180 | 6.0 | THF | 92.5 |
| 1% Rh/C | 190 | 10.0 | Dioxane | 89.0 |
Data sourced from patent literature.
Table 2: Characterization Data for this compound
| Analytical Technique | Result |
| ³¹P NMR | δ 29.03 ppm (in d₆-DMSO)[3], δ 47.3 ppm (in diethylcarbonate) |
| GC-MS (EI) | m/z: 280 (M⁺), 225, 198, 143 |
| Purity | >98% (by GC analysis)[2] |
Note on ³¹P NMR Data: The chemical shift of this compound in ³¹P NMR is sensitive to the solvent used. The observed range of δ 29-48 ppm is consistent with reported values, and this solvent-dependent shift is a known phenomenon for phosphine oxides.
Purification and Characterization
Purification of this compound can be challenging due to the potential presence of unreacted PCy₃ or other oxidized byproducts.[2] For the direct oxidation method, recrystallization from a non-polar solvent like hexane or ethyl acetate (B1210297) is typically effective.[2] Column chromatography can also be employed for higher purity.[2] For the hydrogenation route, the product is often used in the subsequent reduction step without extensive purification.
The final product should be characterized to confirm its identity and purity. ³¹P NMR spectroscopy is a powerful tool for this, showing a characteristic singlet for the phosphine oxide. Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight and fragmentation pattern.
Conclusion
The synthesis of this compound can be readily achieved through the direct oxidation of tricyclohexylphosphine or the catalytic hydrogenation of triphenylphosphine oxide. The choice of method may depend on the desired scale of the reaction and the available starting materials. The protocols and data presented in this guide provide a comprehensive resource for the successful synthesis and characterization of this important organophosphorus compound.
References
Technical Guide: ³¹P NMR Chemical Shift of Tricyclohexylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of tricyclohexylphosphine (B42057) oxide (O=PCy₃). It includes a compilation of reported chemical shift data, detailed experimental protocols for ³¹P NMR spectroscopy, and logical workflows for its synthesis and analysis. This document serves as a comprehensive resource for the characterization of this common organophosphorus compound.
Introduction to ³¹P NMR Spectroscopy of Phosphine (B1218219) Oxides
Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct analytical technique for the characterization of organophosphorus compounds.[1] The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, which provides excellent NMR sensitivity.[2] A key advantage is its wide chemical shift range (approximately 2000 ppm), which allows for clear separation and identification of different phosphorus environments with minimal signal overlap.[2]
Tricyclohexylphosphine oxide is the oxidized form of tricyclohexylphosphine, a widely used ligand in catalysis. The oxidation state of the phosphorus atom significantly influences its electronic environment, leading to a distinct and predictable downfield shift in the ³¹P NMR spectrum compared to the parent phosphine. This makes ³¹P NMR an invaluable tool for monitoring oxidation reactions and assessing the purity of phosphine-containing materials.[3][4]
³¹P NMR Chemical Shift Data
The ³¹P NMR chemical shift (δ) of this compound is sensitive to the solvent used for analysis. The data compiled from various studies are presented below. All shifts are reported in parts per million (ppm) relative to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).[5][6]
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| This compound | CDCl₃ | 51.40 | [5] |
| This compound | C₆D₆ | 46.31 | [7] |
| This compound | Diethylcarbonate | 47.3 | [3] |
| This compound (Solid-State) | Polycrystalline | 51.53 and 53.61* | [7] |
*Note: The solid-state MAS NMR spectrum of the H₂O₂ adduct of this compound shows two isotropic lines, suggesting different phosphorus environments in the crystal lattice.[7]
Experimental Protocols
3.1 General Protocol for ³¹P NMR Spectrum Acquisition
This protocol outlines the standard procedure for obtaining a proton-decoupled (³¹P{¹H}) NMR spectrum. Proton decoupling simplifies the spectrum by removing splitting caused by ¹H-¹³P coupling, resulting in sharp, single peaks for each unique phosphorus nucleus.[8]
-
Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Instrument Setup :
-
Acquisition Parameters :
-
Experiment : A standard 1D phosphorus experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Pulse Angle : 30-90 degrees. A 90° pulse provides the maximum signal for a single scan.[3]
-
Acquisition Time (AT) : Typically 1-3 seconds.[3]
-
Relaxation Delay (D1) : For non-quantitative analysis, 1-2 seconds is sufficient. For accurate integration (quantitative analysis), a longer delay (5x the longest T₁ relaxation time) combined with inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE).[8]
-
Number of Scans (NS) : Typically 16 to 64 scans, depending on the sample concentration.[3]
-
-
Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the H₃PO₄ standard.
-
3.2 Specific Protocol: Monitoring the Oxidation of Tricyclohexylphosphine
This protocol details a published method for monitoring the air oxidation of tricyclohexylphosphine to its corresponding oxide in real-time using ³¹P NMR.[3]
-
Sample Preparation : Prepare a 250 mM solution of tricyclohexylphosphine in diethylcarbonate directly within a standard 5 mm NMR tube.[3]
-
Reaction Initiation : Introduce a constant stream of air into the open NMR tube to initiate the oxidation process.[3]
-
NMR Data Acquisition :
-
Data Analysis : Process each spectrum and integrate the signals corresponding to tricyclohexylphosphine (δ ≈ 9.95 ppm) and this compound (δ ≈ 47.3 ppm). Plot the integral values as a function of time to obtain reaction kinetics.[3]
Workflows and Logical Relationships
Visual diagrams are provided below to illustrate key experimental and synthetic processes involving this compound.
Figure 1: An experimental workflow for monitoring the oxidation of tricyclohexylphosphine.
Figure 2: The synthetic relationship between a phosphine and its corresponding phosphine oxide.
References
- 1. 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds | Scilit [scilit.com]
- 2. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
Solubility of Tricyclohexylphosphine Oxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tricyclohexylphosphine (B42057) oxide (TCPO). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a robust framework for the experimental determination of its solubility. The methodologies described herein are essential for researchers and professionals in drug development and other scientific fields who require precise solubility information for process development, formulation, and quality control.
Introduction to Tricyclohexylphosphine Oxide and its Solubility
This compound is an organophosphorus compound characterized by a phosphoryl group double-bonded to a phosphorus atom, which is in turn single-bonded to three cyclohexyl rings. This structure imparts a combination of steric bulk and polarity. The phosphoryl group is polar and capable of acting as a hydrogen bond acceptor, while the cyclohexyl rings are nonpolar. This amphiphilic nature suggests that TCPO will exhibit a range of solubilities in different organic solvents.
General solubility information indicates that this compound is soluble in most organic solvents and insoluble in water.[1][2] One source specifically notes its solubility in methanol. However, for scientific and industrial applications, precise quantitative data is crucial. This guide provides the tools to generate and interpret such data.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the literature. Therefore, the following table is presented as a template for organizing experimentally determined data. Researchers are encouraged to populate this table with their own findings to build a comprehensive solubility profile for TCPO.
Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Template)
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Polar Protic | Methanol | 25 | Data Not Available | Data Not Available |
| Ethanol | 25 | Data Not Available | Data Not Available | |
| Isopropanol | 25 | Data Not Available | Data Not Available | |
| Polar Aprotic | Acetone | 25 | Data Not Available | Data Not Available |
| Ethyl Acetate | 25 | Data Not Available | Data Not Available | |
| Tetrahydrofuran (THF) | 25 | Data Not Available | Data Not Available | |
| Dichloromethane (DCM) | 25 | Data Not Available | Data Not Available | |
| Nonpolar | Toluene | 25 | Data Not Available | Data Not Available |
| Hexane | 25 | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination: Gravimetric Method
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Conical flask with a stopper
-
Thermostatic water bath or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance (accurate to at least 0.1 mg)
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with continuous stirring or shaking.
-
-
Sample Withdrawal and Filtration:
-
Allow the flask to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial not to disturb the undissolved solid.
-
Immediately filter the withdrawn sample using a syringe filter to remove any suspended microcrystals. The filter should be pre-conditioned with the same solvent to avoid any concentration changes due to adsorption.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the filtered saturated solution into a pre-weighed evaporation dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a well-ventilated fume hood or using a gentle stream of inert gas. For higher boiling point solvents, a drying oven set to a temperature below the decomposition point of TCPO can be used.
-
Once the solvent is completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.
-
Allow the dish to cool to room temperature in a desiccator before weighing it again.
-
Data Calculation:
-
Mass of the solute (TCPO):
-
Mass of dish with dried solute - Mass of empty dish
-
-
Mass of the solvent:
-
(Mass of dish with solution) - (Mass of dish with dried solute)
-
-
Solubility ( g/100 g solvent):
-
(Mass of solute / Mass of solvent) x 100
-
-
Solubility ( g/100 mL solvent):
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Volume of solvent = Mass of solvent / Density of solvent
-
Solubility = (Mass of solute / Volume of solvent) x 100
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for selecting a solvent for this compound based on solubility considerations.
Caption: Workflow for solvent selection based on solubility.
Conclusion
While qualitative data suggests that this compound is soluble in a variety of organic solvents, this technical guide emphasizes the necessity of quantitative experimental determination for scientific and industrial applications. The provided experimental protocol for the gravimetric method offers a reliable approach for generating precise solubility data. The illustrative data table serves as a template for organizing these findings, and the logical workflow diagram provides a systematic approach to solvent selection. By following the methodologies outlined in this guide, researchers and professionals can build a comprehensive understanding of the solubility of this compound, enabling more efficient and effective process development and formulation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Grignard Reagent Synthesis of Tricyclohexylphosphine (B42057) Oxide
Tricyclohexylphosphine oxide (Cy₃PO) is an organophosphorus compound of significant interest in various chemical fields. It serves as a crucial ligand in coordination chemistry and catalysis, and its formation is often observed as a byproduct in reactions involving its parent compound, tricyclohexylphosphine (PCy₃).[1][2] The synthesis of Cy₃PO can be achieved through several routes, including the direct oxidation of PCy₃ or, more directly, via a Grignard reagent-based approach. This guide focuses on the latter, providing a detailed overview of the synthesis of this compound by reacting a cyclohexyl Grignard reagent with phosphorus oxychloride (POCl₃).
Reaction Overview
The core of this synthesis is a nucleophilic attack of a cyclohexyl Grignard reagent (cyclohexylmagnesium halide, CyMgX) on phosphorus oxychloride. The reaction proceeds in a one-pot manner, where three equivalents of the Grignard reagent react with one equivalent of POCl₃ to yield the desired this compound.[2]
The general chemical equation for this transformation is:
3 CyMgX + POCl₃ → Cy₃PO + 3 MgXCl [2]
This method, while effective, demands stringent anhydrous (water-free) conditions to prevent the quenching of the highly reactive Grignard reagent.[2]
Experimental Protocols
The following section details the experimental methodology for the synthesis of this compound, broken down into the preparation of the Grignard reagent and its subsequent reaction with phosphorus oxychloride.
Part 1: Synthesis of Cyclohexylmagnesium Bromide (Grignard Reagent)
This procedure outlines the formation of the essential Grignard reagent from bromocyclohexane (B57405) and magnesium metal.
-
Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a vacuum and subsequently cooled under an inert atmosphere (e.g., Argon or Nitrogen). The flask is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Reagent Preparation: Magnesium turnings are placed in the flask. A small crystal of iodine is added to help initiate the reaction by activating the magnesium surface.[3] Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether is added to just cover the magnesium.[3][4]
-
Initiation: A small portion of a solution of bromocyclohexane in anhydrous THF is added from the dropping funnel. The reaction is initiated when the characteristic color of the iodine fades and gentle bubbling is observed.[3] Gentle warming may be necessary to start the reaction.
-
Grignard Reagent Formation: Once initiated, the remaining bromocyclohexane solution is added dropwise at a rate sufficient to maintain a gentle reflux.[3] After the addition is complete, the mixture is stirred until most of the magnesium has been consumed. The resulting cloudy, greyish solution is the cyclohexylmagnesium bromide reagent.
Part 2: Synthesis of this compound
-
Reaction Setup: The solution of the freshly prepared cyclohexylmagnesium bromide is cooled in an ice bath (0-5 °C).
-
Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (POCl₃) in anhydrous THF is added dropwise from the dropping funnel to the stirred Grignard reagent solution. The molar ratio of Grignard reagent to POCl₃ should be approximately 3:1. This addition is exothermic and the temperature should be carefully controlled.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane (B92381) or ethyl acetate/hexane) to obtain the pure, white crystalline solid.
Quantitative Data Summary
While specific reaction parameters can vary, the table below summarizes typical quantitative data reported for the Grignard synthesis of this compound and related phosphines.
| Parameter | Value / Condition | Source |
| Reactants Molar Ratio | 3 eq. Cyclohexylmagnesium Halide : 1 eq. POCl₃ | [2] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | [4] |
| Reaction Temperature | 0 °C to reflux | [4] |
| Reported Yield | ~75% | [2] |
| Purity (Post-Purification) | >98% (by GC analysis) | [2] |
Visualizations
The following diagrams illustrate the key logical and experimental workflows described in this guide.
Caption: Experimental workflow for the Grignard synthesis of Cy₃PO.
Caption: Logical relationship of reactants to products in the synthesis.
References
A Technical Guide to the Physical and Chemical Properties of Tricyclohexylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Tricyclohexylphosphine (B42057) oxide (TCPO) is a robust, sterically hindered organophosphorus compound with significant applications in modern chemistry. Characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three bulky cyclohexyl rings, its structure dictates its utility. While often encountered as an oxidation product of the widely used tricyclohexylphosphine (PCy₃) ligand, TCPO itself is a valuable compound, serving as a stabilizing ligand in transition metal catalysis and as a highly efficient extractant in separation sciences.[1] This technical guide provides an in-depth overview of its core physical and chemical properties, synthesis protocols, and functional mechanisms.
General and Chemical Identifiers
The fundamental identification parameters for Tricyclohexylphosphine oxide are summarized below.
| Identifier | Value |
| IUPAC Name | dicyclohexylphosphorylcyclohexane[1][2][3] |
| Common Name | This compound |
| Abbreviation | TCPO or OPCy₃ |
| CAS Number | 13689-19-5[1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₁₈H₃₃OP[2][3][4][7][8][10] |
| Molecular Weight | 296.43 g/mol [1][2][4][7][8][10] |
| InChI Key | LEFPWWWXFFNJAA-UHFFFAOYSA-N[1][2][3][11] |
| Canonical SMILES | C1CCC(CC1)P(=O)(C2CCCCC2)C3CCCCC3[1] |
Physical Properties
TCPO is a white crystalline solid under standard conditions.[5][12] Its high melting point and solubility profile are critical for its application in various reaction conditions.
| Property | Value |
| Appearance | White to almost-white crystalline powder[5] |
| Melting Point | 155-159 °C[1][3][5][7][9][10] |
| Boiling Point | 210 °C @ 0.75 mmHg[5][9] 466.6 °C @ 760 mmHg (Predicted)[7] |
| Density | 1.00 g/cm³[1][7] |
| Solubility | Insoluble in water.[3][8] Soluble in most organic solvents, including methanol.[3][5][8][9] |
| Vapor Pressure | 1.95 x 10⁻⁸ mmHg @ 25 °C |
| Flash Point | 236 °C[7] |
| Refractive Index | 1.492[7] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of TCPO.
| Spectroscopy | Data Highlights |
| Mass Spectrometry | GC-MS Fragments (m/z): 214 (Top Peak), 55, 133, 41, 132[2] |
| Infrared (IR) | The spectrum is characterized by C-H stretching absorptions below 3000 cm⁻¹ and a prominent P=O stretching band around 1153 cm⁻¹.[13] |
| NMR | ³¹P NMR spectroscopy is a key technique used to monitor the oxidation of tricyclohexylphosphine to TCPO, identified by a characteristic change in chemical shifts.[1] |
Chemical Properties and Reactivity
The chemical behavior of TCPO is dominated by the steric hindrance of its cyclohexyl groups and the electronic nature of the phosphoryl (P=O) group.
-
Steric and Electronic Effects : The three cyclohexyl groups create a large steric footprint, quantified by a ligand cone angle of 170°.[1][14][15] This significant bulk is crucial for its role in catalysis, where it can protect reactive metal centers from undesired side reactions or ligand substitutions.[1] The electron-donating phosphoryl group enhances the stability of metal-ligand bonds.[1]
-
Coordination Chemistry : TCPO acts as a robust stabilizing ligand for various metals. It is particularly effective in enhancing catalyst longevity and selectivity in transformations like cross-coupling reactions, hydrofunctionalization, and hydrosilylation.[1] It also serves as a powerful extractant for lanthanide and actinide ions from aqueous solutions, a property leveraged in nuclear fuel reprocessing and rare-earth element purification.[1]
-
Reactivity and Interconversion : TCPO is most commonly formed via the oxidation of tricyclohexylphosphine (PCy₃).[1] This can occur under controlled conditions or as an atmospheric side reaction. The compound is stable but can be reduced back to its corresponding phosphine (B1218219) using various reducing agents, such as a combination of KBH₄-AlCl₃ or metal-free systems like oxalyl chloride with hexachlorodisilane.[1][16][17]
-
Hydrogen Bonding : TCPO can form hydrogen-bond networks with molecules like water and hydrogen peroxide. However, due to its steric bulk, these hydrogen bonds are notably weaker compared to those formed by less hindered analogues like triphenylphosphine (B44618) oxide.[1]
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are outlined below.
This method, adapted from patent literature, utilizes a two-step process starting from triphenylphosphine oxide.[16][17]
-
Catalytic Hydrogenation :
-
Reagents : Triphenylphosphine oxide (1 mol), catalyst (e.g., 5% Ru/C), and solvent (e.g., 300 mL cyclohexane).[17]
-
Procedure : The reagents are loaded into a high-pressure autoclave. The vessel is purged three times with nitrogen and then three times with hydrogen.[17]
-
Reaction Conditions : The reaction mixture is heated to 180-220 °C under a hydrogen pressure of 6.0-10.0 MPa.[16][17]
-
Monitoring and Work-up : The reaction is monitored by gas chromatography (GC) until completion. Upon cooling, the catalyst is removed by filtration to yield a solution of this compound.[17]
-
This is the most direct route, involving the controlled oxidation of the corresponding phosphine.[1][13]
-
Oxidation :
-
Reagents : Tricyclohexylphosphine (PCy₃), 35% aqueous hydrogen peroxide (H₂O₂).[13]
-
Procedure : The tertiary phosphine is reacted with aqueous H₂O₂. This reaction typically yields the H₂O₂ adduct of the phosphine oxide, R₃P=O·(H₂O₂)ₓ.
-
Caution : The oxidation of phosphines can be highly exothermic. The reaction should be performed with appropriate cooling and slow addition of the oxidant.
-
Phosphine oxides prepared via H₂O₂ oxidation are hygroscopic and retain strongly adsorbed water and residual peroxide.[13]
-
Decomposition and Drying :
-
Reagents : TCPO·(H₂O₂)ₓ adduct, molecular sieves (3Å or 4Å), and an anhydrous solvent (e.g., toluene).
-
Procedure : The TCPO adduct is dissolved in toluene. Activated molecular sieves are added to the solution.
-
Conditions : The mixture is stirred at room temperature. The molecular sieves safely catalyze the decomposition of the bound H₂O₂ within approximately one hour and quantitatively remove the resulting water within four hours. The process can be accelerated to completion within one hour by heating to 60 °C.[13]
-
Work-up : The molecular sieves are removed by filtration, and the solvent is evaporated under reduced pressure to yield pure, dry this compound.
-
Visualizations: Workflows and Mechanisms
To better illustrate the chemical relationships and processes involving TCPO, the following diagrams are provided.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | C18H33OP | CID 26187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 13689-19-5 | TCI AMERICA [tcichemicals.com]
- 6. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 13689-19-5 [chemicalbook.com]
- 9. This compound | 13689-19-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]
- 15. Tricyclohexylphosphine - Wikipedia [en.wikipedia.org]
- 16. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]
- 17. CN102627667B - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Oxidation Mechanism of Tricyclohexylphosphine to its Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclohexylphosphine (B42057) (PCy3) is a bulky, electron-rich tertiary phosphine (B1218219) widely employed as a ligand in organometallic chemistry and catalysis. Its utility is prominent in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, where it stabilizes metal centers and influences catalytic activity and selectivity. However, the high susceptibility of tricyclohexylphosphine to oxidation, forming tricyclohexylphosphine oxide (O=PCy3), presents a significant challenge in its handling, storage, and application. This technical guide provides a comprehensive overview of the mechanisms governing the oxidation of tricyclohexylphosphine, offering insights into the various pathways, relevant quantitative data, and detailed experimental protocols for monitoring this transformation.
Core Oxidation Mechanisms
The oxidation of tricyclohexylphosphine to its oxide can proceed through several distinct mechanisms, including autoxidation, oxidation by specific reagents, photocatalytic oxidation, and metal-catalyzed oxidation. Understanding these pathways is crucial for controlling the stability of PCy3 and for mitigating the formation of its oxide, which can act as an inhibitor in certain catalytic processes.[1]
Autoxidation: A Free-Radical Chain Mechanism
Tricyclohexylphosphine readily undergoes autoxidation in the presence of atmospheric oxygen.[2] This process follows a free-radical chain reaction, which can be dissected into three primary stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the formation of a radical species. This can be triggered by trace impurities, light, or heat, leading to the abstraction of an electron from the phosphine to form a phosphine radical cation or by the reaction with an initiator radical (In•).
Propagation: The propagation phase involves a series of reactions that generate the phosphine oxide and regenerate a radical carrier, allowing the chain reaction to continue. A key intermediate in this process is the phosphoranyl radical.
-
Step 1: Formation of the Phosphine Radical Cation: An initiator abstracts an electron from tricyclohexylphosphine (PCy3) to form the corresponding radical cation (PCy3•+).
-
Step 2: Reaction with Oxygen: The phosphine radical cation reacts with molecular oxygen (O2) to form a peroxyl radical cation intermediate.
-
Step 3: Formation of the Phosphoranyl Peroxyl Radical: This intermediate can then react with another molecule of PCy3 to form a dimeric radical cation and subsequently a phosphoranyl peroxyl radical.
-
Step 4: Formation of this compound: The phosphoranyl peroxyl radical is unstable and decomposes to form two molecules of this compound (O=PCy3) and an oxygen radical.
Termination: The chain reaction is terminated by the combination of two radical species to form a stable, non-radical product. This can occur through various pathways, such as the dimerization of radicals.
Oxidation by Specific Reagents
The oxidation of tricyclohexylphosphine can be achieved in a more controlled manner using specific oxidizing agents. Common reagents include hydrogen peroxide (H2O2) and ozone (O3).[2]
-
Hydrogen Peroxide (H2O2): The reaction with hydrogen peroxide is a common method for the synthesis of phosphine oxides. The lone pair of electrons on the phosphorus atom of PCy3 attacks one of the oxygen atoms of the hydrogen peroxide molecule, leading to the formation of O=PCy3 and water. While effective, this method carries the risk of over-oxidation and requires careful control of reaction conditions.[2]
-
Ozone (O3): Ozonolysis is another powerful method for the oxidation of phosphines. The reaction is typically fast and efficient but, similar to hydrogen peroxide, can lead to over-oxidation if not carefully controlled.[2]
Photocatalytic Oxidation
Recent advances in photoredox catalysis have provided a mild and efficient method for the oxidation of phosphines. This process typically involves the generation of a phosphine radical cation through a single-electron transfer (SET) process with an excited photocatalyst.
The photocatalytic cycle can be summarized as follows:
-
Excitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst oxidizes tricyclohexylphosphine to its radical cation (PCy3•+), while the photocatalyst is reduced.
-
Nucleophilic Attack: A nucleophile, such as water, present in the reaction medium attacks the phosphine radical cation to form a phosphoranyl radical intermediate.
-
β-Scission: The phosphoranyl radical undergoes β-scission, a thermodynamically favorable process, to yield the stable this compound (O=PCy3) and a hydrogen atom.[3]
-
Catalyst Regeneration: The reduced photocatalyst is re-oxidized by an appropriate electron acceptor, completing the catalytic cycle.
A competing pathway to β-scission is α-scission, which involves the cleavage of a P-C bond. The preference for α- versus β-scission is influenced by the stability of the resulting radicals and the bond dissociation energies. For tricyclohexylphosphine, the formation of the highly stable P=O bond makes β-scission the predominant pathway in the presence of an oxygen source.[3]
Metal-Catalyzed Oxidation
Transition metal complexes can catalyze the oxidation of phosphines. While less common for the intentional synthesis of O=PCy3, this pathway is relevant in the context of catalytic reactions where PCy3 is used as a ligand. For instance, in some palladium- or ruthenium-catalyzed reactions, the phosphine ligand can be oxidized by residual oxidants or by the metal center itself in a higher oxidation state.[1][2]
The general mechanism often involves:
-
Coordination: The phosphine coordinates to the metal center.
-
Oxidative Addition/Redox Process: The metal center, in the presence of an oxidant, facilitates the transfer of an oxygen atom to the coordinated phosphine.
-
Reductive Elimination: The resulting phosphine oxide dissociates from the metal center, regenerating the active catalyst.
Quantitative Data on Tricyclohexylphosphine Oxidation
| Oxidation Method | Oxidant | Typical Conditions | Reaction Time | Yield of O=PCy3 | Notes |
| Autoxidation | Air (O2) | Diethylcarbonate, room temperature, constant air flow | ~7 hours to completion | Quantitative | Reaction progress can be monitored by 31P NMR. The formation of phosphinic acid esters as side products is possible.[2] |
| Chemical Oxidation | H2O2 | Varies | Generally fast | High | Risk of over-oxidation.[2] |
| Chemical Oxidation | Ozone (O3) | Varies | Generally very fast | High | High risk of over-oxidation.[2] |
| Metal-Catalyzed | CO2 | RhCl(PPh3)3 or [(cyclooctene)2RhCl]2, refluxing decalin | < 44 hours | High | Rate is dependent on the basicity of the phosphine.[4] |
Experimental Protocols
Monitoring Autoxidation of Tricyclohexylphosphine by ³¹P NMR Spectroscopy
This protocol allows for the real-time monitoring of the autoxidation of tricyclohexylphosphine.
Materials:
-
Tricyclohexylphosphine (PCy3)
-
Diethylcarbonate (or another suitable solvent)
-
5 mm NMR tubes
-
Air source with a constant flow rate
Procedure:
-
Prepare a 250 mM solution of tricyclohexylphosphine in diethylcarbonate directly in a 5 mm NMR tube.
-
Place the open NMR tube in the NMR spectrometer.
-
Introduce a constant, slow stream of air into the NMR tube.
-
Acquire a series of 1D ³¹P NMR spectra over a period of up to 19 hours. A suggested acquisition protocol is 100 consecutive spectra with 16 scans each, a 3.2-second acquisition time, a 15-second repetition time, and a 90° pulse angle.
-
Process the spectra and integrate the signals corresponding to tricyclohexylphosphine (typically around δ = 9.95 ppm) and this compound (typically around δ = 47.3 ppm).
-
Plot the integral values as a function of time to monitor the disappearance of the starting material and the appearance of the product.
Conclusion
The oxidation of tricyclohexylphosphine to its oxide is a multifaceted process that can occur through various mechanisms. Autoxidation via a free-radical chain reaction is a common and often unavoidable pathway, particularly for improperly stored samples. Controlled oxidation using specific reagents like hydrogen peroxide or ozone offers a synthetic route to the phosphine oxide, though with potential for side reactions. Modern photocatalytic and metal-catalyzed methods provide alternative pathways that are mechanistically distinct and relevant in the context of catalysis.
For researchers and professionals in drug development, a thorough understanding of these oxidation mechanisms is paramount for ensuring the integrity of tricyclohexylphosphine-based catalysts, optimizing reaction conditions, and accurately interpreting experimental outcomes. The use of analytical techniques such as ³¹P NMR spectroscopy is invaluable for monitoring the stability of tricyclohexylphosphine and quantifying its conversion to the corresponding oxide. By carefully considering the factors that promote oxidation, appropriate handling and reaction protocols can be implemented to minimize the impact of this undesirable side reaction.
References
Spectroscopic Characterization of Tricyclohexylphosphine Oxide (Cy₃PO): An In-depth Technical Guide
Introduction
Tricyclohexylphosphine (B42057) oxide (Cy₃PO) is a bulky and air-stable organophosphorus compound. Its electron-donating properties and steric hindrance make it a significant ligand in coordination chemistry and catalysis. A thorough understanding of its vibrational properties through Fourier-transform infrared (FTIR) and Raman spectroscopy is crucial for quality control, reaction monitoring, and the structural elucidation of its complexes. This guide provides a comprehensive overview of the spectroscopic characterization of Cy₃PO, including detailed experimental protocols and an analysis of its key vibrational modes.
Vibrational Spectroscopy of Cy₃PO
The key vibrational regions for Cy₃PO are:
-
C-H Stretching Region (2800-3000 cm⁻¹): This region is characterized by strong absorptions in the IR and intense bands in the Raman spectrum corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the cyclohexyl rings.
-
P=O Stretching Region (around 1150 cm⁻¹): The phosphoryl (P=O) stretch is one of the most characteristic vibrations for phosphine (B1218219) oxides. It typically appears as a very strong band in the FTIR spectrum. Its position is sensitive to the electronic and steric effects of the substituents on the phosphorus atom.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of overlapping bands arising from C-C stretching, CH₂ scissoring, wagging, and twisting modes of the cyclohexyl rings, as well as P-C stretching vibrations. These bands provide a unique fingerprint for the molecule.
Data Presentation
While a detailed, published assignment of all vibrational modes for Cy₃PO is scarce, the following table summarizes the expected and observed key vibrational regions based on general knowledge of phosphine oxides and cyclohexyl derivatives.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Relative Intensity |
| Asymmetric & Symmetric C-H Stretching | 2850 - 2950 | FTIR & Raman | Strong |
| CH₂ Scissoring | 1440 - 1460 | FTIR & Raman | Medium |
| P=O Stretching | ~1150 - 1190 | FTIR | Very Strong |
| P-C Stretching | 700 - 800 | FTIR & Raman | Medium to Strong |
| Cyclohexyl Ring Vibrations (Breathing, etc.) | 800 - 1200 | Raman | Strong |
Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (e.g., solid, solution) and the specific experimental conditions.
Experimental Protocols
Detailed methodologies for acquiring high-quality FTIR and Raman spectra of solid Cy₃PO are provided below. These protocols are based on standard techniques for the analysis of solid-state organophosphorus compounds.[2][3][4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy
a) KBr Pellet Method [6][2][5]
This is a common method for obtaining transmission FTIR spectra of solid samples.
-
Sample Preparation:
-
Take approximately 1-2 mg of dry Cy₃PO powder and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the Cy₃PO and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and minimize scattering of the infrared radiation.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment of the FTIR spectrometer. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
b) Attenuated Total Reflectance (ATR) Method [6]
ATR-FTIR is a convenient alternative that requires minimal sample preparation.
-
Sample Preparation:
-
Ensure the surface of the ATR crystal (commonly diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of Cy₃PO powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum using the same parameters as the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-64 scans).
-
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds.
-
Sample Preparation: [7]
-
Place a small amount of Cy₃PO powder into a glass capillary tube or onto a microscope slide.
-
Alternatively, the sample can be pressed into a small sample cup for analysis using a Raman microscope.[7]
-
-
-
Place the sample in the sample holder of the Raman spectrometer.
-
The instrument typically consists of a laser excitation source (e.g., 532 nm or 785 nm), a sample illumination system, and a detector.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum. The spectral range, laser power, and acquisition time will need to be optimized to obtain a good quality spectrum while avoiding sample degradation or fluorescence. A typical range would be 3500-100 cm⁻¹.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic characterization of Cy₃PO.
Caption: Experimental workflow for the spectroscopic characterization of Cy₃PO.
Caption: Relationship between molecular structure, vibrations, and spectroscopic output.
Conclusion
FTIR and Raman spectroscopy are indispensable tools for the characterization of tricyclohexylphosphine oxide. While a detailed public database of its fully assigned vibrational spectra is limited, the application of the standardized experimental protocols outlined in this guide will yield high-quality spectra. The characteristic P=O and cyclohexyl C-H stretching modes serve as primary indicators for the presence and purity of the compound. For a more in-depth analysis and definitive peak assignment, it is recommended to couple experimental work with computational vibrational frequency calculations. This integrated approach will provide researchers, scientists, and drug development professionals with a robust understanding of the molecular structure and bonding in Cy₃PO and its derivatives.
References
- 1. This compound | C18H33OP | CID 26187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Experiment: Fourier-Transform-Infrared-Spectroscopy on Solids [home.uni-leipzig.de]
- 5. youtube.com [youtube.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. plus.ac.at [plus.ac.at]
- 8. emeraldcloudlab.com [emeraldcloudlab.com]
- 9. mt.com [mt.com]
An In-depth Technical Guide to the Lewis Basicity and Electronic Properties of Tricyclohexylphosphine Oxide (Cy₃PO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclohexylphosphine (B42057) oxide (Cy₃PO) is a sterically hindered organophosphorus compound with significant utility in coordination chemistry and catalysis. Its robust nature, characterized by the bulky cyclohexyl groups attached to a phosphoryl center, imparts unique electronic and steric properties. The lone pair of electrons on the oxygen atom of the P=O group allows Cy₃PO to act as a potent Lewis base, readily donating electron density to Lewis acidic centers.[1] This guide provides a comprehensive overview of the Lewis basicity and electronic characteristics of Cy₃PO, detailing experimental methodologies for their determination and presenting key data for practical application in research and development.
Synthesis and Characterization
The primary synthetic route to Cy₃PO involves the oxidation of tricyclohexylphosphine (PCy₃). While this can occur under ambient conditions with air, controlled oxidation using reagents like hydrogen peroxide (H₂O₂) or catalytic hydrogenation of triphenylphosphine (B44618) oxide (TPPO) offers higher purity and yield.[2][3]
Spectroscopic and Physical Data
The identity and purity of synthesized Cy₃PO are typically confirmed using a combination of spectroscopic and physical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃OP | [4] |
| Molecular Weight | 296.43 g/mol | [4] |
| Appearance | White solid | [5] |
| ³¹P NMR (d₆-DMSO) | δ 29.03 ppm | [2][6] |
| ¹³C NMR (CDCl₃) | δ 28.13, 27.71, 26.08, 24.96 ppm | [6] |
| ¹H NMR (CDCl₃) | δ 2.577-2.454 (m, 3H), 2.025 (s, 6H), 1.923-1.891 (d, 6H), 1.801-1.762 (d, 3H), 1.620-1.580 (t, 6H), 1.491-1.232 (m, 9H) | [6] |
| Mass Spectrometry (EI, m/z) | 280 (M⁺), 225, 198, 183, 143, 117, 83, 55 | [6] |
Lewis Basicity
The Lewis basicity of Cy₃PO is a critical parameter influencing its coordination behavior and catalytic activity. It is a measure of the ability of the phosphoryl oxygen to donate its lone pair of electrons to a Lewis acid.
Quantitative Measures of Lewis Basicity
| Parameter | Description | Expected Value for Cy₃PO |
| Gutmann Donor Number (DN) | A quantitative measure of Lewis basicity defined as the negative enthalpy of reaction with SbCl₅ in 1,2-dichloroethane (B1671644). | High (estimated > 30) |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | High |
| pKa of Conjugate Acid | A measure of the Brønsted basicity of the phosphoryl oxygen. | High |
Electronic Properties
The electronic properties of Cy₃PO, particularly the electron-donating ability of the phosphoryl group, are key to its function as a ligand in organometallic chemistry.
Tolman Electronic Parameter (TEP)
The Tolman electronic parameter is a measure of the electron-donating or -withdrawing ability of a ligand, determined by the C-O stretching frequency in a [LNi(CO)₃] complex.[8] A lower ν(CO) value indicates a more electron-donating ligand. While a specific TEP value for Cy₃PO has not been reported, it is expected to be a strong electron-donating ligand.
Experimental Protocols
Synthesis of Tricyclohexylphosphine Oxide
Method 1: Catalytic Hydrogenation of Triphenylphosphine Oxide
This method is suitable for large-scale synthesis and utilizes a readily available starting material.[3]
-
Materials: Triphenylphosphine oxide (TPPO), Palladium on Alumina (Pd/Al₂O₃) or Rhodium on Carbon (Rh/C) catalyst, Tetrahydrofuran (THF) or Dioxane.
-
Procedure:
-
In a high-pressure autoclave, charge TPPO, the chosen catalyst, and the organic solvent.
-
Purge the autoclave with nitrogen and then with hydrogen gas.
-
Heat the mixture to 180-220 °C under a hydrogen pressure of 6.0-10.0 MPa.[2]
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reactor and filter to remove the catalyst. The resulting solution of Cy₃PO can be used directly or purified further.
-
Method 2: Oxidation of Tricyclohexylphosphine
This method is a more direct route but requires careful control to avoid over-oxidation.[2]
-
Materials: Tricyclohexylphosphine (PCy₃), Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Dissolve PCy₃ in a suitable organic solvent.
-
Slowly add a stoichiometric amount of H₂O₂ to the solution while stirring.
-
Monitor the reaction by ³¹P NMR spectroscopy until the signal for PCy₃ has disappeared and a new signal corresponding to Cy₃PO appears.
-
The product can be isolated by removal of the solvent and subsequent purification.
-
Determination of Gutmann Donor Number (Calorimetric Method)
This protocol outlines the calorimetric determination of the Gutmann Donor Number (DN), a direct measure of Lewis basicity.[9]
-
Apparatus: Titration calorimeter.
-
Reagents: Antimony pentachloride (SbCl₅), 1,2-dichloroethane (DCE), Cy₃PO.
-
Procedure:
-
Prepare a dilute solution of Cy₃PO in highly purified 1,2-dichloroethane in the calorimeter cell.
-
Prepare a solution of SbCl₅ in 1,2-dichloroethane in the titration syringe.
-
Titrate the Cy₃PO solution with the SbCl₅ solution, measuring the heat evolved after each injection.
-
The enthalpy of the 1:1 adduct formation is determined from the titration curve.
-
The Donor Number is the negative of this enthalpy value in kcal/mol.
-
Determination of Lewis Basicity via ³¹P NMR Titration (Gutmann-Beckett Method Adaptation)
This method provides a relative measure of Lewis basicity by observing the change in the ³¹P NMR chemical shift of Cy₃PO upon interaction with a Lewis acid.[10]
-
Apparatus: NMR spectrometer.
-
Reagents: Cy₃PO, a chosen Lewis acid (e.g., BF₃·OEt₂), a dry, non-coordinating solvent (e.g., CD₂Cl₂).
-
Procedure:
-
Prepare a stock solution of Cy₃PO in the chosen deuterated solvent.
-
Prepare a stock solution of the Lewis acid in the same solvent.
-
Record the ³¹P NMR spectrum of the Cy₃PO solution.
-
Incrementally add aliquots of the Lewis acid solution to the Cy₃PO solution.
-
Record a ³¹P NMR spectrum after each addition.
-
Plot the change in the ³¹P chemical shift (Δδ) as a function of the molar ratio of Lewis acid to Cy₃PO. The magnitude of the chemical shift change reflects the strength of the Lewis acid-base interaction.
-
Determination of the Tolman Electronic Parameter (TEP)
This protocol describes the synthesis of the required nickel carbonyl complex and the subsequent IR spectroscopic measurement to determine the TEP.[8]
-
Apparatus: Schlenk line, IR spectrometer.
-
Reagents: Tetracarbonylnickel(0) (Ni(CO)₄ - EXTREME CAUTION: Highly Toxic ), Cy₃PO, a dry, inert solvent (e.g., hexane).
-
Procedure:
-
Synthesis of [ (Cy₃PO)Ni(CO)₃ ]: In a well-ventilated fume hood and under an inert atmosphere, dissolve Cy₃PO in the solvent. Carefully add one equivalent of Ni(CO)₄. The reaction typically proceeds at room temperature with the evolution of CO gas.
-
IR Spectroscopy: Record the infrared spectrum of the resulting solution in the carbonyl stretching region (typically 1800-2200 cm⁻¹).
-
TEP Determination: Identify the frequency of the A₁ symmetric C-O vibrational mode. This value is the Tolman Electronic Parameter for Cy₃PO.
-
Visualizations
Synthesis Workflow of Cy₃PO```dot
Caption: Cy₃PO acting as a Lewis base.
Gutmann-Beckett Method Workflow
References
- 1. Coordination Chemistry [people.wou.edu]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. CN102627667B - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]
- 4. This compound | 13689-19-5 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 9. Reevaluation of donor number using titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
Thermal Stability and Decomposition of Tricyclohexylphosphine Oxide: A Technical Review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physical and chemical properties of tricyclohexylphosphine (B42057) oxide is presented in Table 1. These properties are essential for its handling and for interpreting its thermal behavior.
Table 1: Physicochemical Properties of Tricyclohexylphosphine Oxide
| Property | Value | Reference |
| Molecular Formula | C18H33OP | [3] |
| Molecular Weight | 296.43 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Melting Point | 155-159 °C | [4][6] |
| Boiling Point | 466.6 °C at 760 mmHg | [6] |
| Flash Point | 236 °C | [6] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [5] |
Thermal Stability and Decomposition
While specific TGA/DSC data for this compound is scarce, information on related phosphine (B1218219) oxides and its behavior in high-temperature synthesis provides valuable insights into its expected thermal stability. Generally, phosphine oxides are known for their high thermal and chemical stability.[7] The high temperatures employed in the synthesis of Cy3PO from triphenylphosphine (B44618) oxide (180-220 °C) indicate that the molecule is stable at least up to this temperature range under the specified reaction conditions.[1][2]
Polymers incorporating phosphine oxide moieties also exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C. For instance, certain poly(arylene ether phosphine oxide)s show only 5% weight loss at around 550°C.[8] Although this data pertains to a polymeric system, it underscores the inherent thermal robustness of the phosphine oxide functional group.
A proposed thermal decomposition pathway for tertiary phosphine oxides could involve the cleavage of the phosphorus-carbon bonds. The cyclohexyl groups may undergo dehydrogenation or rearrangement at elevated temperatures. However, without experimental evidence on the decomposition products, any proposed mechanism remains speculative.
Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.
Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis of Cy3PO.
Detailed TGA Protocol:
-
Sample Preparation: Ensure the this compound sample is pure and dry. Weigh 5-10 mg of the sample into a tared TGA crucible (alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 50 mL/min).
-
Set the temperature program to heat from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).
-
Identify the temperature(s) of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Quantify the percentage of weight loss at different temperature intervals and the final residual mass.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Experimental Workflow for DSC
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 13689-19-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 13689-19-5 | TCI AMERICA [tcichemicals.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tricyclohexylphosphine Ligands in Suzuki Coupling Reactions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tricyclohexylphosphine (B42057) and its oxide derivative in Suzuki-Miyaura cross-coupling reactions. While tricyclohexylphosphine (PCy₃) is a well-established and highly effective ligand, the role of tricyclohexylphosphine oxide (TCPO) is less conventional. This guide will elucidate the functions of both compounds, offering researchers the necessary information for experimental design and execution.
Introduction: Tricyclohexylphosphine vs. This compound in Suzuki Coupling
Tricyclohexylphosphine (PCy₃) is a tertiary phosphine (B1218219) renowned for its utility as a ligand in palladium-catalyzed cross-coupling reactions.[1] Its significant steric bulk and strong electron-donating properties make it a crucial component in facilitating the synthesis of complex organic molecules.[1][2] PCy₃ is particularly effective in Suzuki-Miyaura coupling, where it enhances catalyst activity and stability.[1]
In contrast, this compound (TCPO or OPCy₃) is primarily known as the oxidation product of tricyclohexylphosphine.[3][4] The oxidation of phosphine ligands to phosphine oxides can occur during the catalytic cycle, potentially altering the ligand-to-metal ratio and impacting catalyst performance.[5] While not a conventional primary ligand, some studies have shown that phosphine oxides can act as stabilizing agents for palladium nanoparticles in certain cross-coupling reactions, preventing catalyst decomposition and improving reaction outcomes.[6]
This document will focus primarily on the application of the widely used tricyclohexylphosphine as a primary ligand, with a special section discussing the potential, albeit less common, role of this compound.
Tricyclohexylphosphine (PCy₃) as a Ligand in Suzuki Coupling
Tricyclohexylphosphine is a highly effective ligand for the Suzuki-Miyaura coupling of a wide range of substrates, including challenging aryl chlorides.[4] Its bulky nature promotes the formation of the active monoligated palladium species, which is crucial for efficient catalytic turnover.
Key Advantages of PCy₃:
-
High Catalytic Activity: The strong electron-donating character of PCy₃ facilitates the oxidative addition step in the catalytic cycle.
-
Broad Substrate Scope: Enables the coupling of sterically hindered and electronically deactivated substrates.
-
Enhanced Stability: The steric bulk of the cyclohexyl groups provides a degree of protection to the palladium center.
Typical Reaction Conditions:
| Parameter | Typical Range/Value | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | The choice of precursor can influence reaction kinetics and catalyst activation. |
| Ligand | Tricyclohexylphosphine (PCy₃) | Typically used in a 1:1 to 2:1 ratio with the palladium precursor. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical and substrate-dependent. Stronger bases are often required for less reactive substrates.[7] |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous solvents are generally recommended. |
| Temperature | Room Temperature to 120 °C | Higher temperatures may be necessary for challenging substrates like aryl chlorides. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[7] |
Experimental Protocols for Suzuki Coupling using Tricyclohexylphosphine
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/PCy₃ catalyst system.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, arylboronic acid, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B136004) (1.1 equiv) for in situ boronic ester formation, or a pre-formed boronic acid/ester (1.1 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.02 equiv)
-
Anhydrous dioxane
Procedure:
-
In a microwave vial, combine the aryl halide, boronic acid/ester (or bis(pinacolato)diboron and KOAc), Pd₂(dba)₃, and PCy₃.
-
Add anhydrous dioxane.
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
After cooling, filter the reaction mixture and concentrate the solvent.
-
Purify the residue by chromatography.
The Role of this compound (TCPO)
While not a primary ligand, TCPO can influence the catalytic system. It is primarily formed through the oxidation of PCy₃.[3] In some instances, phosphine oxides have been shown to stabilize palladium nanoparticles, preventing their aggregation into inactive palladium black and thereby maintaining catalytic activity over longer periods.[6]
Application Note on TCPO:
-
Stabilizing Agent: In reactions where palladium nanoparticle formation is a concern, the presence of TCPO (either formed in situ or added) may be beneficial.
-
Not a Primary Ligand: TCPO is not a direct substitute for PCy₃, as it has different electronic and steric properties and does not participate in the catalytic cycle in the same manner as a phosphine ligand.
-
Formation: TCPO is readily synthesized by the oxidation of tricyclohexylphosphine.[3]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow for setting up a Suzuki coupling reaction is depicted below.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Increase temperature, screen different bases and solvents, ensure reagents and solvent are anhydrous.[7] |
| Formation of Side Products | Homo-coupling of the boronic acid, proto-debromination of the aryl halide. | Use a different base or solvent system, consider a more active catalyst system to favor cross-coupling.[7] |
| Catalyst Decomposition | Presence of oxygen, high temperatures for extended periods. | Ensure the reaction is performed under a strict inert atmosphere. The presence of phosphine oxide may help stabilize the catalyst.[6] |
By understanding the distinct roles of tricyclohexylphosphine and its oxide, and by following these detailed protocols, researchers can effectively utilize these compounds to achieve their synthetic goals in Suzuki-Miyaura cross-coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Tricyclohexylphosphine - Wikipedia [en.wikipedia.org]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricyclohexyl phosphine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Unheralded Role of Tricyclohexylphosphine Oxide (Cy₃PO) in Palladium-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The performance of these reactions is critically dependent on the ligand coordinated to the palladium center. While bulky, electron-rich phosphines like tricyclohexylphosphine (B42057) (PCy₃) are widely recognized for their ability to promote catalysis, their corresponding phosphine (B1218219) oxides are often dismissed as mere byproducts of ligand degradation. However, emerging evidence reveals that tricyclohexylphosphine oxide (Cy₃PO), and phosphine oxides in general, can play a significant and beneficial role in these catalytic systems. This document provides a detailed overview of the application of Cy₃PO in palladium-catalyzed cross-coupling, including its role in catalyst stabilization, along with experimental protocols for its use in key cross-coupling reactions.
The Role of Cy₃PO: Beyond a Simple Byproduct
Contrary to the conventional view of phosphine oxides as catalyst poisons, Cy₃PO can act as a crucial stabilizing agent for the active palladium catalyst. The primary mechanism for this stabilization is the prevention of palladium nanoparticle agglomeration. In the course of a catalytic cycle, highly active Pd(0) species can form nanoparticles. While these nanoparticles can be catalytically active, they are prone to aggregation into larger, inactive palladium black, which leads to a significant decrease in catalytic activity.
Phosphine oxides, including Cy₃PO, are hypothesized to weakly coordinate to the surface of these palladium nanoparticles.[1] This coordination shell prevents the nanoparticles from coalescing, thereby maintaining a high surface area of active catalyst throughout the reaction. This stabilization leads to more robust and reproducible catalytic activity, particularly in reactions where catalyst decomposition is a significant issue.
Applications in Cross-Coupling Reactions
The stabilizing effect of Cy₃PO can be harnessed in various palladium-catalyzed cross-coupling reactions. While extensive quantitative data for Cy₃PO across all reaction types is still an emerging area of research, the principles of its application can be extended from studies on analogous phosphine oxides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The addition of Cy₃PO can enhance catalyst stability, leading to higher yields, especially in challenging couplings involving heteroaryl substrates. Research has shown that phosphine oxide ligands are highly effective in the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives.
Quantitative Data: Suzuki-Miyaura Coupling of 2-Pyridyl Boronates
The following table summarizes the results from the coupling of lithium triisopropyl 2-pyridylboronate with various aryl bromides using a phosphite (B83602) ligand, which can be considered analogous in function to a stabilizing phosphine oxide in this context.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromo-tert-butylbenzene | 2-(4-tert-butylphenyl)pyridine | 85 |
| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-(3,5-bis(trifluoromethyl)phenyl)pyridine | 82 |
| 3 | 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 74 |
| 4 | 2-Bromotoluene | 2-(o-tolyl)pyridine | 88 |
| 5 | 1-Bromo-2,6-dimethylbenzene | 2-(2,6-dimethylphenyl)pyridine | 72 |
General Protocol for Suzuki-Miyaura Coupling with Cy₃PO Additive:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), tricyclohexylphosphine (PCy₃, 0.04 mmol), and this compound (Cy₃PO, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Catalyst decomposition can be a significant issue, and the addition of Cy₃PO can help to maintain the activity of the palladium catalyst over the course of the reaction.
General Protocol for Heck Reaction with Cy₃PO Additive:
-
Reaction Setup: In a dry reaction vessel, combine the aryl or vinyl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., Et₃N or K₂CO₃, 1.5 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol), and Cy₃PO (0.02 mmol).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF or NMP, 5 mL).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction often employs a copper co-catalyst, and the presence of Cy₃PO can help to stabilize the palladium catalyst, particularly in copper-free variations.
General Protocol for Sonogashira Coupling with Cy₃PO Additive:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), a copper(I) salt (e.g., CuI, 0.04 mmol, if not copper-free), and Cy₃PO (0.04 mmol).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and a base (e.g., Et₃N or DIPA, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with an organic solvent.
-
Purification: Wash the organic extracts, dry over a drying agent, and concentrate. Purify the crude product via column chromatography.
Conclusion
This compound, far from being an inert byproduct, can be a valuable additive in palladium-catalyzed cross-coupling reactions. Its primary role as a stabilizer for palladium nanoparticles helps to prevent catalyst deactivation, leading to more consistent and higher yields. While further quantitative studies are needed to fully elucidate its efficacy across the spectrum of cross-coupling reactions, the presented protocols provide a solid foundation for researchers to begin exploring the beneficial effects of Cy₃PO in their own synthetic endeavors. The deliberate addition of Cy₃PO represents a simple yet powerful strategy to enhance the robustness and efficiency of palladium-catalyzed transformations.
References
Application of Tricyclohexylphosphine Oxide in Buchwald-Hartwig Amination: A Detailed Overview for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction between aryl halides/triflates and amines.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs. The efficiency and scope of the Buchwald-Hartwig amination are critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃), are known to be highly effective in promoting the catalytic cycle.
While tricyclohexylphosphine is a widely employed ligand, its oxidized counterpart, tricyclohexylphosphine oxide (Cy₃PO), is often considered an impurity or a byproduct of the reaction. However, emerging research suggests that phosphine oxides can play a significant, albeit often secondary, role in palladium-catalyzed cross-coupling reactions. This document provides a detailed examination of the potential applications and effects of this compound in the context of Buchwald-Hartwig amination.
The Role of this compound: Beyond an Inert Bystander
Contrary to being an inert byproduct, this compound can influence the Buchwald-Hartwig amination in several ways:
-
Stabilization of the Palladium Catalyst: Phosphine oxides can act as stabilizing ligands for palladium nanoparticles. In the course of the reaction, the active Pd(0) catalyst can be prone to agglomeration into inactive palladium black. The weak coordination of phosphine oxides to the palladium surface can prevent this decomposition, thereby maintaining a consistent concentration of the active catalyst and leading to more reproducible reaction rates and yields.[2]
-
In-situ Formation and Influence on Ligand-to-Metal Ratio: Tricyclohexylphosphine is susceptible to oxidation to this compound, especially in the presence of trace oxygen or water. This in-situ formation of Cy₃PO alters the ligand-to-metal ratio of the active PCy₃. This can be a critical factor, as an excess of the primary phosphine ligand can sometimes inhibit the reaction. The presence of the less-coordinating phosphine oxide may mitigate this inhibition.
-
Potential for a "Cocktail"-Type Catalysis: The reaction mixture in a Buchwald-Hartwig amination can be complex, with multiple palladium species coexisting. The presence of both the primary phosphine ligand (PCy₃) and its oxide (Cy₃PO) could contribute to a "cocktail"-type catalytic system, where different species contribute to different steps of the catalytic cycle or help to maintain the overall stability and activity of the catalyst.
Quantitative Data Summary
While specific quantitative data for the direct application of this compound as a primary ligand in Buchwald-Hartwig amination is not prevalent in the literature, the following table summarizes the general conditions and typical outcomes for reactions utilizing tricyclohexylphosphine, where this compound is a potential component of the reaction milieu.
| Parameter | Typical Range / Observation | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |
| Ligand | Tricyclohexylphosphine (PCy₃) | 1 - 10 mol% |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.2 - 2.5 equivalents |
| Solvent | Toluene (B28343), Dioxane, THF | Anhydrous and deoxygenated |
| Temperature | 80 - 120 °C | Dependent on substrate reactivity |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS |
| Yield | Good to Excellent | Highly substrate-dependent |
| Effect of Cy₃PO | Potential for increased catalyst stability and reproducibility. | Often present as an impurity or formed in-situ. |
Experimental Protocols
The following protocols are representative of Buchwald-Hartwig aminations using tricyclohexylphosphine, where the presence and potential effects of this compound should be considered.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
This protocol outlines a standard procedure for the coupling of an aryl bromide with a primary or secondary amine using a palladium/tricyclohexylphosphine catalyst system.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide
-
Amine
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), tricyclohexylphosphine (e.g., 0.04 mmol, 4 mol%), and sodium tert-butoxide (e.g., 1.4 mmol).
-
Add anhydrous toluene (e.g., 5 mL) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: High-Throughput Screening of Reaction Conditions
This protocol describes a workflow for optimizing reaction conditions, where the effect of additives like this compound could be systematically investigated.
Workflow:
-
Stock Solution Preparation: Prepare stock solutions of the palladium precursor, tricyclohexylphosphine, aryl halide, amine, and base in a suitable anhydrous solvent. If investigating the effect of Cy₃PO, prepare a separate stock solution of it as well.
-
Reaction Setup in a 96-Well Plate: Using a liquid handling robot or multichannel pipette, dispense the stock solutions into the wells of a 96-well reaction block according to a predefined experimental design. This design could include varying the concentration of Cy₃PO.
-
Reaction Execution: Seal the reaction block and place it on a heated magnetic stirring plate. Run the reactions at a set temperature for a specified time.
-
Quenching and Work-up: After the reaction, quench all wells simultaneously with a suitable quenching agent. Perform a liquid-liquid extraction directly in the plate or after transferring the contents to extraction vials.
-
Analysis: Analyze the organic extracts by high-throughput methods such as LC-MS or GC-MS to determine the yield and purity of the product in each well.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination and the potential stabilizing role of Cy₃PO.
References
Application Notes and Protocols for the Suppression of Isomerization in Olefin Metathesis using Tricyclohexylphosphine Oxide (Cy₃PO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tricyclohexylphosphine (B42057) oxide (Cy₃PO) as an effective additive to suppress unwanted olefin isomerization during ruthenium-catalyzed metathesis reactions. By incorporating Cy₃PO into the reaction mixture, researchers can significantly improve product selectivity and yield, leading to cleaner reaction profiles and simplified purification processes.
Introduction
Olefin metathesis is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon double bonds with high efficiency. However, a common side reaction, particularly with second-generation ruthenium catalysts, is the isomerization of the newly formed double bond. This isomerization is primarily caused by the formation of catalytically active ruthenium hydride species, which can migrate along the carbon backbone of the substrate or product.[1][2]
Tricyclohexylphosphine oxide (Cy₃PO) has been identified as a highly effective additive for suppressing this undesirable isomerization.[2] It is believed to act by quenching the ruthenium hydride species responsible for the double bond migration, thereby preserving the initial metathesis product.[1] These notes provide detailed protocols and data to support the application of Cy₃PO in your metathesis reactions.
Key Advantages of Using Cy₃PO
-
Minimizes Isomerization: Effectively suppresses the migration of double bonds, leading to higher purity of the desired metathesis product.
-
Improves Yields: By preventing the formation of undesired isomers, the yield of the target molecule is often increased.
-
Simplifies Purification: Cleaner reaction mixtures with fewer byproducts simplify the purification process, saving time and resources.
-
Compatibility: Can be used with common ruthenium-based metathesis catalysts.
Data Presentation
The following table summarizes the quantitative data from a study on the ring-closing metathesis (RCM) of diallyl carbonate. The use of Cy₃PO as an additive demonstrates a significant reduction in the formation of the isomerized product.
| Additive (mol%) | Solvent | Cyclization Product (%) | Isomerization Product (%) |
| None | Toluene (B28343) | 20 | 80 |
| Cy₃PO (10) | Toluene | >95 | <5 |
| PCy₃ (5) | Toluene | 80 | 20 |
| H₂O (5) | Toluene | 75 | 25 |
Data adapted from Bourgeois, D., et al. Journal of Organometallic Chemistry, 2002.
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM) with Cy₃PO
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Diene substrate (e.g., diallyl carbonate)
-
Ruthenium catalyst (e.g., Grubbs II catalyst)
-
This compound (Cy₃PO)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if required)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), add the diene substrate and this compound (10 mol% relative to the catalyst) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to the flask to achieve the desired substrate concentration (typically 0.02 M to 0.1 M for RCM).
-
Initiation: In a separate vial, weigh the ruthenium catalyst (typically 1-5 mol%) and dissolve it in a small amount of the reaction solvent.
-
Reaction: Add the catalyst solution to the substrate solution via syringe. If the reaction requires heating, immerse the flask in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any remaining starting material.
Protocol for the Purification of Olefin Metathesis Products
Residual ruthenium catalysts can sometimes promote isomerization even after the reaction is complete. The following is a general procedure for removing ruthenium impurities.
Materials:
-
Crude reaction mixture
-
Triphenylphosphine (B44618) oxide (Ph₃P=O) or Dimethyl sulfoxide (B87167) (DMSO)
-
Silica gel
-
Appropriate solvents for column chromatography
Procedure:
-
Treatment: To the crude reaction product, add 50 equivalents of triphenylphosphine oxide or DMSO relative to the amount of catalyst used.
-
Stirring: Stir the mixture at room temperature for a minimum of 8 hours (12 hours is optimal).
-
Purification: Directly load the mixture onto a silica gel column and elute with an appropriate solvent system to isolate the purified product.[3]
Visualizations
Proposed Mechanism of Isomerization
The following diagram illustrates the proposed mechanism for olefin isomerization by a ruthenium hydride species, which is formed from the decomposition of the metathesis catalyst.
Caption: Proposed mechanism of olefin isomerization catalyzed by ruthenium hydride species.
Proposed Mechanism for Isomerization Suppression by Cy₃PO
This diagram illustrates the proposed role of Cy₃PO in quenching the ruthenium hydride species, thereby preventing olefin isomerization.
Caption: Proposed quenching of ruthenium hydride by Cy₃PO to suppress isomerization.
General Experimental Workflow for RCM with Cy₃PO
The following diagram outlines the general workflow for performing a ring-closing metathesis reaction with the addition of Cy₃PO to suppress isomerization.
Caption: General experimental workflow for RCM with Cy₃PO as an additive.
References
- 1. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
Application Notes and Protocols: Cobalt-Catalyzed Hydroformylation with Tricyclohexylphosphine Oxide Promoter
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cobalt-catalyzed hydroformylation utilizing tricyclohexylphosphine (B42057) oxide as a promoter. This methodology offers a significant advancement in the field by enabling milder reaction conditions compared to traditional cobalt-based systems. The information presented herein is intended to guide researchers in the application of this catalytic system for the synthesis of aldehydes from various unsaturated substrates.
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Traditionally, cobalt carbonyl complexes have been employed as catalysts, necessitating harsh reaction conditions of high temperatures and pressures. The introduction of phosphine (B1218219) oxide promoters, particularly the bulky and electron-rich tricyclohexylphosphine oxide, has been shown to significantly enhance the efficiency of cobalt catalysts, allowing for reactions to proceed under considerably milder conditions.[1][2] This not only improves the energy efficiency of the process but also broadens the substrate scope to include more sensitive functional groups.
The key to this enhanced activity lies in the ability of this compound to facilitate the formation of the active catalytic species, hydridocobalt tetracarbonyl (HCo(CO)₄), from the more stable dicobalt octacarbonyl (Co₂(CO)₈) precatalyst.[3][4] This promotion effect leads to faster reaction rates and allows for lower operating temperatures and pressures.
Data Presentation
The following tables summarize the quantitative data obtained from the cobalt-catalyzed hydroformylation of various substrates using this compound as a promoter.
Table 1: Hydroformylation of Epoxides to β-Hydroxyaldehydes [2]
| Substrate (Epoxide) | Product (β-Hydroxyaldehyde) | Conversion (%) | Yield (%) |
| 1,2-Epoxyhexane | 3-Hydroxyheptanal | 85 | 75 |
| Styrene Oxide | 3-Hydroxy-3-phenylpropanal | 92 | 88 |
| Cyclohexene Oxide | 2-Hydroxycyclohexanecarbaldehyde | 78 | 70 |
| 1,2-Epoxybutane | 3-Hydroxy-2-methylpentanal | >95 | 91 |
Reaction Conditions: Substrate (2 mmol), Co₂(CO)₈ (1 mol%), this compound (2 mol%), Toluene (B28343) (4 mL), 70 °C, 40 bar (CO/H₂ = 1:1), 24 h.
Table 2: Hydroformylation of Olefins (Representative Data)
While specific data for a wide range of olefins with this compound is not extensively documented in a single source, the following table provides representative data for the hydroformylation of 1-octene (B94956) with a modified cobalt-phosphine system to illustrate typical outcomes.
| Substrate (Olefin) | Promoter/Ligand | Conversion (%) | Aldehyde Selectivity (%) | Linear:Branched Ratio |
| 1-Octene | Triphenylphosphine Oxide | 90 | 92 | 76:24 |
Note: This data is for a related phosphine oxide promoter and serves as a general guide. The performance with this compound is expected to be comparable or potentially enhanced in terms of activity under mild conditions.
Experimental Protocols
Protocol 1: General Procedure for the Hydroformylation of Epoxides [2]
This protocol describes a general method for the cobalt-catalyzed hydroformylation of epoxides to produce β-hydroxyaldehydes.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
This compound
-
Substrate (epoxide)
-
Anhydrous toluene
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet
-
Schlenk line and standard inert atmosphere techniques
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add dicobalt octacarbonyl (1 mol%) and this compound (2 mol%) to a glass liner containing a magnetic stir bar.
-
Addition of Substrate and Solvent: To the glass liner, add the epoxide substrate (1 equivalent) and anhydrous toluene to achieve the desired concentration (e.g., 0.5 M).
-
Reactor Assembly: Place the sealed glass liner inside a high-pressure autoclave. Seal the autoclave according to the manufacturer's instructions.
-
Inerting: Purge the autoclave three times with argon or nitrogen, followed by three purges with syngas.
-
Pressurization and Heating: Pressurize the autoclave to the desired pressure (e.g., 40 bar) with the 1:1 CO/H₂ mixture. Begin stirring and heat the reactor to the desired temperature (e.g., 70 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC. The reaction is typically run for 24 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood. Open the reactor, remove the reaction mixture, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxyaldehyde.
Safety Precautions:
-
Dicobalt octacarbonyl is toxic and should be handled in a well-ventilated fume hood or glovebox.
-
High-pressure reactions should be carried out behind a blast shield with appropriate safety measures in place.
-
Carbon monoxide is a toxic gas. Ensure proper ventilation and use a CO detector.
Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for cobalt-catalyzed hydroformylation.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the hydroformylation reaction.
Diagram 3: Logical Relationship of Promoter Action
Caption: Role of this compound as a promoter.
References
Application Notes and Protocols for Lanthanide and Actinide Extraction Using Tricyclohexylphosphine Oxide (TCPO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tricyclohexylphosphine Oxide (TCPO) as an extractant for the separation of lanthanides and actinides. The protocols detailed below are based on established solvent extraction principles for phosphine (B1218219) oxides and aim to provide a foundational methodology for researchers.
Introduction to this compound (TCPO) in f-Block Element Separation
This compound (TCPO) is a neutral organophosphorus extractant that has shown potential in the separation of f-block elements, which include the lanthanide and actinide series. The extraction capability of TCPO and other phosphine oxides is attributed to the basicity of the phosphoryl oxygen atom, which coordinates with the metal ions. The general order of extraction efficiency for neutral organophosphorus compounds is phosphine oxide > phosphinate > phosphonate (B1237965) > phosphate.[1] While specific quantitative data for TCPO is limited in publicly available literature, its behavior can be inferred from closely related trialkyl phosphine oxides like tri-n-octylphosphine oxide (TOPO).[2][3]
The separation of trivalent actinides from lanthanides is a significant challenge in nuclear fuel reprocessing due to their similar chemical properties.[1] Organophosphorus extractants, including TCPO, play a crucial role in these separation processes.[1] The steric bulk of the cyclohexyl groups in TCPO can influence the stoichiometry and stability of the extracted metal complexes, potentially offering unique selectivity.[4]
Quantitative Data Summary
Table 1: Distribution Coefficients (D) of Lanthanides and Americium with 0.1 M TOPO in Toluene from 1 M NH₄SCN
| Element | Distribution Coefficient (D) |
| La | ~0.3 |
| Ce | ~0.4 |
| Pr | ~0.5 |
| Nd | ~0.6 |
| Sm | ~0.8 |
| Eu | ~1.0 |
| Gd | ~1.2 |
| Tb | ~2.0 |
| Dy | ~3.0 |
| Ho | ~4.0 |
| Er | ~5.0 |
| Tm | ~6.0 |
| Yb | ~7.0 |
| Lu | ~8.0 |
| Am | ~10.0 |
Data is estimated based on graphical representations and descriptions in the cited literature for TOPO and is intended to show general trends.[2]
Table 2: Americium/Europium Separation Factors with Various Organophosphorus Extractants
| Extractant System | Aqueous Phase | Separation Factor (SF Am/Eu) |
| (Cl-C₆H₄)₂PS(SH) + TBP | 0.05 - 1 M HNO₃ | 28 - 31 |
| (F-C₆H₄)₂PS(SH) + TBP | 0.01 - 0.4 M HNO₃ | 41 - 57 |
| (C₆H₅)₂PS(SH) + TBP | 0.01 - 0.4 M HNO₃ | 230 - 280 |
| Bis(chlorophenyl)dithiophosphinic acid + TOPO | Not specified | High |
This table provides context for the separation factors achievable with different organophosphorus systems.[1]
Experimental Protocols
Protocol 1: General Solvent Extraction of Lanthanides and Actinides using TCPO
This protocol describes a general procedure for the liquid-liquid extraction of lanthanides and actinides from an acidic aqueous solution using TCPO dissolved in an organic solvent.
Materials:
-
This compound (TCPO)
-
Organic diluent (e.g., n-dodecane, kerosene, toluene)
-
Nitric acid (HNO₃) of varying concentrations (e.g., 0.1 M to 4 M)
-
Stock solutions of lanthanide(III) and actinide(III) nitrates in dilute HNO₃
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrumentation for metal ion concentration determination (e.g., ICP-MS, alpha spectrometry, gamma spectrometry)
Procedure:
-
Organic Phase Preparation: Prepare a solution of TCPO in the chosen organic diluent at the desired concentration (e.g., 0.1 M).
-
Aqueous Phase Preparation: Prepare an aqueous feed solution containing the lanthanide and/or actinide nitrates at a known concentration in nitric acid of a specific molarity.
-
Extraction: a. In a separatory funnel, combine equal volumes of the organic and aqueous phases (e.g., 10 mL of each). b. Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes) using a mechanical shaker. c. Allow the phases to separate completely.
-
Phase Separation: a. Carefully separate the aqueous and organic phases. b. Measure the pH of the aqueous phase.
-
Analysis: a. Determine the concentration of the metal ions in both the aqueous (raffinate) and organic phases. For the organic phase, back-extraction into a suitable aqueous solution (e.g., dilute acid) may be necessary prior to analysis.
-
Data Calculation: a. Calculate the distribution coefficient (D) for each metal ion using the formula: D = [Metal]org / [Metal]aq b. Calculate the separation factor (SF) between two metal ions (M1 and M2) using the formula: SFM1/M2 = DM1 / DM2
Workflow Diagram:
Caption: General workflow for the solvent extraction of lanthanides and actinides using TCPO.
Protocol 2: Synthesis of Lanthanide-TCPO Complexes
This protocol outlines the synthesis of solid lanthanide nitrate (B79036) complexes with TCPO, which can be used for structural and coordination studies to better understand the extraction mechanism.
Materials:
-
Lanthanide(III) nitrate hexahydrate (Ln(NO₃)₃·6H₂O)
-
This compound (TCPO)
-
Dichloromethane
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: a. In a Schlenk flask under an inert atmosphere, dissolve the lanthanide nitrate salt in warm ethanol. b. In a separate flask, dissolve a stoichiometric amount of TCPO (e.g., 3 equivalents) in warm ethanol.
-
Reaction: a. Slowly add the TCPO solution to the lanthanide nitrate solution with stirring. b. Continue stirring the mixture at an elevated temperature (e.g., 50-60 °C) for a few hours.
-
Crystallization: a. Allow the solution to cool to room temperature. b. Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Isolation and Purification: a. Collect the resulting crystals by filtration. b. Wash the crystals with cold ethanol and then diethyl ether. c. Dry the crystals under vacuum.
-
Characterization: a. Characterize the synthesized complex using techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis to confirm its structure and composition.
Logical Relationship Diagram:
Caption: Logical flow for the synthesis and characterization of Lanthanide-TCPO complexes.
Signaling Pathways (Coordination and Extraction Mechanism)
In the context of solvent extraction, the "signaling pathway" can be understood as the series of chemical equilibria that govern the transfer of the metal ion from the aqueous phase to the organic phase. For the extraction of a trivalent lanthanide or actinide ion (M³⁺) from a nitric acid solution by TCPO, the mechanism generally involves the formation of a neutral complex that is soluble in the organic diluent.
The overall extraction equilibrium can be represented as:
M³⁺(aq) + 3NO₃⁻(aq) + nTCPO(org) ⇌ M(NO₃)₃(TCPO)n(org)
Where 'n' is the number of TCPO molecules in the extracted complex, which is influenced by factors such as the steric bulk of the extractant and the ionic radius of the metal ion. For bulky phosphine oxides like TCPO, 'n' is often found to be 2 or 3.[4]
Diagram of Extraction Equilibrium:
Caption: Simplified representation of the coordination and extraction equilibrium for a trivalent metal ion with TCPO.
References
Application Notes and Protocols for Phosphine Oxides in Nickel-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of nickel-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are pivotal in modulating catalyst activity, stability, and selectivity. Tricyclohexylphosphine (B42057) (PCy₃) is a widely used, electron-rich, and sterically demanding ligand. Its oxidized form, tricyclohexylphosphine oxide (Cy₃PO), is also frequently encountered. While the deliberate use of Cy₃PO as a primary ligand in nickel catalysis is not a common strategy, its presence, often as an impurity, can influence the catalytic system. This document provides an overview of the role of tertiary phosphine oxides like Cy₃PO and detailed protocols for the intentional use of a related class, secondary phosphine oxides (SPOs), which serve as highly effective and air-stable pre-ligands in nickel-catalyzed reactions.
The Role of this compound (Cy₃PO) in Nickel Catalysis
This compound is a stable, white crystalline solid. In the context of nickel-catalyzed reactions designed to use tricyclohexylphosphine (PCy₃), Cy₃PO is primarily considered an impurity that arises from the oxidation of the parent phosphine.[1] The phosphorus-oxygen bond in Cy₃PO is highly polarized, making the oxygen atom a hard Lewis base.[2]
Impact on Catalytic Activity:
Generally, tertiary phosphine oxides are weak ligands for nickel, especially when compared to their phosphine counterparts. They coordinate to the nickel center through the oxygen atom.[2] However, being weak Lewis bases, they are readily displaced by other, more effective ligands or reactants in the catalytic cycle.[2] The unintentional formation of Cy₃PO from PCy₃ can be detrimental to catalysis for several reasons:
-
Consumption of the Active Ligand: The oxidation of PCy₃ to Cy₃PO reduces the concentration of the desired phosphine ligand, which can slow down or halt the catalytic cycle.
-
Potential Catalyst Inhibition: While not a strong binder, the accumulation of phosphine oxide could potentially occupy coordination sites on the nickel center, albeit weakly, hindering the binding of substrates.
Protocol for Handling and Prevention of Cy₃PO Formation:
Given that Cy₃PO is generally an undesirable component in reactions calling for PCy₃, the protocol focuses on its prevention and the purification of the phosphine ligand.
1. Handling and Storage of Tricyclohexylphosphine (PCy₃):
- Store PCy₃ under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]
- Keep the container in a cool, dry location to minimize oxidation.[1]
- Handle the phosphine in a glovebox or using Schlenk techniques to rigorously exclude oxygen.[1]
2. Purification of Tricyclohexylphosphine (PCy₃) from Cy₃PO:
- Recrystallization: This is a common method for purifying PCy₃ that has been partially oxidized. The solubility differences between the phosphine and its oxide allow for separation.
- Column Chromatography: For smaller scales, flash chromatography on silica (B1680970) gel under an inert atmosphere can be used to separate PCy₃ from the more polar Cy₃PO.
Application of Secondary Phosphine Oxides (SPOs) as Pre-Ligands
In contrast to tertiary phosphine oxides, secondary phosphine oxides (SPOs) have emerged as highly effective, air- and moisture-stable pre-ligands for a variety of metal-catalyzed reactions, including nickel-catalyzed cross-couplings.[3][4] SPOs exist in tautomeric equilibrium with their trivalent phosphinous acid form. Upon coordination to a metal center, they can tautomerize and act as trivalent phosphine ligands, making them versatile and robust components for catalysis.[4]
Their stability in air makes them significantly easier to handle compared to the often pyrophoric or air-sensitive tertiary phosphines.[3]
Nickel-Catalyzed Kumada-Corriu Cross-Coupling of Aryl Ethers Using an SPO Pre-Ligand
The following protocol is adapted from the work of Ackermann and colleagues, demonstrating the use of an air-stable secondary phosphine oxide in a nickel-catalyzed C–O activation reaction.[3]
Reaction Scheme:
Experimental Protocol
Materials and Reagents:
-
Nickel(II) chloride dimethoxyethane complex (NiCl₂(dme))
-
Di-n-butylphosphine oxide (SPO ligand)
-
Aryl methyl ether (substrate)
-
Aryl Grignard reagent (Ar'-MgBr) in a suitable solvent (e.g., THF)
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the aryl methyl ether (1.0 mmol, 1.0 equiv), the secondary phosphine oxide ligand (e.g., di-n-butylphosphine oxide, 0.06 mmol, 6 mol%), and NiCl₂(dme) (0.03 mmol, 3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (2.0 mL) to the flask.
-
Reaction Initiation: Stir the mixture at room temperature for 5 minutes. Then, add the aryl Grignard reagent solution (e.g., phenylmagnesium bromide, 1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Quantitative Data Summary
The following table summarizes the results for the nickel-catalyzed Kumada-Corriu coupling of various naphthyl ethers with Grignard reagents using di-n-butylphosphine oxide as the pre-ligand.
| Entry | Naphthyl Ether Substrate | Grignard Reagent | Product | Yield (%) |
| 1 | 2-Methoxynaphthalene | Phenylmagnesium bromide | 2-Phenylnaphthalene | 91 |
| 2 | 2-Methoxynaphthalene | 4-Methylphenylmagnesium bromide | 2-(p-Tolyl)naphthalene | 81 |
| 3 | 2-Methoxynaphthalene | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)naphthalene | 85 |
| 4 | 1-Methoxynaphthalene | Phenylmagnesium bromide | 1-Phenylnaphthalene | 89 |
Data adapted from Ackermann, L. et al.[3]
Catalytic Cycle and Workflow Visualization
Logical Workflow for Handling Phosphine Ligands
The following diagram illustrates the considerations for using phosphine ligands in nickel catalysis, particularly concerning the potential for oxidation.
Caption: Decision workflow for phosphine ligand use.
Proposed Catalytic Cycle for Ni/SPO-Catalyzed C-O Activation
This diagram illustrates the proposed catalytic cycle for the Kumada-Corriu cross-coupling of aryl ethers using a secondary phosphine oxide (SPO) pre-ligand.
Caption: Ni/SPO-catalyzed C-O activation cycle.
References
Application Note: Understanding and Mitigating the Decomposition of Grubbs-Type Catalysts via Tricyclohexylphosphine Oxide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grubbs-type catalysts are powerful tools in modern organic synthesis and drug development, enabling efficient olefin metathesis reactions. However, the stability and longevity of these catalysts are critical for reproducible and scalable processes. A common misconception is that tricyclohexylphosphine (B42057) oxide (PCy3O), the oxidized form of the tricyclohexylphosphine (PCy3) ligand present in first and second-generation Grubbs catalysts, might act as a stabilizing agent. This application note clarifies that PCy3O is, in fact, a key indicator of catalyst decomposition.
This document provides a detailed overview of the decomposition pathways of Grubbs-type catalysts that lead to the formation of tricyclohexylphosphine oxide, particularly in the presence of common laboratory impurities such as water and oxygen. We present quantitative data on the impact of these impurities on catalyst performance, a detailed protocol for monitoring catalyst decomposition by observing PCy3O formation, and strategies to mitigate this degradation.
The Role of this compound in Catalyst Decomposition
Contrary to the notion of it being a stabilizing agent, this compound is a product of the oxidative or hydrolytic decomposition of Grubbs-type catalysts. The presence of PCy3O in a reaction mixture is a definitive sign that the active catalyst has degraded. The formation of PCy3O arises from the oxidation of the dissociated tricyclohexylphosphine ligand, which is a crucial step in the catalytic cycle. The presence of water, oxygen, and other Lewis donors can significantly accelerate this decomposition process.
Lewis donors, including water, can coordinate to the ruthenium center, facilitating the dissociation of the PCy3 ligand.[1] Once dissociated, this highly nucleophilic phosphine (B1218219) can attack the methylidene intermediate, leading to catalyst deactivation.[1][2] In the presence of oxygen, the free PCy3 is readily oxidized to PCy3O.
Impact of Water on Grubbs Catalyst Performance
Water is a common contaminant in organic solvents and can have a detrimental effect on the stability and activity of Grubbs catalysts. The presence of even small amounts of water can lead to a significant drop in catalyst performance, as measured by the turnover number (TON).
Table 1: Effect of Water on the Turnover Number (TON) of Various Grubbs-Type Catalysts in a Ring-Closing Metathesis (RCM) Reaction. [3]
| Catalyst | TON in Dry Toluene | TON in Toluene with 0.01% Water | TON in Toluene with 0.1% Water |
| Ru-1 | 8300 | ~3400 | ~0 |
| Ru-2 | 8700 | 8700 | ~3000 |
| Ru-3 | 10000 | 10000 | 7300 |
Data is approximated from graphical representations in the source literature for illustrative purposes.
As the data in Table 1 indicates, the productivity of the catalysts decreases significantly with increasing water content. This loss in activity is directly correlated with catalyst decomposition, a process that can be monitored by observing the formation of byproducts like this compound.
Experimental Protocol: Monitoring Grubbs Catalyst Decomposition via ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is an invaluable tool for monitoring the health of a Grubbs-catalyzed reaction in real-time. It allows for the direct observation of phosphorus-containing species, including the active catalyst, free phosphine ligand, and its decomposition product, this compound.
Objective: To quantitatively monitor the decomposition of a Grubbs-type catalyst by observing the formation of this compound.
Materials:
-
Grubbs catalyst (e.g., First or Second Generation)
-
Anhydrous, degassed reaction solvent (e.g., toluene-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes with J. Young valves or similar airtight seals
-
Standard Schlenk line and inert atmosphere (Argon or Nitrogen) equipment
Procedure:
-
Sample Preparation (under inert atmosphere): a. In a glovebox or under a continuous flow of inert gas, accurately weigh the Grubbs catalyst and the internal standard into a clean, dry vial. b. Dissolve the solids in a known volume of the deuterated solvent. c. Transfer the solution to an NMR tube equipped with an airtight seal. d. For a controlled study of decomposition, a known amount of a Lewis donor (e.g., degassed water) can be added via microsyringe at this stage.
-
NMR Acquisition: a. Acquire an initial ³¹P{¹H} NMR spectrum (t=0) to determine the initial concentrations of all phosphorus-containing species. b. The typical chemical shift for the PCy3 ligand in a Grubbs catalyst is around 30-40 ppm. Free PCy3 appears at approximately 11 ppm.[4] this compound (PCy3O) resonates at approximately 46-47 ppm.[5][6] c. Initiate the reaction by adding the substrate (if monitoring during a reaction) or by heating the sample to the desired reaction temperature. d. Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals.
-
Data Analysis: a. Integrate the signals corresponding to the catalyst, free PCy3, PCy3O, and the internal standard in each spectrum. b. The concentration of each species at a given time point can be calculated relative to the constant concentration of the internal standard. c. Plot the concentration of the active catalyst and PCy3O as a function of time to determine the rate of decomposition.
Mitigation Strategies
To minimize the decomposition of Grubbs-type catalysts and the formation of this compound, the following precautions are recommended:
-
Rigorous Exclusion of Air and Moisture: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using properly dried and degassed solvents and reagents.[7]
-
Use of Purified Reagents: Ensure that substrates and additives are free from impurities that can act as catalyst poisons.
-
Solvent Choice: Non-polar, hydrocarbon-based solvents or chlorinated solvents are generally preferred due to their weak binding affinity to the catalyst.[7]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. The reaction temperature should be carefully optimized.
-
Catalyst Selection: For reactions that are sensitive to decomposition, consider using more stable catalyst generations (e.g., Hoveyda-Grubbs catalysts) that are less prone to phosphine dissociation.
Visualizing the Workflow and Decomposition Pathway
The following diagrams illustrate the logical workflow for investigating catalyst instability and the chemical pathway of decomposition.
Caption: Workflow for investigating and addressing Grubbs catalyst decomposition.
Caption: Simplified pathway for Grubbs catalyst decomposition in the presence of Lewis donors.
Conclusion
This compound is not a stabilizing agent for Grubbs-type catalysts but rather a clear indicator of their decomposition. Understanding the mechanisms of this decomposition, particularly the role of common impurities like water and oxygen, is paramount for achieving robust and reproducible results in olefin metathesis. By implementing rigorous experimental techniques to exclude these impurities and by monitoring the reaction for the formation of PCy3O, researchers can optimize their reaction conditions to maximize catalyst lifetime and performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Water-Accelerated Decomposition of Olefin Metathesis Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. React App [pmc.umicore.com]
Application Note: A High-Yield, Two-Stage Experimental Protocol for the Synthesis of Tricyclohexylphosphine Oxide (Cy₃PO) Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction Tricyclohexylphosphine (B42057) oxide (Cy₃PO) is a sterically bulky and highly basic organophosphorus compound widely utilized as a ligand in coordination chemistry and organometallic catalysis.[1][2][3] Its robust steric profile and strong electron-donating properties enhance the stability, activity, and selectivity of metal catalysts in various organic transformations, including palladium-catalyzed cross-coupling reactions and cobalt-catalyzed hydroformylation.[1] This application note provides a detailed, high-yield, two-stage protocol for the synthesis of Cy₃PO and its subsequent complexation with a metal center. The first stage details the synthesis of the Cy₃PO ligand via the catalytic hydrogenation of triphenylphosphine (B44618) oxide (TPPO), a method noted for its efficiency and yields exceeding 90%.[1][4] The second stage describes a general protocol for the formation of a metal-Cy₃PO complex, using lanthanide salts as a representative example.
Part 1: High-Yield Synthesis of Tricyclohexylphosphine Oxide (Cy₃PO) Ligand
The synthesis of the Cy₃PO ligand is achieved through the catalytic hydrogenation of triphenylphosphine oxide. This industrial method offers significant advantages, including high feedstock economy, recyclable catalysts, and excellent yields, making it suitable for large-scale production.[1][4]
Experimental Protocol: Catalytic Hydrogenation of TPPO
-
Apparatus Setup:
-
Add 278 g (1 mol) of triphenylphosphine oxide, 13.9 g of a suitable catalyst (e.g., 5% Pd/Al₂O₃), and 300 mL of an organic solvent such as Tetrahydrofuran (THF) to a 1L autoclave.[4]
-
-
Inerting the System:
-
Seal the autoclave and purge the system with nitrogen gas three times to remove atmospheric oxygen.
-
Subsequently, purge the system with hydrogen gas three times to ensure a hydrogen-rich atmosphere.[4]
-
-
Reaction Conditions:
-
Monitoring and Work-up:
-
Monitor the reaction's progress using Gas Chromatography (GC) until the starting material is fully consumed.[4]
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst. The resulting filtrate is a solution of this compound.[4]
-
The solvent can be removed under reduced pressure to yield the crude Cy₃PO product, which can be further purified if necessary.
-
Data Presentation: Reaction Parameters for Cy₃PO Synthesis
| Parameter | Condition | Source |
| Starting Material | Triphenylphosphine oxide (TPPO) | [4] |
| Catalyst Options | 5% Pd/Al₂O₃, Rh/C, Ru/C | [1][4] |
| Solvent Options | Tetrahydrofuran (THF), Dioxane | [1][4] |
| Temperature | 180–220°C | [1][4] |
| H₂ Pressure | 6.0–10.0 MPa | [1][4] |
| Reaction Time | 12–24 hours | [1] |
| Reported Yield | > 90% | [1] |
Part 2: Synthesis of Metal-Cy₃PO Complexes
Cy₃PO functions as a hard Lewis base, readily forming stable coordination complexes with a variety of transition metals and lanthanides through the phosphoryl oxygen atom.[1][5] The following is a general protocol for complex formation using lanthanide chlorides as an example, which typically results in crystalline products.[6]
Experimental Protocol: Synthesis of a Lanthanide-Cy₃PO Complex
-
Reagent Preparation:
-
Dissolve the previously synthesized this compound (Cy₃PO) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the desired lanthanide salt (e.g., DyCl₃ or ErCl₃) in the same solvent.
-
-
Complexation Reaction:
-
Slowly add the lanthanide salt solution to the stirred solution of the Cy₃PO ligand at room temperature. The molar ratio can be varied to obtain different coordination structures.[6]
-
Stir the reaction mixture for several hours to ensure complete complex formation.
-
-
Product Isolation and Purification:
-
The resulting complex may precipitate out of the solution. If not, the product can be crystallized by slow evaporation of the solvent.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the purified complex under vacuum. For enhanced purity, column chromatography or Soxhlet extraction can be employed.[1]
-
Data Presentation: Components for Cy₃PO Complexation
| Component | Example | Role | Source |
| Ligand | This compound (Cy₃PO) | Neutral Donor Ligand | [1][6] |
| Metal Salt | Lanthanide Chlorides (e.g., DyCl₃, ErCl₃) | Metal Ion Source | [6] |
| Solvent | Ethanol, Dichloromethane | Reaction Medium | [6] |
| Product | [Ln(H₂O)₅(Cy₃PO)₂]³⁺ type complexes | Crystalline Solid | [6] |
Experimental Workflow Visualization
The overall experimental process from starting materials to the final metal complex is outlined in the workflow diagram below.
Caption: Workflow for the high-yield synthesis of Cy₃PO metal complexes.
Characterization
The identity and purity of the synthesized Cy₃PO ligand and its metal complexes should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ³¹P NMR spectroscopy is particularly useful for confirming the formation of Cy₃PO (characteristic chemical shifts) and monitoring its coordination to a metal center.[1]
-
Gas Chromatography (GC): Can be used to assess the purity of the synthesized Cy₃PO ligand.[1]
-
X-ray Crystallography: Provides definitive structural information for crystalline complexes, confirming coordination numbers and geometries.[1][6]
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Tricyclohexylphosphine - Wikipedia [en.wikipedia.org]
- 3. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. CN102627667A - Method for production of tricyclohexylphosphine - Google Patents [patents.google.com]
- 5. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tricyclohexylphosphine Oxide in the Synthesis of Cyclopentane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of phosphine (B1218219) catalysis in the synthesis of cyclopentane (B165970) derivatives, with a specific focus on the involvement of tricyclohexylphosphine (B42057) and its oxidized form, tricyclohexylphosphine oxide. While tricyclohexylphosphine acts as a potent nucleophilic catalyst in various cycloaddition reactions to form five-membered rings, this compound is typically its inactive oxidation product. However, this compound can also serve as a crucial ligand in metal-catalyzed reactions for cyclopentane synthesis.
Section 1: Phosphine-Catalyzed [3+2] Cycloaddition for Cyclopentene (B43876) Synthesis
The phosphine-catalyzed [3+2] cycloaddition, often referred to as the Lu annulation, is a powerful method for the synthesis of highly functionalized cyclopentenes. This reaction typically involves the reaction of an allene (B1206475) with an electron-deficient alkene. Tertiary phosphines, such as tricyclohexylphosphine, are effective catalysts for this transformation.
Reaction Mechanism
The catalytic cycle begins with the nucleophilic addition of the phosphine to the central carbon of the allene, generating a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole, which undergoes a [3+2] cycloaddition with an electron-deficient alkene. Subsequent proton transfer and elimination of the phosphine catalyst yield the cyclopentene product and regenerate the catalyst for the next cycle.
Application Notes and Protocols: The Role of Tricyclohexylphosphine Oxide in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. The efficiency and selectivity of this reaction are profoundly influenced by the choice of ligands coordinated to the palladium center. While bulky electron-rich phosphines, such as tricyclohexylphosphine (B42057) (PCy₃), are well-established as effective ligands, the role of their corresponding phosphine (B1218219) oxides, specifically tricyclohexylphosphine oxide (TCPO), is less direct but of significant mechanistic importance.
These application notes explore the function of TCPO in Heck reactions, not as a primary activating ligand, but as a crucial stabilizing agent for the active palladium catalyst. TCPO is often formed in situ through the oxidation of PCy₃, particularly when using Pd(II) precatalysts. Its presence can prevent the aggregation of the active Pd(0) species into inactive palladium black, thereby enhancing catalyst longevity and ensuring more reproducible reaction outcomes.
Core Concepts
The catalytic cycle of the Heck reaction involves the transformation of palladium between the Pd(0) and Pd(II) oxidation states. The active catalyst is a coordinatively unsaturated Pd(0) species. A common issue in Heck reactions is the precipitation of this Pd(0) species as palladium black, which removes it from the catalytic cycle and reduces the reaction's efficiency.
This compound, with its sterically demanding cyclohexyl groups and polar phosphine oxide moiety, can act as a ligand to stabilize Pd(0) nanoparticles or clusters. This coordination is thought to be labile, preventing irreversible aggregation while still allowing the palladium center to participate in the catalytic cycle.
Data Presentation
While direct comparative studies detailing the incremental addition of TCPO in Heck reactions are not abundant in the literature, the following tables summarize typical conditions for Heck reactions employing bulky phosphine ligands like PCy₃ (where TCPO is a likely in situ product) and illustrate the conceptual impact of a stabilizing agent.
Table 1: Typical Reaction Parameters for Heck Reactions with Bulky Phosphine Ligands
| Parameter | Typical Range/Value | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used, and the phosphine ligand reduces it to Pd(0) in situ. |
| Ligand | Tricyclohexylphosphine (PCy₃) | Typically used in a 1:1 to 2:1 ratio relative to Palladium. |
| Aryl/Vinyl Halide | Iodides, Bromides, Triflates | Aryl or vinyl iodides and bromides are common substrates. |
| Alkene | Acrylates, Styrenes, etc. | Electron-deficient alkenes are generally more reactive. |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is required to neutralize the generated acid. |
| Solvent | DMF, NMP, Dioxane, Toluene | Aprotic polar solvents are commonly used. |
| Temperature | 80 - 140 °C | The reaction temperature is substrate-dependent. |
| Catalyst Loading | 0.1 - 5 mol% | Lower catalyst loadings are desirable for process efficiency. |
Table 2: Conceptual Effect of TCPO as a Stabilizing Agent in Heck Reactions
| Condition | Without Stabilizing Agent | With TCPO (or in situ formation) | Rationale |
| Catalyst Stability | Prone to precipitation of Pd black, especially at low ligand concentrations. | Reduced formation of Pd black. | TCPO coordinates to Pd(0) species, preventing aggregation.[1] |
| Reaction Reproducibility | Can be variable, with yields sometimes dropping in scaled-up reactions. | Improved reproducibility and more consistent yields. | A stable catalyst concentration is maintained throughout the reaction. |
| Catalyst Turnover | Lower turnover number (TON) due to catalyst deactivation. | Potentially higher TON due to increased catalyst lifetime. | The active catalyst remains in the catalytic cycle for a longer duration. |
Experimental Protocols
The following are representative protocols for a Heck reaction where TCPO is either generated in situ from PCy₃ or can be added as a co-additive to potentially enhance catalyst stability.
Protocol 1: Heck Reaction with in situ Generation of TCPO
This protocol describes a typical Heck reaction using tricyclohexylphosphine as the primary ligand. It is expected that a portion of the PCy₃ will be oxidized to TCPO during the reaction, which will then act as a stabilizing agent.
Reaction: Coupling of 4-bromoanisole (B123540) with butyl acrylate (B77674).
Materials:
-
4-bromoanisole
-
Butyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (e.g., 0.02 mmol) and PCy₃ (e.g., 0.04 mmol).
-
Add anhydrous DMF (e.g., 10 mL) and stir the mixture for 10 minutes at room temperature.
-
Add 4-bromoanisole (e.g., 2.0 mmol), followed by butyl acrylate (e.g., 3.0 mmol) and triethylamine (e.g., 2.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Reaction with TCPO as a Co-additive
This protocol is a variation of the first, with the explicit addition of a small amount of TCPO to potentially bolster the stability of the catalytic system from the outset.
Materials:
-
Same as Protocol 1, with the addition of this compound (TCPO).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol), PCy₃ (e.g., 0.04 mmol), and TCPO (e.g., 0.01-0.02 mmol).
-
Follow steps 2-7 as described in Protocol 1.
The inclusion of TCPO may lead to more consistent results, especially in cases where catalyst decomposition is a known issue.
Mandatory Visualizations
Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Role of TCPO in Catalyst Stabilization
Caption: Proposed role of TCPO in stabilizing the active Pd(0) catalyst.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Reaction Mixtures Containing Tricyclohexylphosphine Oxide
This technical support guide provides researchers, scientists, and drug development professionals with practical strategies for the removal of Tricyclohexylphosphine oxide (TCPO), a common byproduct in organic synthesis, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing this compound (TCPO) from a reaction mixture?
A1: The primary methods for removing TCPO leverage its physical and chemical properties, particularly its high polarity and ability to act as a Lewis base. The most common chromatography-free techniques include:
-
Crystallization/Precipitation: This method takes advantage of the low solubility of TCPO in non-polar organic solvents.
-
Complexation with Metal Salts: TCPO can form insoluble coordination complexes with various metal salts, which can then be removed by filtration.
-
Use of Scavenger Resins: Functionalized polymers can be used to selectively bind to and remove TCPO from the solution.
-
Acid-Base Extraction: Although less common for neutral phosphine (B1218219) oxides, in some cases, derivatization to a charged species can facilitate extraction.
For routine purifications, especially on a smaller scale, silica (B1680970) gel chromatography (either as a plug filtration or a full column) is also a very effective method.
Q2: My product is non-polar. What is the simplest way to remove TCPO?
A2: For non-polar products, the most straightforward method is typically precipitation or crystallization . By concentrating the reaction mixture and triturating it with a non-polar solvent in which your product is soluble but TCPO is not (e.g., hexanes, pentane, or diethyl ether), the TCPO will often precipitate and can be removed by filtration.[1][2]
Q3: My product is also quite polar and co-elutes with TCPO during silica gel chromatography. What are my options?
A3: When your product has a polarity similar to TCPO, making chromatographic separation difficult, several alternative strategies can be employed:
-
Complexation with Metal Salts: This is a highly effective method for polar products. Adding a metal salt like zinc chloride (ZnCl₂) to the reaction mixture in a polar solvent (e.g., ethanol (B145695), ethyl acetate) will precipitate the TCPO as an insoluble metal complex, which can be easily filtered off.[3]
-
Scavenger Resins: Resins, such as those based on polystyrene, can be used to selectively bind the phosphine oxide. The resin is then simply filtered off, leaving the purified product in solution.[4][5]
-
Reverse-Phase Chromatography: If your product is sufficiently polar and stable, reverse-phase chromatography, where the stationary phase is non-polar, can be an effective separation technique as the highly polar TCPO will elute earlier.
Q4: I am working on a large, multi-kilogram scale synthesis. Is column chromatography a viable option for TCPO removal?
A4: While possible, column chromatography is generally not economically or practically feasible for large-scale syntheses due to the high consumption of solvent and silica gel, as well as the time required.[6] For industrial-scale processes, crystallization , precipitation with metal salts , or the use of scavenger resins are far more scalable and cost-effective solutions.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| TCPO is not precipitating upon addition of a non-polar solvent. | The concentration of TCPO is too low, or the chosen solvent is too polar. Your product may be acting as a solubilizer. | Concentrate the reaction mixture further to increase the TCPO concentration. Use a less polar solvent or a mixture of solvents (e.g., diethyl ether/hexanes). Try cooling the mixture to reduce solubility. |
| My product is precipitating along with the TCPO. | The chosen non-polar solvent is not a good solvent for your product. | Select a different non-polar solvent or solvent system in which your product has better solubility. Alternatively, consider using the metal salt precipitation method. |
| After adding ZnCl₂, a precipitate forms, but I still see TCPO in my product by TLC/NMR. | Insufficient metal salt was added, or the precipitation is incomplete. | Add additional equivalents of the metal salt. Ensure vigorous stirring to promote complex formation. Allow sufficient time for the precipitation to complete. |
| The scavenger resin is not effectively removing the TCPO. | The resin capacity is exceeded, or the reaction time is too short. The solvent may not be optimal for the resin. | Increase the amount of scavenger resin used. Increase the reaction time with the resin. Consult the resin manufacturer's guidelines for optimal solvents. |
Data Presentation
Table 1: Solubility of this compound
Note: Specific quantitative solubility data for TCPO is not widely available. This table is based on general statements from chemical suppliers and analogies to triphenylphosphine (B44618) oxide (TPPO).
| Solvent | Solubility | Comments |
| Water | Insoluble | [9][10] |
| Hexanes/Pentane | Very Low | Ideal for precipitation/crystallization.[6] |
| Diethyl Ether | Low to Moderate | Often used in combination with hexanes for precipitation. |
| Toluene | Soluble | |
| Dichloromethane (B109758) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone (B3395972) | Soluble | |
| Methanol | Soluble | [11] |
| Ethanol | Soluble | [6] |
Table 2: Comparison of TCPO Removal Methods
| Method | Typical Efficiency | Scalability | Advantages | Disadvantages |
| Crystallization/Precipitation | 70-95% | Excellent | Simple, inexpensive, chromatography-free. | Product must be soluble in the precipitation solvent. May require optimization of solvent and temperature. |
| Silica Gel Chromatography | >95% | Poor to Moderate | High purity achievable, well-established technique. | Not ideal for large scale, consumes large amounts of solvent and silica. |
| Complexation with ZnCl₂ | >90% | Excellent | Fast, effective for polar products, chromatography-free.[3] | Introduces a metal salt that may need to be removed in a subsequent step. |
| Scavenger Resins | >95% | Good | High selectivity, simple filtration workup.[5] | Resins can be expensive. May require longer reaction times. |
Experimental Protocols
Protocol 1: Removal of TCPO by Precipitation with a Non-Polar Solvent
-
Concentration: Following the completion of the reaction, remove the reaction solvent under reduced pressure to obtain a concentrated oil or solid residue.
-
Dissolution: Dissolve the residue in a minimum amount of a moderately polar solvent in which both the desired product and TCPO are soluble (e.g., dichloromethane or diethyl ether).
-
Precipitation: Slowly add a non-polar solvent in which TCPO has low solubility (e.g., hexanes or pentane) while stirring vigorously. The TCPO should begin to precipitate as a white solid.
-
Cooling (Optional): To maximize the precipitation of TCPO, cool the mixture in an ice bath or refrigerate for a period of time (e.g., 30 minutes to several hours).
-
Filtration: Collect the precipitated TCPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Product Isolation: The desired product is in the filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product.
Protocol 2: Removal of TCPO by Complexation with Zinc Chloride (ZnCl₂)
This protocol is adapted from methods developed for triphenylphosphine oxide and is expected to be effective for TCPO.[3]
-
Solvent Exchange: After the reaction is complete, if the reaction was not performed in a polar solvent like ethanol or ethyl acetate, concentrate the crude mixture and redissolve it in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a solution of ZnCl₂ in warm ethanol (e.g., 1.5-2.0 M).
-
Addition of ZnCl₂: At room temperature, add the ethanolic ZnCl₂ solution to the solution of the crude product. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TCPO is often a good starting point.[3]
-
Precipitation: Stir the mixture. The TCPO-ZnCl₂ complex should precipitate as a white solid. Scraping the inside of the flask with a glass rod can help induce precipitation.
-
Filtration: Remove the precipitate by vacuum filtration.
-
Product Isolation: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.
Protocol 3: Removal of TCPO using a Scavenger Resin
This protocol is a general guideline based on the use of Merrifield resin for phosphine oxide removal and should be optimized for the specific resin and reaction conditions.[5]
-
Resin Selection: Choose a suitable scavenger resin for phosphine oxides (e.g., a high-loading chloromethylated polystyrene resin, often referred to as Merrifield resin).
-
Reaction Setup: After the reaction workup (e.g., aqueous extraction), dissolve the crude product containing TCPO in a suitable solvent (e.g., acetone or THF).
-
Addition of Resin: Add the scavenger resin to the solution. The amount of resin will depend on its loading capacity and the amount of TCPO present. A 2-3 fold excess of resin capacity relative to the TCPO is a reasonable starting point. For some resins, an additive like sodium iodide may be required to enhance scavenging efficiency.[5]
-
Scavenging: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of TCPO by TLC or another analytical technique.
-
Filtration: Once the TCPO has been scavenged, filter off the resin and wash it with the solvent used for the reaction.
-
Product Isolation: The purified product is in the combined filtrate, which can be concentrated under reduced pressure.
Mandatory Visualization
References
- 1. Workup [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. chembk.com [chembk.com]
- 10. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. This compound | 13689-19-5 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Purification of Crude Products Containing Triphenylphosphine Oxide (TPPO)
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing the common byproduct triphenylphosphine (B44618) oxide (TPPO, Ph₃PO) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a frequent byproduct in many widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2][3] Its removal can be difficult due to its high polarity, which often causes it to co-purify with the desired product, particularly during large-scale purifications where traditional column chromatography is less feasible.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main approaches for TPPO removal can be broadly categorized as:
-
Precipitation/Crystallization: This method involves selectively precipitating either the TPPO or the desired product from a suitable solvent system.[2] The low solubility of TPPO in nonpolar solvents like hexane (B92381) and diethyl ether is often exploited for this purpose.[3][4]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂), which then precipitate out of the solution.[4][5]
-
Chromatography: Techniques like silica (B1680970) gel plug filtration or more advanced methods such as high-performance countercurrent chromatography (HPCCC) can be employed for separation.[2][6]
-
Scavenging: Solid-supported reagents, known as scavenger resins, can be used to bind with TPPO, allowing for its removal through simple filtration.[2]
-
Chemical Conversion: TPPO can be reacted with reagents like oxalyl chloride to form an insoluble salt that is easily filtered off.[4][5][7]
Q3: How do I choose the most suitable method for my specific reaction?
A3: The selection of the best purification method depends on several factors, including the polarity and stability of your product, the solvent used in the reaction, and the scale of your experiment. A general decision-making workflow is illustrated in the diagram below.
Troubleshooting Guide
Q4: I'm trying to precipitate TPPO using a non-polar solvent, but my product is also crashing out. What can I do?
A4: This indicates that your product has low solubility in the chosen non-polar solvent.
-
Solvent System Optimization: Try a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent in which your product is soluble (e.g., diethyl ether or toluene). The goal is to find a ratio where the TPPO precipitates while your product remains in solution.
-
Temperature Control: Slowly cooling the solution can induce selective crystallization of TPPO. A gradual temperature decrease often yields better selectivity.[2]
-
Concentration Adjustment: The concentration of the crude mixture can significantly impact precipitation. Experiment with using a more dilute solution.[2]
Q5: The precipitation of TPPO with a metal salt is not working effectively. What are the common reasons for failure?
A5: Inefficient precipitation of the TPPO-metal complex can be due to several factors:
-
Solvent Choice: The choice of solvent is critical. For instance, precipitation with ZnCl₂ works well in ethanol, ethyl acetate, and isopropanol, but is less effective in methanol, acetonitrile, and acetone.[8][9] Similarly, MgCl₂ and ZnCl₂ complexation is not effective in THF.[5] Anhydrous calcium bromide has been shown to be effective for removing TPPO from THF solutions.[5]
-
Anhydrous Conditions: The presence of water can interfere with the formation of the TPPO-metal complex. Ensure that the metal salts and solvents are anhydrous.[2]
-
Stoichiometry: Ensure you are using the correct stoichiometry of the metal salt relative to the amount of TPPO. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[4]
Q6: My product seems to be complexing with the metal salt along with the TPPO. How can I prevent this?
A6: If your product contains functional groups that can act as Lewis bases (e.g., amines, alcohols), it may also complex with the metal salt.
-
Alternative Metal Salt: Try a different metal salt. For example, if you are having issues with ZnCl₂, you could try MgCl₂ or CaBr₂.
-
Alternative Method: If metal salt complexation is not suitable for your product, consider other methods like solvent precipitation, silica plug filtration, or the use of scavenger resins.[2]
Q7: I'm attempting to remove TPPO with a silica plug, but it is eluting with my product. What should I do?
A7: This typically occurs when the polarity of the elution solvent is too high.[2]
-
Solvent System: Start with a non-polar solvent like hexane or pentane (B18724) to wash your product through the silica plug, leaving the more polar TPPO adsorbed on the silica.[2][7] You may need to gradually increase the polarity of the eluent to recover your product while leaving the TPPO behind.
Data Presentation
Table 1: Efficiency of TPPO Removal Using ZnCl₂ Precipitation in Various Solvents
| Solvent | % TPPO Remaining in Solution | Reference |
| Ethyl Acetate (EtOAc) | <5% | [8][9] |
| Isopropyl Acetate (iPrOAc) | <5% | [8] |
| Isopropanol (iPrOH) | <5% | [8][9] |
| Tetrahydrofuran (THF) | <15% | [8][9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% | [8] |
| Methyl Ethyl Ketone (MEK) | <15% | [8] |
| Methanol (MeOH) | >15% | [8][9] |
| Acetonitrile (MeCN) | >15% | [8][9] |
| Acetone | >15% | [8][9] |
| Dichloromethane (DCM) | No precipitate formed | [8][9] |
| Data is based on a 2:1 ratio of ZnCl₂ to TPPO.[8] |
Experimental Protocols
Protocol 1: Precipitation with Zinc Chloride (ZnCl₂)
This method is effective for removing TPPO from polar solvents.[8]
Methodology:
-
Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in a suitable polar solvent like ethanol.[8][10]
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[2]
-
Precipitation: At room temperature, add 2 equivalents of the prepared ZnCl₂ solution relative to the initial amount of triphenylphosphine used in the reaction.[2][10] A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[2][8]
-
Stirring and Filtration: Stir the mixture for a couple of hours.[2][10] Collect the precipitate by vacuum filtration.[2]
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product.[2]
Protocol 2: Silica Plug Filtration
This method is ideal for non-polar products.[7]
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
Technical Support Center: Handling and Storage of Tricyclohexylphosphine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the autoxidation of tricyclohexylphosphine (B42057) (PCy3) in air.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with tricyclohexylphosphine.
| Problem | Possible Cause | Solution |
| Reaction failure or low yield | PCy3 may have oxidized to tricyclohexylphosphine oxide (PCy3=O), which is catalytically inactive in many reactions.[1] | - Verify the purity of PCy3 using ³¹P NMR spectroscopy. The signal for PCy3 is approximately δ 11 ppm, while PCy3=O appears at a different chemical shift. - Purify the PCy3 by recrystallization to remove the phosphine (B1218219) oxide.[2] - Use fresh, properly stored PCy3 for your reaction. |
| Inconsistent results between batches | Improper storage or handling of the PCy3 has led to varying degrees of oxidation. | - Implement standardized storage and handling procedures for all batches of PCy3. - Always store PCy3 under an inert atmosphere (e.g., in a glovebox or a sealed container with argon or nitrogen).[2] |
| Visible change in the appearance of solid PCy3 (e.g., clumping, discoloration) | The material may have been exposed to moisture and/or air, leading to oxidation and hydrolysis. | - Discard the reagent if significant changes in appearance are observed. - For minor suspected contamination, purification by recrystallization may be possible.[2] |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my tricyclohexylphosphine has oxidized?
A1: The most reliable method to check for oxidation is ³¹P NMR spectroscopy. A peak corresponding to this compound will be present. Improperly stored bottles of PCy3 are often contaminated with the oxide.[2]
Q2: What is the best way to store tricyclohexylphosphine?
A2: Tricyclohexylphosphine can be stored indefinitely under an inert atmosphere in a tightly sealed container in a cool, dry location.[2] Oxygen should be rigorously excluded to prevent oxidation.[2] Refrigeration at 2-8°C is also recommended to minimize degradation.[1]
Q3: Can I handle tricyclohexylphosphine in the air for a short period?
A3: While brief exposure to air for weighing may be acceptable for less sensitive applications, it is not ideal as oxidation will occur.[3] For sensitive catalytic processes, any exposure to atmospheric oxygen can be detrimental.[1] If a glovebox is unavailable, minimize air exposure by using a "ghetto-glove box" approach (an improvised inert atmosphere in a sealed bag or box) or by working quickly and blanketing the solid with an inert gas like argon.[3]
Q4: Is tricyclohexylphosphine a hazardous substance?
A4: Yes, tricyclohexylphosphine is irritating to the eyes, respiratory system, and skin.[2] It is also harmful if swallowed.[2] Always handle it in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]
Q5: What is the white solid that forms in my bottle of PCy3?
A5: The white solid is likely this compound, the product of autoxidation.[2]
Data Presentation
Table 1: Storage Condition Recommendations and Expected Stability
| Storage Condition | Atmosphere | Temperature | Expected Stability |
| Tightly sealed container | Inert (Argon or Nitrogen) | 2-8°C | Indefinite[2] |
| Tightly sealed container | Inert (Argon or Nitrogen) | Room Temperature | Long-term, but refrigeration is preferred[1] |
| Tightly sealed container | Air | 2-8°C | Prone to slow oxidation |
| Tightly sealed container | Air | Room Temperature | Oxidation is likely; not recommended for long-term storage |
| Original manufacturer's packaging (e.g., Sure/Seal™ bottle) | As provided (typically inert) | 2-8°C | High stability until opened[4] |
Table 2: Physical Properties of Tricyclohexylphosphine and its Oxide
| Property | Tricyclohexylphosphine (PCy3) | This compound (PCy3=O) |
| Appearance | White crystalline solid[2] | White solid |
| Melting Point (°C) | 76-78[2] | 183-185 |
| ³¹P NMR Chemical Shift (δ, ppm) | ~11 (relative to H₃PO₄)[2] | ~50 |
| Solubility | Soluble in most organic solvents, insoluble in water[2] | Generally soluble in organic solvents |
Experimental Protocols
Protocol 1: Handling and Weighing Tricyclohexylphosphine without a Glovebox
This protocol is for situations where a glovebox is not available and aims to minimize air exposure.
Materials:
-
Tricyclohexylphosphine in a tightly sealed container
-
Schlenk flask or other reaction vessel with a septum
-
Spatula
-
Weighing paper or boat
-
Source of inert gas (argon or nitrogen) with a needle adapter
-
Balance
Procedure:
-
Prepare the reaction vessel by drying it in an oven and allowing it to cool under a stream of inert gas.
-
Have all necessary equipment ready and within reach of the balance.
-
Briefly flush the headspace of the tricyclohexylphosphine container with inert gas before opening.
-
Quickly remove the required amount of solid using a clean, dry spatula and place it onto the weighing paper or boat on the balance.
-
Record the weight.
-
Immediately transfer the solid to the prepared reaction vessel.
-
If the vessel is a Schlenk flask, quickly stopper it and connect it to a Schlenk line to evacuate and backfill with inert gas (repeat three times).
-
If it is a standard flask with a septum, insert a needle connected to the inert gas source to flush the headspace.
-
Tightly seal the main container of tricyclohexylphosphine, flushing the headspace with inert gas before closing.
Protocol 2: Purification of Tricyclohexylphosphine by Recrystallization
This protocol can be used to remove this compound from a partially oxidized sample.
Materials:
-
Oxidized tricyclohexylphosphine
-
Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture where PCy3 has high solubility at high temperatures and low solubility at low temperatures)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
Place the impure tricyclohexylphosphine in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
If any solid remains, add small portions of the hot solvent until a clear solution is obtained.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum. The purified tricyclohexylphosphine should be stored under an inert atmosphere.
Mandatory Visualization
References
Technical Support Center: Optimizing Catalyst Loading with Tricyclohexylphosphine Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the use of Tricyclohexylphosphine oxide (Cy₃PO) as a ligand to optimize catalyst loading and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low despite using this compound. What are the common causes?
Low yield can stem from several factors. A primary cause is often a non-optimal catalyst-to-ligand ratio or suboptimal catalyst loading.[1] this compound's bulky structure is crucial for enhancing selectivity and catalyst activity, but the concentration must be precisely tuned.[2] Additionally, ensure that the reaction conditions (temperature, solvent, and pressure) are suitable for your specific transformation, as these parameters significantly impact catalyst performance.[3] Finally, verify the purity of your starting materials and the integrity of your inert atmosphere, as oxygen can lead to unwanted side reactions.
Q2: I am observing significant side product formation. How can catalyst loading or the ligand influence this?
Side product formation is often linked to catalyst stability and selectivity. This compound's steric bulk helps protect reactive metal centers, which can enhance selectivity.[2][4] However, incorrect catalyst loading can alter the reaction pathway. For instance, an excessively high catalyst concentration might lead to a decrease in chemoselectivity.[1] It is crucial to screen a range of catalyst loadings to find the optimal balance between reaction rate and selectivity for your desired product.
Q3: Can the purity of this compound affect the reaction? How do I assess it?
Absolutely. The primary impurity of concern is the parent phosphine (B1218219), Tricyclohexylphosphine (PCy₃). While PCy₃ is a ligand in its own right, its electronic and steric properties are different from the oxide. The presence of residual PCy₃ can lead to the formation of different active catalytic species, resulting in inconsistent reaction outcomes or the formation of unexpected byproducts. The most effective method for detecting and quantifying this impurity is ³¹P NMR spectroscopy, as the phosphine (P(III)) and phosphine oxide (P(V)) have distinct and well-separated chemical shifts.[5]
Q4: What is the typical starting point for catalyst loading and the metal-to-ligand ratio when using Cy₃PO?
The optimal loading is highly reaction-dependent. However, a common starting point for screening is a catalyst loading of 1-3 mol%.[1] The metal-to-ligand ratio is also critical. While a 1:1 or 1:2 ratio is often a good starting point, the unique role of phosphine oxides as promoters in some systems, like cobalt-catalyzed hydroformylation, may require different ratios.[3] We recommend performing a systematic optimization study to determine the ideal conditions for your specific application.
Q5: My catalyst appears to be deactivating prematurely. Can this compound help improve its stability?
Yes, one of the key functions of bulky ligands like this compound is to enhance catalyst longevity.[2] The sterically demanding cyclohexyl groups can shield the metal center from species that might lead to decomposition or the formation of inactive catalyst aggregates. If you are experiencing catalyst deactivation, consider slightly increasing the ligand-to-metal ratio to ensure the metal center remains stabilized throughout the catalytic cycle.
Troubleshooting Guides
Issue: Low Reaction Yield or Stalled Reaction
Low conversion is a frequent challenge in catalytic reactions. This guide provides a systematic approach to diagnosing and resolving the issue.
Data Presentation: Catalyst Loading Optimization
The following table provides illustrative data for a hypothetical palladium-catalyzed Suzuki cross-coupling reaction, demonstrating the impact of varying catalyst and ligand loading on reaction yield and selectivity.
| Entry | Pd(OAc)₂ (mol%) | Cy₃PO (mol%) | Metal:Ligand Ratio | Time (h) | Yield (%) | Purity (%) |
| 1 | 2.0 | 2.0 | 1:1 | 12 | 55 | 98 |
| 2 | 1.0 | 1.0 | 1:1 | 12 | 35 | 97 |
| 3 | 3.0 | 3.0 | 1:1 | 12 | 68 | 95 |
| 4 | 2.0 | 3.0 | 1:1.5 | 12 | 85 | 99 |
| 5 | 2.0 | 4.0 | 1:2 | 12 | 92 | 99 |
| 6 | 2.0 | 5.0 | 1:2.5 | 12 | 89 | 99 |
This data is representative. Optimal conditions must be determined experimentally for each specific reaction. As shown, both the absolute catalyst loading and the metal-to-ligand ratio are critical parameters.[1] In this example, increasing the ligand ratio relative to the metal (Entries 4 & 5) significantly improved the yield, suggesting a stabilizing or activating role for the excess ligand.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a starting point for optimizing a cross-coupling reaction using this compound as a ligand.
Objective: To perform a Suzuki cross-coupling reaction between an aryl halide and an arylboronic acid.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (Cy₃PO)
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Workflow Diagram:
Procedure:
-
Setup: To an oven-dried Schlenk tube, add the palladium source, this compound, base, and arylboronic acid.
-
Inerting: Seal the tube, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Solvent/Reagent Addition: Add the degassed solvent via syringe, followed by the aryl halide (liquid or dissolved in a small amount of solvent).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Isolation: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using an appropriate technique, such as column chromatography, to isolate the desired product.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with Tricyclohexylphosphine (PCy₃) and Understanding the Role of its Oxide (Cy₃PO)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the yield and efficiency of your Suzuki-Miyaura coupling reactions, with a special focus on the use of tricyclohexylphosphine (B42057) (PCy₃) and the influence of its corresponding oxide, tricyclohexylphosphine oxide (Cy₃PO).
Troubleshooting Guide
This section addresses specific issues you may encounter during your Suzuki coupling experiments when using PCy₃ as a ligand.
Q1: My Suzuki coupling reaction yield is lower than expected. What are the common causes when using PCy₃?
Low yields in Suzuki coupling reactions with PCy₃ can stem from several factors. A primary consideration is the integrity of the catalyst and ligand. PCy₃ is an electron-rich and bulky phosphine (B1218219) ligand that is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. However, it is also susceptible to oxidation to Cy₃PO, especially if not handled under inert conditions. While some studies suggest that phosphine oxides can sometimes stabilize the palladium catalyst, an uncontrolled or excessive amount of Cy₃PO may hinder the reaction.
Other potential causes for low yield include:
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Inactive Catalyst: Ensure your palladium precursor is active. If using a Pd(II) source, it requires in-situ reduction to the active Pd(0) species.
-
Suboptimal Base: The choice and quality of the base are critical. The base activates the boronic acid component. For PCy₃ systems, common bases include potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous if required by the protocol.
-
Solvent Issues: The solvent must be appropriately degassed to prevent oxidation of the phosphine ligand and deactivation of the catalyst. Common solvents for Suzuki reactions with PCy₃ include toluene (B28343), dioxane, and THF. The presence of water can be beneficial in some cases but should be carefully controlled.
-
Boronic Acid Instability: Boronic acids can be prone to protodeboronation, a side reaction that consumes the starting material. This is particularly an issue with electron-rich or heteroaromatic boronic acids.
Q2: I am observing significant catalyst decomposition (e.g., formation of palladium black). How can I prevent this?
The formation of palladium black indicates catalyst agglomeration and deactivation. This is often a sign that the phosphine ligand is not effectively stabilizing the palladium(0) nanoparticles. When using PCy₃, ensure that a sufficient excess of the ligand is present to maintain a stable catalytic complex. The presence of its oxide, Cy₃PO, can in some instances help to stabilize palladium nanoparticles and prevent their aggregation. However, relying on adventitious oxidation is not a reproducible strategy.
To mitigate catalyst decomposition:
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from your reaction by using properly degassed solvents and maintaining a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Control Ligand-to-Metal Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can sometimes improve catalyst stability.
-
Consider Pre-formed Catalysts: Using air-stable pre-catalysts that incorporate the phosphine ligand can lead to more consistent results.
Q3: My reaction is sluggish or has stalled completely. Could the phosphine ligand be the issue?
A stalled reaction is a common problem. If you are using PCy₃, its purity is a key factor. As an air-sensitive compound, it can oxidize to Cy₃PO over time, especially with improper storage. A high concentration of the phosphine oxide impurity in your PCy₃ can inhibit the formation of the active catalytic species.[1]
To troubleshoot a stalled reaction:
-
Verify Ligand Purity: If possible, check the purity of your PCy₃ using ³¹P NMR spectroscopy. The phosphine (P(III)) and its oxide (P(V)) have distinct chemical shifts.
-
Use Fresh or Purified Ligand: If you suspect ligand degradation, use a fresh bottle of PCy₃ or purify the existing stock.
-
Optimize Reaction Temperature: While many Suzuki couplings with bulky phosphine ligands can proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of PCy₃ in a Suzuki coupling reaction?
PCy₃ is a bulky, electron-rich monodentate phosphine ligand. Its key roles in the Suzuki coupling catalytic cycle are:
-
Facilitating Oxidative Addition: The electron-donating nature of PCy₃ increases the electron density on the palladium center, which promotes the oxidative addition of the organohalide to the Pd(0) complex.[2]
-
Promoting Reductive Elimination: The steric bulk of the three cyclohexyl groups creates a sterically crowded coordination sphere around the palladium atom. This steric hindrance facilitates the final reductive elimination step, where the two organic fragments are coupled to form the product, and the Pd(0) catalyst is regenerated.[2]
-
Stabilizing the Catalyst: PCy₃ stabilizes the palladium catalyst in its active Pd(0) state, preventing its decomposition.
Q2: Can this compound (Cy₃PO) improve my reaction yield?
The role of phosphine oxides in Suzuki coupling is complex and not entirely straightforward. While often considered an impurity that can hinder the reaction by competing with the phosphine for coordination to the palladium center, some research suggests that phosphine oxides can act as ancillary ligands that stabilize the palladium catalyst, potentially preventing its decomposition and, in some cases, leading to improved yields. This stabilizing effect is thought to arise from the phosphine oxide's ability to coordinate to palladium nanoparticles, preventing them from agglomerating into an inactive bulk metal.
However, it is important to note that the intentional addition of Cy₃PO as a yield-enhancing additive is not a widely adopted or well-documented strategy. The beneficial effects observed are often context-dependent and may not be universally applicable. For reproducible and high-yielding reactions, it is generally recommended to use high-purity PCy₃ and to control the reaction conditions to minimize its oxidation.
Q3: How should I handle and store PCy₃ to prevent oxidation to Cy₃PO?
PCy₃ is an air-sensitive solid. To minimize oxidation, it should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It should be stored in a tightly sealed container in a cool, dry place. If you suspect that your PCy₃ has been exposed to air, its purity should be checked before use.
Experimental Protocols and Data
Table 1: Representative Suzuki Coupling Reaction Conditions using PCy₃
| Parameter | Condition |
| Aryl Halide | (3-Bromo-2-methylpropyl)benzene (1.0 equiv.) |
| Arylboronic Acid | Desired arylboronic acid (1.2 equiv.) |
| Palladium Source | Palladium(II) acetate (B1210297) (2 mol%) |
| Ligand | Tricyclohexylphosphine (4 mol%) |
| Base | Potassium phosphate (2.0 equiv.) |
| Solvent | Toluene (anhydrous) |
| Temperature | Room temperature to 80 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
This table is based on a general protocol and may require optimization for specific substrates.
Detailed Experimental Protocol for a General Suzuki Coupling using PCy₃
This protocol is a general guideline and should be adapted and optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous toluene (5 mL)
-
Deionized water (if required for the specific reaction)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and potassium phosphate.
-
In a separate vial, under an inert atmosphere, prepare a solution of palladium(II) acetate and tricyclohexylphosphine in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous toluene to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Process
To further aid in understanding the Suzuki coupling reaction and troubleshooting common issues, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Tricyclohexylphosphine Oxide (Cy₃PO) Removal via Acid-Base Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of tricyclohexylphosphine (B42057) oxide (Cy₃PO), a common byproduct in organic synthesis, using acid-base extraction techniques. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Is acid-base extraction a suitable method for removing tricyclohexylphosphine oxide (Cy₃PO)?
A1: Yes, acid-base extraction can be an effective method for removing Cy₃PO. Phosphine (B1218219) oxides, including Cy₃PO, exhibit basic properties due to the electron-donating nature of the phosphoryl oxygen. This allows them to be protonated by acids, forming water-soluble salts that can be separated from the desired organic product.
Q2: What is the principle behind the acid-base extraction of Cy₃PO?
A2: The principle lies in the basicity of the phosphoryl oxygen in Cy₃PO. By washing the organic reaction mixture with an acidic aqueous solution, the Cy₃PO is protonated, forming a salt. This salt is more soluble in the aqueous phase than in the organic phase, allowing for its separation. Subsequent neutralization of the aqueous layer can regenerate the Cy₃PO if recovery is desired, though typically it is discarded as waste.
Q3: Which acids are recommended for the extraction of Cy₃PO?
A3: While strong mineral acids can be used, a U.S. Patent suggests that lower carboxylic acids, such as acetic acid, are effective for dissolving phosphine oxides.[1] Using a milder acid like acetic acid can be advantageous if the desired product is sensitive to strong acids. The choice of acid will depend on the stability of your compound of interest.
Q4: How can I tell if the acid-base extraction is working?
A4: You can monitor the removal of Cy₃PO by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the organic layer before and after extraction. A significant reduction or complete disappearance of the Cy₃PO spot (on TLC) or corresponding signals (in NMR) indicates a successful extraction.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cy₃PO remains in the organic layer after extraction. | 1. The acidic solution is not acidic enough to protonate the Cy₃PO effectively. 2. Insufficient mixing of the organic and aqueous layers. 3. The volume of the acidic wash is too low. | 1. Use a more concentrated acidic solution or switch to a stronger acid (e.g., 1M HCl), provided your product is stable. 2. Ensure vigorous shaking of the separatory funnel for an adequate amount of time to maximize the surface area between the two phases. 3. Increase the volume of the acidic wash or perform multiple extractions with smaller volumes. |
| An emulsion has formed between the organic and aqueous layers. | 1. Vigorous shaking, especially with chlorinated solvents. 2. High concentration of reactants or byproducts. | 1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of vigorous shaking. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 4. If the emulsion persists, filter the mixture through a pad of Celite. |
| The desired product is lost into the aqueous layer. | 1. The product itself has basic functionalities that are also being protonated and extracted. 2. The product has some solubility in the aqueous acidic solution. | 1. If the product is basic, consider alternative purification methods like chromatography or recrystallization. 2. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover some of the dissolved product. 3. Neutralize the aqueous layer and extract the product back into an organic solvent, though this will also co-extract the Cy₃PO. |
| A solid precipitates at the interface of the two layers. | The protonated Cy₃PO salt may have limited solubility in both the organic and aqueous phases. | 1. Add more water to the aqueous layer to dissolve the salt. 2. Add more of the organic solvent to see if the solid dissolves. 3. If the solid persists, it may need to be isolated by filtration and analyzed separately. |
Experimental Protocol: Acid-Base Extraction of Cy₃PO
This protocol provides a general procedure for the removal of Cy₃PO from a reaction mixture using an acidic wash.
Materials:
-
Reaction mixture containing the desired product and Cy₃PO in an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Aqueous acid solution (e.g., 1 M HCl, 10% acetic acid).
-
Saturated sodium bicarbonate solution.
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Dissolution: Ensure the reaction mixture is fully dissolved in a suitable water-immiscible organic solvent.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of the aqueous acid solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the acidic wash one or two more times with fresh aqueous acid solution for optimal removal.
-
-
Neutralization Wash:
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drain the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic solution and swirl to dry. The drying agent should no longer clump together when the solution is dry.
-
-
Isolation:
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution using a rotary evaporator to obtain the purified product.
-
Workflow Diagram
Caption: Workflow for Cy₃PO removal via acid-base extraction.
References
Technical Support Center: Chromatographic Separation of Products from Tricyclohexylphosphine Oxide (Cy₃PO)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tricyclohexylphosphine (B42057) oxide (Cy₃PO), a common byproduct in organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of chemical products from Cy₃PO.
Issue 1: Cy₃PO Co-elutes with a Non-polar Product in Normal-Phase Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing both the non-polar product and the moderately polar Cy₃PO to travel with the solvent front. | Decrease the polarity of the mobile phase. For example, if using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of hexane. This should increase the retention of Cy₃PO on the silica (B1680970) gel more than the non-polar product. |
| Column Overloading | The amount of crude material loaded onto the column is too high for the amount of stationary phase, leading to poor separation. | Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight for difficult separations. |
| Product and Cy₃PO Have Very Similar Polarity | The inherent polarities of the desired compound and Cy₃PO are too close for effective separation by standard silica gel chromatography. | Consider switching to a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to the acidic silica gel. Alternatively, reverse-phase chromatography may provide a better separation. |
Issue 2: Cy₃PO is Difficult to Separate from a Polar Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cy₃PO has some solubility in polar mobile phases. | Cy₃PO is soluble in many organic solvents, which can lead to it eluting with more polar products. | Employ a gradient elution. Start with a non-polar solvent to first elute any non-polar impurities, then gradually increase the polarity to elute the Cy₃PO and the desired product at different times. |
| Strong Interaction of the Product with the Stationary Phase | A very polar product may bind strongly to the silica gel, requiring a highly polar eluent that also mobilizes the Cy₃PO. | Consider using reverse-phase chromatography (e.g., C18 silica). In this technique, non-polar compounds are retained more strongly. The more polar product will elute earlier, while the less polar (though still somewhat polar) Cy₃PO will be retained longer. |
| Formation of an Azeotrope-like Mixture | In some cases, the product and Cy₃PO may form a mixture that is difficult to separate by chromatography. | Attempt a non-chromatographic removal method prior to chromatography. This can include precipitation or complexation of the Cy₃PO. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Cy₃PO that influence its chromatographic behavior?
A1: Understanding the properties of tricyclohexylphosphine oxide is crucial for developing effective separation strategies.
| Property | Value | Implication for Chromatography |
| Molecular Weight | 296.43 g/mol | This is a moderate molecular weight for organic compounds. |
| Melting Point | 155-159 °C | Cy₃PO is a solid at room temperature. |
| Polarity | Moderately Polar | The P=O bond is polar, but the three bulky cyclohexyl groups are non-polar, giving the molecule an overall moderate polarity. This can make it challenging to separate from both non-polar and polar products. |
| Solubility | Soluble in most organic solvents, insoluble in water.[1][2][3] | Its broad solubility in organic solvents means it can be carried through a column with a wide range of eluents. Its insolubility in water is useful for aqueous workups. |
Q2: How does the polarity of Cy₃PO compare to triphenylphosphine (B44618) oxide (TPPO)?
A2: While both are phosphine (B1218219) oxides, the difference in the groups attached to the phosphorus atom (cyclohexyl vs. phenyl) affects their polarity. The cyclohexyl groups in Cy₃PO are more electron-donating than the phenyl groups in TPPO, which can make the P=O bond in Cy₃PO slightly more polarized and the oxygen more basic. However, the overall polarity of the molecule is also influenced by its shape and the non-polar nature of the cyclohexyl rings. In practice, Cy₃PO is often considered to be of similar or slightly higher polarity than TPPO, but differences in their interaction with stationary phases can be exploited for separation.
Q3: Can I use non-chromatographic methods to remove Cy₃PO?
A3: Yes, several methods can be employed to remove the bulk of Cy₃PO before chromatography, which can simplify the purification process. These are often adapted from methods used for TPPO removal.
-
Precipitation/Crystallization : Taking advantage of the low solubility of Cy₃PO in certain non-polar solvents like hexanes or ether can be effective.[3] Concentrating the reaction mixture and triturating with a non-polar solvent can cause the Cy₃PO to precipitate.
-
Complexation with Metal Salts : Adding metal salts like zinc chloride (ZnCl₂) can form an insoluble complex with the phosphine oxide, which can then be removed by filtration.[3] This is particularly useful for separating it from polar products.
Q4: What are the recommended starting conditions for column chromatography to remove Cy₃PO?
A4: A good starting point is to use thin-layer chromatography (TLC) to determine an appropriate solvent system. Aim for a solvent mixture that gives your desired product an Rf value of 0.2-0.4, with a clear separation from the Cy₃PO spot. A common mobile phase for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
Q5: Are there advanced chromatographic techniques that can be used for difficult separations involving Cy₃PO?
A5: For challenging separations, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be powerful tools.
-
HPLC : Both normal-phase and reverse-phase HPLC can be used. Reverse-phase is often effective for separating compounds with different polarities.
-
SFC : This technique uses supercritical CO₂ as the main mobile phase and is known for its speed and efficiency, particularly for chiral separations and for compounds that are difficult to separate by HPLC.[][5][6]
Experimental Protocols
Protocol 1: Removal of Cy₃PO by Precipitation
-
Concentration : After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Suspension : Suspend the resulting residue in a minimal amount of a cold, non-polar solvent such as hexanes or pentane.
-
Trituration : Stir the suspension vigorously for 15-30 minutes. The Cy₃PO should precipitate as a solid.
-
Filtration : Filter the mixture through a Büchner funnel or a silica plug.
-
Washing : Wash the collected solid with a small amount of the cold, non-polar solvent to recover any entrained product.
-
Product Isolation : The filtrate, containing the purified product, can then be concentrated.
Protocol 2: Removal of Cy₃PO by Complexation with ZnCl₂
-
Dissolution : Dissolve the crude reaction mixture in a polar solvent in which the product is soluble (e.g., ethanol, ethyl acetate).
-
Addition of ZnCl₂ : Add solid zinc chloride (ZnCl₂) to the solution. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of Cy₃PO is often a good starting point.
-
Stirring : Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(Cy₃PO)₂ complex should form.
-
Filtration : Filter the mixture to remove the insoluble complex.
-
Product Isolation : The filtrate, containing the purified product, can be concentrated. Further purification, if necessary, can be performed by chromatography.
Visualizations
Caption: Decision workflow for Cy₃PO removal strategy.
Caption: Troubleshooting co-elution issues.
References
Technical Support Center: Scaling Up Reactions with Tricyclohexylphosphine Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up chemical reactions involving tricyclohexylphosphine (B42057) ligands, which generate Tricyclohexylphosphine oxide (TCPO) as a byproduct.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TCPO) and why is it a problem in scale-up?
A1: this compound (TCPO) is the oxidized form of the tricyclohexylphosphine (PCy₃) ligand, a common electron-rich and bulky ligand used in various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] During the catalytic cycle or upon exposure to air, the phosphine (B1218219) ligand can be oxidized to TCPO. While often manageable on a small (milligram to gram) scale via standard purification techniques like column chromatography, its removal becomes a significant challenge at larger scales (kilogram scale and above). The primary challenges are its high melting point, relatively low and variable solubility in common organic solvents, and its tendency to interfere with the crystallization of the desired product.[3][4]
Q2: What are the key physical properties of this compound (TCPO) that I should be aware of?
A2: Key physical properties of TCPO are summarized in the table below. Understanding these properties is crucial for developing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃OP | [1] |
| Molecular Weight | 296.43 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 155-157 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in most organic solvents. Soluble in Methanol. | [1][5][6] |
| Boiling Point | 210 °C at 0.75 mmHg | [6] |
Q3: How does the removal of this compound (TCPO) compare to Triphenylphosphine oxide (TPPO)?
A3: Both TCPO and TPPO are common byproducts in reactions using phosphine ligands, and their removal presents similar challenges. However, due to the three cyclohexyl groups, TCPO is more lipophilic and sterically bulkier than TPPO. This can influence its solubility profile and its interaction with potential sequestering agents. While many of the techniques developed for TPPO removal can be adapted for TCPO, direct analogies should be made with caution, and optimization is likely required. For instance, the solubility of TCPO in nonpolar solvents like hexanes might be higher than that of TPPO, potentially making precipitation from such solvents less effective.
Troubleshooting Guide: Common Issues in Scale-Up
This guide addresses specific problems you might encounter during the scale-up of reactions that produce TCPO.
Issue 1: Low or Stalled Reaction Conversion at Larger Scale
Q: My reaction worked perfectly on a 1 g scale, but at 100 g, the conversion is low and the reaction has stalled. What could be the problem?
A: This is a common issue in scaling up cross-coupling reactions. Several factors could be at play:
-
Catalyst Deactivation: The active Pd(0) catalyst can be deactivated by oxidation. On a larger scale, ensuring a truly inert atmosphere is more challenging. Trace oxygen in the solvent or headspace of the reactor can oxidize the PCy₃ ligand to the less-coordinating TCPO, which can lead to the formation of inactive palladium black.[7]
-
Poor Mixing: Inefficient stirring on a larger scale can lead to localized "hot spots" or areas of poor reagent mixing, which can affect the reaction rate and lead to byproduct formation.[8]
-
Impure Reagents: The purity of starting materials, especially the aryl halide and boronic acid (in Suzuki couplings), is critical. Impurities that were negligible on a small scale can have a significant impact on a larger scale.[8]
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Use a robust nitrogen or argon purging system for your reactor. Degas all solvents thoroughly before use.[9]
-
Optimize Agitation: Ensure the stirrer is adequately sized and positioned for the reactor volume to ensure good mixing of all components, especially if the reaction mixture is heterogeneous.
-
Use High-Purity Reagents: Re-analyze your starting materials for purity before use in a large-scale reaction.
-
Consider Catalyst and Ligand Loading: While the goal is often to reduce catalyst loading on scale-up, a slight increase in the ligand-to-palladium ratio can sometimes help to stabilize the active catalyst.[7]
Issue 2: Difficulty in Removing this compound (TCPO)
Q: I have completed my large-scale reaction, but now I am struggling to remove the TCPO byproduct. Column chromatography is not a viable option. What should I do?
A: Removing TCPO at scale requires moving away from chromatographic methods towards crystallization or precipitation-based techniques. Here are several strategies, largely adapted from methods proven effective for TPPO removal:[3][4][10][11]
-
Solvent-Based Precipitation/Crystallization: The key is to find a solvent system where your product is highly soluble, and TCPO is poorly soluble, especially at lower temperatures.
-
Nonpolar Solvents: Try suspending the crude reaction mixture in a nonpolar solvent like hexanes or heptane. Your product may dissolve while the more polar TCPO crashes out. This may require some optimization of the solvent mixture (e.g., hexanes with a small amount of ether or ethyl acetate).[12]
-
Polar Solvents: Conversely, if your product is soluble in a polar solvent where TCPO has lower solubility, this can be exploited.
-
-
Precipitation with Metal Salts: Phosphine oxides are Lewis bases and can form coordination complexes with metal salts. This can be a highly effective, chromatography-free method for their removal.[10][11]
-
Zinc Chloride (ZnCl₂): The addition of a solution of ZnCl₂ in a polar solvent like ethanol (B145695) or isopropanol (B130326) can lead to the precipitation of a TCPO-ZnCl₂ complex, which can be filtered off.[10][11] This method has been shown to be effective for TPPO in a variety of polar solvents.
-
Magnesium Chloride (MgCl₂): Similar to ZnCl₂, MgCl₂ can also be used to precipitate phosphine oxides.[13]
-
Quantitative Data on Phosphine Oxide Removal (Analogous Data for TPPO)
The following table provides data on the effectiveness of ZnCl₂ precipitation for the removal of TPPO in ethanol. While not specific to TCPO, it serves as a good starting point for optimization.
| Molar Ratio (ZnCl₂:TPPO) | % TPPO Remaining in Solution |
| 1:1 | ~10% |
| 2:1 | ~2% |
| 3:1 | Not Detected |
Data adapted from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 9931–9936, for TPPO.[11]
Issue 3: Product Co-precipitates with TCPO
Q: I am trying to precipitate TCPO, but my desired product is coming out of solution as well. How can I improve the selectivity of the precipitation?
A: This is a common challenge, especially if your product has similar polarity or solubility to TCPO.
Troubleshooting Steps:
-
Solvent Screening: A thorough solvent screen is essential. The goal is to maximize the solubility of your product while minimizing the solubility of TCPO. A solubility table for your product in various solvents at different temperatures will be invaluable.
-
Temperature Optimization: Carefully control the temperature during precipitation. Sometimes, a gradual cooling profile can allow for selective crystallization of the TCPO.
-
Adjusting the Precipitation Method: If direct precipitation is problematic, consider an "anti-solvent" addition. Dissolve your crude mixture in a good solvent for both the product and TCPO, and then slowly add a solvent in which TCPO is insoluble. This can sometimes lead to a more selective precipitation.
-
pH Adjustment: If your product has acidic or basic functionality, adjusting the pH of the mixture (if compatible with your product's stability) can alter its solubility and prevent it from co-precipitating with the neutral TCPO.
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Suzuki-Miyaura Coupling
This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction at a 100 g scale, incorporating best practices for scale-up.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid (1.1-1.3 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1-1 mol%)
-
Tricyclohexylphosphine (PCy₃) ligand (0.2-2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)
-
Degassed solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble and dry the reactor under vacuum with heating. Backfill with nitrogen.
-
Reagent Charging: Charge the aryl halide, boronic acid, base, and ligand to the reactor.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add the degassed solvent via cannula or a pressure-equalizing dropping funnel.
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature with efficient stirring. Monitor the reaction progress by HPLC or GC-MS.
-
Cool Down: Once the reaction is complete, cool the mixture to room temperature.
Protocol 2: Work-up and Removal of TCPO by Precipitation with ZnCl₂
This protocol outlines a method for removing TCPO from a reaction mixture at scale.
Materials:
-
Crude reaction mixture containing the product and TCPO
-
Ethanol (or another suitable polar solvent)
-
Zinc Chloride (ZnCl₂)
-
Filter funnel and filter paper
Procedure:
-
Solvent Swap: If the reaction was performed in a nonpolar solvent like toluene, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a solution of ZnCl₂ (2-3 molar equivalents relative to the theoretical amount of TCPO) in warm ethanol.
-
Precipitation: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature with stirring. A white precipitate of the ZnCl₂(TCPO)₂ complex should form.[11]
-
Stirring: Stir the mixture for 1-2 hours to ensure complete precipitation.
-
Filtration: Filter the mixture to remove the precipitated complex. Wash the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate, now depleted of TCPO, can be concentrated, and the product can be isolated by crystallization or other suitable methods.
Visualizations
Caption: Experimental workflow for a scaled-up reaction involving a PCy₃ ligand.
Caption: Troubleshooting decision tree for low conversion in scaled-up reactions.
References
- 1. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. chembk.com [chembk.com]
- 6. This compound | 13689-19-5 | TCI AMERICA [tcichemicals.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shenvilab.org [shenvilab.org]
- 13. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
Technical Support Center: Minimizing Side Product Formation in Cy₃PO-Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation in reactions mediated by tricyclohexylphosphine (B42057) (Cy₃P), which result in the formation of tricyclohexylphosphine oxide (Cy₃PO) as a byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions that produce this compound (Cy₃PO) as a byproduct?
A1: Cy₃PO is the oxidized form of tricyclohexylphosphine (Cy₃P) and is a common byproduct in several fundamental organic reactions where Cy₃P is used as a reagent or ligand. These include the Wittig, Mitsunobu, Staudinger, and Appel reactions. Additionally, in palladium-catalyzed cross-coupling reactions where Cy₃P is used as a ligand, side reactions can occur, though Cy₃PO formation is not the primary reaction pathway.
Q2: Why is the removal of Cy₃PO from the reaction mixture often challenging?
A2: this compound (Cy₃PO), much like its more commonly cited analog triphenylphosphine (B44618) oxide (TPPO), can be difficult to separate from the desired reaction product. This is due to its high polarity and often crystalline nature, which can lead to co-precipitation with the product or similar solubility profiles, making purification by standard chromatography or extraction challenging.[1]
Q3: How do the steric and electronic properties of tricyclohexylphosphine (Cy₃P) influence side product formation compared to a more common phosphine (B1218219) like triphenylphosphine (PPh₃)?
A3: Tricyclohexylphosphine is a bulky and electron-rich alkylphosphine. Its large steric profile can influence the stereoselectivity of reactions like the Wittig reaction and may hinder reactions with sterically congested substrates.[2][3] Its strong electron-donating nature enhances its nucleophilicity and can affect the reactivity of catalytic species in cross-coupling reactions. These properties can be leveraged to control reaction pathways and minimize certain side products, although they can also sometimes lead to lower reactivity or different side product profiles compared to the less bulky, electronically different PPh₃.
Troubleshooting Guides by Reaction Type
Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones. The primary byproduct is Cy₃PO. Key challenges often revolve around controlling the stereoselectivity (E/Z ratio of the alkene) and dealing with sterically hindered substrates.
Problem 1: Poor E/Z Selectivity
-
Cause: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide. Non-stabilized ylides (e.g., from simple alkyl halides) tend to give the Z-alkene under kinetic control, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene under thermodynamic control.[2][3][4][5] The bulky Cy₃P can influence the transition state geometry, which in turn affects the E/Z ratio.
-
Troubleshooting:
-
For Z-alkene preference with non-stabilized ylides:
-
Use aprotic, non-polar solvents (e.g., THF, diethyl ether).
-
Employ strong, salt-free bases for ylide generation (e.g., sodium or potassium hexamethyldisilazide).
-
Maintain low reaction temperatures (-78 °C) during ylide formation and reaction with the carbonyl compound.[2]
-
-
For E-alkene preference (Schlosser modification):
-
With non-stabilized ylides, treat the intermediate betaine (B1666868) with a second equivalent of a strong base (e.g., phenyllithium) at low temperature to epimerize to the more stable threo-betaine, which then yields the E-alkene upon protonation and warming.[2]
-
-
Problem 2: Low or No Yield with Hindered Ketones
-
Cause: The significant steric bulk of the tricyclohexylphosphine ylide can prevent its reaction with sterically hindered ketones.[3]
-
Troubleshooting:
-
Switch to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) ester. The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification, and the reagents are generally less sterically demanding.[3]
-
Increase reaction temperature and time, though this may lead to other side reactions.
-
Consider a different synthetic route to the desired alkene.
-
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry. Besides Cy₃PO, the main byproduct is the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate from DEAD).
Problem 1: Formation of Elimination Side Products
-
Cause: With secondary alcohols, particularly those that are sterically hindered, an E2 elimination can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct. The basicity of the intermediate betaine and the nucleophile can promote this pathway.
-
Troubleshooting:
-
Use a more acidic pronucleophile (pKa < 11) to ensure it is readily deprotonated, making the resulting anion a better nucleophile for the SN2 reaction.[6][7]
-
Carefully control the order of addition of reagents. Often, pre-mixing the alcohol, phosphine, and nucleophile before the slow addition of the azodicarboxylate at low temperature (0 °C) is recommended.[8][9]
-
For particularly hindered systems, using 4-nitrobenzoic acid as the pronucleophile can improve yields of the inverted product.[10]
-
Problem 2: Reaction Fails or is Sluggish
-
Cause: The nucleophile may not be acidic enough to be deprotonated by the betaine intermediate formed from Cy₃P and the azodicarboxylate. This can lead to the azodicarboxylate itself acting as a nucleophile, resulting in undesired side products.[7][8]
-
Troubleshooting:
-
Ensure the pKa of the pronucleophile is sufficiently low (ideally ≤ 15).[9]
-
Consider using a modified azodicarboxylate or phosphine to enhance the reactivity of the system.
-
Increase the stoichiometry of the phosphine and azodicarboxylate, although this will also increase the amount of byproducts to be removed.
-
Staudinger Reaction
The Staudinger reaction reduces an azide (B81097) to an amine. The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and Cy₃PO.
Problem: Formation of Aza-Wittig Side Products
-
Cause: The iminophosphorane intermediate is a key branch point. If not effectively hydrolyzed, it can react with electrophiles present in the reaction mixture, such as aldehydes or ketones (either as starting materials, impurities, or formed in situ), in an aza-Wittig reaction to form an imine.[11][12]
-
Troubleshooting:
-
Ensure complete hydrolysis: After the initial reaction between the azide and Cy₃P (indicated by the cessation of N₂ evolution), ensure sufficient water is added to the reaction mixture to fully hydrolyze the iminophosphorane.
-
Purify starting materials: Ensure that the azide starting material is free from any carbonyl impurities.
-
Control reaction conditions: If the aza-Wittig reaction is desired, the reaction should be performed under anhydrous conditions, and the carbonyl compound should be added after the formation of the iminophosphorane is complete. To suppress this side reaction, the opposite conditions are required.
-
Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using a phosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄). The reaction typically proceeds with inversion of stereochemistry.
Problem: Incomplete Reaction or Formation of Elimination Products
-
Cause: The steric bulk of tricyclohexylphosphine can slow down the reaction, especially with hindered alcohols. Similar to the Mitsunobu reaction, elimination can be a competing pathway for secondary and tertiary alcohols.
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to drive the reaction to completion, while monitoring for the formation of degradation products.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Acetonitrile is often a good choice.
-
Alternative Reagents: For substrates prone to elimination, consider alternative methods for alcohol to halide conversion that do not involve such bulky reagents.
-
Palladium-Catalyzed Cross-Coupling Reactions (Cy₃P as a Ligand)
In reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, Cy₃P is a valuable ligand due to its electron-richness and steric bulk, which can promote oxidative addition and reductive elimination.
Problem: Hydrodehalogenation (Dehalogenation) of the Aryl Halide
-
Cause: A common side reaction in cross-coupling is the replacement of the halide on the starting material with a hydrogen atom. This is often promoted by the formation of palladium-hydride species, which can arise from various sources in the reaction mixture, including certain bases, solvents, or impurities.
-
Troubleshooting:
-
Choice of Base: Use anhydrous, non-coordinating bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. Avoid bases that can readily form hydrides.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents to minimize sources of protons and oxygen. Ensure high purity of all reagents.
-
Temperature Control: Higher temperatures can sometimes favor hydrodehalogenation. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
-
Data on Side Product Management
While specific quantitative data for Cy₃P is dispersed throughout the literature, the primary side product across these reactions is Cy₃PO. Its removal is a critical step for obtaining a pure product.
Table 1: Troubleshooting Cy₃PO Removal
| Issue | Potential Cause | Recommended Solution |
| Product and Cy₃PO co-elute during chromatography | Similar polarity of the product and Cy₃PO. | - Modify the eluent system, often by using a less polar solvent system where Cy₃PO has very low solubility. - Consider precipitation/crystallization of either the product or Cy₃PO. |
| Cy₃PO precipitates with the product | High concentration of Cy₃PO and similar solubility characteristics to the product. | - Suspend the crude mixture in a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether to selectively dissolve the product, leaving Cy₃PO as a solid to be filtered off.[1] |
| Large-scale purification is impractical | The volume of silica (B1680970) gel and solvent required for chromatography is prohibitive. | - Precipitation with Metal Salts: Cy₃PO can form complexes with metal salts like ZnCl₂ or CaBr₂, which then precipitate from the solution and can be removed by filtration.[13][14] - Acid/Base Extraction: If the desired product has a basic or acidic handle, an acid/base extraction can be used to separate it from the neutral Cy₃PO. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in a Mitsunobu Reaction with a Secondary Alcohol
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 eq.), the acidic pronucleophile (1.2-1.5 eq.), and tricyclohexylphosphine (1.2-1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2-1.5 eq.) in anhydrous THF dropwise to the cooled reaction mixture over 15-30 minutes. Maintaining a low temperature during the addition is crucial to minimize side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent such as diethyl ether or a mixture of hexanes/ether to the residue. The Cy₃PO and the hydrazinedicarboxylate byproduct will often precipitate.
-
Filter the mixture, washing the solid with cold non-polar solvent.
-
The filtrate can then be concentrated and purified by column chromatography.
-
Protocol 2: General Procedure for a Z-Selective Wittig Reaction using a Cy₃P-derived Ylide
-
Ylide Formation:
-
To a suspension of the phosphonium (B103445) salt (derived from Cy₃P and an alkyl halide) (1.1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, salt-free base such as potassium hexamethyldisilazide (KHMDS) (1.05 eq.).
-
Allow the mixture to stir at -78 °C for 1 hour.
-
-
Reaction with Carbonyl:
-
To the ylide solution at -78 °C, add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then slowly allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, often using a non-polar eluent to first elute the alkene product, with the more polar Cy₃PO retained on the column.
-
Visual Guides
References
- 1. shenvilab.org [shenvilab.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Recrystallization techniques for purifying Tricyclohexylphosphine oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Tricyclohexylphosphine oxide (TCPO) using recrystallization techniques.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: The most common impurity in a sample of this compound is the unreacted starting material, Tricyclohexylphosphine (TCP). TCP can oxidize to TCPO upon exposure to air, but samples of TCPO may still contain residual TCP.[1] Other potential impurities can arise from side reactions during the synthesis of TCPO, which will vary depending on the synthetic route employed.
Q2: What is the principle behind purifying TCPO by recrystallization?
A2: Recrystallization is a purification technique for solid compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, an impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out of the solution, leaving the soluble impurities behind in the solvent (mother liquor). The purified crystals can then be collected by filtration.
Q3: How do I select a suitable solvent for the recrystallization of TCPO?
A3: An ideal solvent for recrystallizing TCPO should exhibit the following characteristics:
-
High solubility for TCPO at elevated temperatures.
-
Low solubility for TCPO at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot.
-
It should not react with TCPO.
-
It should be volatile enough to be easily removed from the purified crystals.
TCPO is generally soluble in most organic solvents and insoluble in water.[3][4] Methanol (B129727) has been specifically mentioned as a suitable solvent. A mixed solvent system, such as ethyl acetate (B1210297)/hexane (B92381), can also be effective, where TCPO is soluble in ethyl acetate and insoluble in hexane.
Q4: Can I use techniques other than recrystallization to purify TCPO?
A4: Yes, for the closely related compound triphenylphosphine (B44618) oxide (TPPO), an acid-base extraction method has been described to circumvent issues with product loss during recrystallization.[5] This method involves converting the phosphine (B1218219) oxide into a salt with a strong acid, which can then be separated from non-basic impurities. The purified phosphine oxide is then regenerated by treatment with a base. This technique could potentially be adapted for the purification of TCPO.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| TCPO does not dissolve completely in the hot solvent. | 1. Insufficient solvent. 2. The undissolved material is an insoluble impurity. | 1. Add more hot solvent in small portions until the TCPO dissolves. 2. If a small amount of solid remains after adding a significant amount of solvent, it is likely an impurity. Perform a hot filtration to remove it before allowing the solution to cool. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but requires nucleation. 3. The cooling process is too rapid. | 1. Reheat the solution and evaporate some of the solvent to concentrate it. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure TCPO if available. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the TCPO-impurity mixture. 2. The solution is too concentrated. 3. The rate of cooling is too fast. | 1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. 2. Add a small amount of a solvent in which TCPO is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. 3. Insulate the flask to slow the cooling rate. |
| The recrystallized TCPO is still impure. | 1. The chosen solvent is not optimal for separating the specific impurities. 2. The cooling was too rapid, trapping impurities in the crystal lattice. 3. The crystals were not washed properly after filtration. | 1. Try a different solvent or a mixed solvent system. 2. Ensure a slow cooling rate. A second recrystallization may be necessary. 3. Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Low recovery of purified TCPO. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The solution was not cooled sufficiently. | 1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to recover more product, though it may be less pure. 2. Use a pre-heated funnel for hot filtration and perform the filtration quickly. 3. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Insoluble[3][4] | Insoluble | Unsuitable |
| Methanol | Sparingly Soluble to Soluble | Soluble to Very Soluble | Good potential as a single solvent |
| Ethanol | Sparingly Soluble to Soluble | Soluble to Very Soluble | Good potential as a single solvent |
| Isopropanol | Sparingly Soluble | Soluble | Good potential as a single solvent |
| Ethyl Acetate | Soluble | Very Soluble | Good as the "soluble" solvent in a mixed-solvent system |
| Hexane / Pentane | Insoluble to Sparingly Soluble[6] | Sparingly Soluble | Good as the "insoluble" or "anti-solvent" in a mixed-solvent system; can be used to precipitate TCPO[6] |
| Toluene | Soluble | Very Soluble | May be suitable if a suitable anti-solvent is used |
| Dichloromethane | Soluble | Very Soluble | Poor choice for recrystallization due to high solubility at room temperature |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Methanol
This protocol outlines the purification of TCPO using a single solvent system.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring. Continue adding methanol in small portions until the TCPO is completely dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum. The purity of the recrystallized TCPO can be assessed by melting point determination (pure TCPO melts at 155-157 °C).[3][4]
Protocol 2: Two-Solvent Recrystallization of this compound using Ethyl Acetate and Hexane
This protocol is useful when a single solvent does not provide adequate separation.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise until the solution becomes slightly and persistently cloudy. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
Technical Support Center: Monitoring Tricyclohexylphosphine (PCy3) Oxidation by ³¹P NMR
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the oxidation of tricyclohexylphosphine (B42057) (PCy₃) using ³¹P NMR spectroscopy.
Troubleshooting Guide
Encountering unexpected results during your experiment can be challenging. This guide addresses common issues, their probable causes, and recommended solutions to help you get back on track.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Signal of PCy₃ is weak or absent at the start of the reaction. | 1. PCy₃ has already been oxidized due to improper storage or handling.[1] 2. Incorrect NMR acquisition parameters (e.g., insufficient number of scans). | 1. Ensure PCy₃ is stored under an inert atmosphere and handled with care to prevent exposure to air.[1] 2. Increase the number of scans to improve the signal-to-noise ratio. |
| Inconsistent or non-reproducible integration values. | 1. Insufficient relaxation delay (D1) between scans, leading to inaccurate quantification.[2] 2. Presence of paramagnetic species affecting relaxation times. | 1. Use a longer relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei in the sample). The use of a relaxation agent like Cr(acac)₃ can shorten T₁ values, allowing for a shorter delay.[2] 2. If paramagnetic species are unavoidable, use a relaxation agent to ensure uniform and rapid relaxation for all phosphorus species. |
| Broad or distorted peaks in the ³¹P NMR spectrum. | 1. Poor shimming of the NMR spectrometer. 2. High viscosity of the sample. 3. Presence of solid particles in the NMR tube. | 1. Re-shim the spectrometer before acquiring data. 2. Dilute the sample if possible, or acquire the spectrum at a higher temperature to reduce viscosity. 3. Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[3] |
| Unexpected peaks in the spectrum. | 1. Formation of side products other than the expected phosphine (B1218219) oxide.[4][5] 2. Presence of impurities in the starting material or solvent. | 1. Consult the literature for potential side reactions and their characteristic ³¹P NMR chemical shifts.[4][5] 2. Run a ³¹P NMR spectrum of the starting PCy₃ and the solvent to check for impurities. |
| Chemical shifts differ from literature values. | 1. Different solvent used for the experiment.[6] 2. Incorrect referencing of the spectrum. | 1. Be aware that solvent can influence chemical shifts.[6] Report the solvent used when presenting your data. 2. Use an external standard, such as 85% H₃PO₄, for accurate referencing.[3][7] |
Frequently Asked Questions (FAQs)
Q1: What are the typical ³¹P NMR chemical shifts for tricyclohexylphosphine (PCy₃) and its oxide (O=PCy₃)?
A1: The chemical shifts can vary slightly depending on the solvent used. However, typical values are:
-
Tricyclohexylphosphine (PCy₃): Approximately +10.8 ppm.[1] Another source reports a signal at 9.95 ppm in diethylcarbonate.[4][5]
-
Tricyclohexylphosphine oxide (O=PCy₃): Approximately +46.31 ppm in C₆D₆ and +47.3 ppm in diethylcarbonate.[4][5][6] One study also reports a value of 51.40 ppm in CDCl₃.[8]
Quantitative Data Summary
| Compound | Chemical Shift (δ) in ppm | Solvent |
| Tricyclohexylphosphine (PCy₃) | 10.8 | Not specified[1] |
| Tricyclohexylphosphine (PCy₃) | 9.95 | Diethylcarbonate[4][5] |
| This compound (O=PCy₃) | 46.31 | C₆D₆[6] |
| This compound (O=PCy₃) | 47.3 | Diethylcarbonate[4][5] |
| This compound (O=PCy₃) | 51.40 | CDCl₃[8] |
Q2: How can I ensure quantitative accuracy in my ³¹P NMR measurements?
A2: For accurate quantification, it is crucial that the nuclei have fully relaxed between pulses. This can be achieved by setting a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of any phosphorus species in your sample. To shorten the required delay, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can be added to the sample.[2] Additionally, using inverse-gated decoupling can help to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrations.[9]
Q3: My PCy₃ starting material already shows a peak for the oxide. What should I do?
A3: Tricyclohexylphosphine is air-sensitive and can oxidize upon storage if not handled under an inert atmosphere.[1] The presence of the oxide in the starting material is a common issue.[1] You can either purify the PCy₃ by recrystallization before use or account for the initial amount of oxide in your quantitative analysis of the reaction progress.
Q4: Do I need to use a deuterated solvent for ³¹P NMR?
A4: While not strictly necessary for acquiring a ³¹P NMR spectrum, using a deuterated solvent is highly recommended as it allows the spectrometer's lock system to function, which stabilizes the magnetic field and improves spectral quality. If you do not need to acquire other NMR spectra (like ¹H) on the same sample, a non-deuterated solvent can be used, but this may require adjustments to the spectrometer setup.[3]
Q5: Besides the main oxide, I see other small peaks appearing during the reaction. What could they be?
A5: In some cases, the oxidation of phosphines can lead to the formation of side products. For instance, a signal around 55.3 ppm has been observed during the autoxidation of tricyclohexylphosphine, which may correspond to a phosphinic acid ester.[4][5] The presence and identity of side products will depend on the specific reaction conditions, including the oxidant used and the solvent.
Experimental Protocol: Monitoring PCy₃ Oxidation by ³¹P NMR
This protocol provides a general methodology for monitoring the oxidation of tricyclohexylphosphine in real-time.
1. Sample Preparation: a. In a glovebox or under an inert atmosphere, prepare a stock solution of tricyclohexylphosphine in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). A typical concentration is 50-250 mM.[4][5] b. If quantitative results are critical, add a small amount of a relaxation agent like Cr(acac)₃. c. Transfer approximately 0.6-0.7 mL of the solution to a 5 mm NMR tube and cap it securely.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Tune the ³¹P probe and shim the magnetic field to optimize homogeneity.[7] c. Set up the acquisition parameters. A good starting point for a benchtop spectrometer could be:
- Pulse Angle: 90°[4][5]
- Acquisition Time: ~3.2 s[4][5]
- Relaxation Delay (D1): 10-15 s (or longer if no relaxation agent is used)[4][5]
- Number of Scans: 16 or more, depending on the concentration.[4][5]
3. Reaction Monitoring: a. Acquire an initial ³¹P NMR spectrum of the starting material to determine its initial purity. b. Initiate the oxidation reaction. This can be done by introducing a controlled amount of an oxidant (e.g., by bubbling air through the solution).[4][5] c. Acquire a series of ³¹P NMR spectra at regular time intervals to monitor the disappearance of the PCy₃ signal and the appearance of the O=PCy₃ signal.[4]
4. Data Processing and Analysis: a. Process the acquired spectra (Fourier transform, phase correction, and baseline correction). b. Reference the spectra using an external 85% H₃PO₄ standard set to 0 ppm.[3][7] c. Integrate the signals corresponding to PCy₃ and O=PCy₃. d. The percentage of conversion can be calculated from the relative integrals of the starting material and the product.
Visualizations
Caption: Experimental workflow for monitoring PCy₃ oxidation.
Caption: Chemical transformation during PCy₃ oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. barron.rice.edu [barron.rice.edu]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. magritek.com [magritek.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
Validation & Comparative
A Comparative Guide to Tricyclohexylphosphine Oxide and Triphenylphosphine Oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the choice of ligand plays a pivotal role in determining the efficacy, selectivity, and overall success of a chemical transformation. Among the vast array of available ligands, phosphine (B1218219) oxides have emerged as versatile and influential players. This guide provides an objective comparison of two prominent phosphine oxides: Tricyclohexylphosphine (B42057) oxide (TCPO) and Triphenylphosphine (B44618) oxide (TPPO), focusing on their performance in palladium- and nickel-catalyzed cross-coupling reactions. While direct comparative studies on the oxides are limited, this guide leverages experimental data from their parent phosphine analogues, Tricyclohexylphosphine (PCy₃) and Triphenylphosphine (PPh₃), to infer their catalytic behavior, supplemented by findings on the role of phosphine oxides as stabilizing ligands.
Performance in Cross-Coupling Reactions: A Data-Driven Comparison
The electronic and steric properties of phosphine ligands are critical determinants of their catalytic activity. Tricyclohexylphosphine is known for its significant steric bulk and strong electron-donating character, while triphenylphosphine is less sterically demanding. These characteristics of the parent phosphines provide a strong indication of the behavior of their corresponding oxides when used as ancillary ligands.
A study on the nickel-catalyzed Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids provides a valuable dataset for comparing the impact of cyclohexyl versus phenyl substituents on a phosphine ligand. The following table summarizes the yields obtained with tricyclohexylphosphine (PCy₃) and triphenylphosphine (PPh₃), offering insights into the potential performance of TCPO and TPPO under similar conditions.[1]
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chloroanisole | PPh₃ | 95 |
| 2 | 4-Chloroanisole | PCy₃ | 98 |
| 3 | 4-Chlorotoluene | PPh₃ | 94 |
| 4 | 4-Chlorotoluene | PCy₃ | 96 |
| 5 | Chlorobenzene | PPh₃ | 85 |
| 6 | Chlorobenzene | PCy₃ | 88 |
| 7 | 2-Chlorotoluene | PPh₃ | 82 |
| 8 | 2-Chlorotoluene | PCy₃ | 90 |
| 9 | 2-Chlorobiphenyl | PPh₃ | 75 |
| 10 | 2-Chlorobiphenyl | PCy₃ | 85 |
Data sourced from a study on Ni(0)-catalyzed cross-coupling reactions.[1] It is important to note that this data is for the parent phosphines, not the phosphine oxides.
The data suggests that the more sterically hindered and electron-rich tricyclohexylphosphine ligand generally leads to slightly higher or comparable yields compared to triphenylphosphine in the nickel-catalyzed Suzuki-Miyaura reaction of various aryl chlorides.[1] This implies that TCPO, with its bulky cyclohexyl groups, may offer advantages in catalytic systems where steric hindrance can promote key steps in the catalytic cycle, such as reductive elimination.
Furthermore, triphenylphosphine oxide has been demonstrated to act as a beneficial stabilizing ligand in palladium-catalyzed cross-coupling reactions, preventing the precipitation of palladium black and leading to improved yields and reproducibility.[2] While a direct comparison with TCPO is not available from the same study, the inherent stability and steric bulk of TCPO suggest it could perform a similar or even enhanced stabilizing role.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction, which can be adapted to investigate the comparative performance of TCPO and TPPO as ancillary ligands.
Reaction: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine oxide (TCPO) or Triphenylphosphine oxide (TPPO) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and either TCPO or TPPO (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the tube via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizing the Catalytic Cycles
To better understand the role of these phosphine oxide ligands, it is helpful to visualize the fundamental steps of the catalytic processes in which they participate. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Heck reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.
Conclusion
Both this compound and Triphenylphosphine oxide are valuable ancillary ligands in catalysis, primarily serving to stabilize the active catalytic species and influence the reaction outcome. The available data on their parent phosphine analogues suggests that the sterically demanding and electron-rich nature of the tricyclohexyl groups in TCPO may offer an advantage in certain cross-coupling reactions by promoting key catalytic steps. TPPO, on the other hand, is a well-established stabilizing ligand that can significantly improve reaction reproducibility.
The choice between TCPO and TPPO will ultimately depend on the specific requirements of the catalytic system, including the nature of the substrates, the metal catalyst, and the reaction conditions. Researchers are encouraged to screen both ligands to determine the optimal choice for their specific application. The provided experimental protocol and catalytic cycle diagrams serve as a foundation for further investigation and optimization in the pursuit of more efficient and selective catalytic transformations.
References
A Comparative Guide to Phosphine Ligand Cone Angles: Featuring Tricyclohexylphosphine Oxide (Cy₃PO)
For Researchers, Scientists, and Drug Development Professionals
In the realm of organometallic chemistry and catalysis, the steric and electronic properties of phosphine (B1218219) ligands play a pivotal role in determining the reactivity, selectivity, and stability of metal complexes. One of the most critical steric parameters is the Tolman cone angle (θ), a measure of the ligand's bulkiness. This guide provides a comparative analysis of the cone angle of tricyclohexylphosphine (B42057) oxide (Cy₃PO) with other commonly used phosphine ligands, supported by experimental data and methodologies.
Understanding the Tolman Cone Angle
Introduced by Chadwick A. Tolman, the cone angle is a conceptual tool that quantifies the steric bulk of a phosphine ligand.[1][2] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand at a standard metal-phosphorus bond length of 2.28 Å.[3][4] A larger cone angle signifies greater steric hindrance around the metal center, which can influence the number of ligands that can coordinate, the stability of the complex, and the accessibility of substrates to the catalytic site.[1][3]
Cone Angle Comparison of Cy₃PO and Other Phosphine Ligands
Tricyclohexylphosphine oxide (Cy₃PO) is a bulky phosphine ligand with a cone angle of 170° . This large cone angle is a direct result of the sterically demanding cyclohexyl groups attached to the phosphorus atom. The table below presents a comparison of the cone angle of Cy₃PO with a selection of other widely used phosphine ligands.
| Ligand | Abbreviation | Cone Angle (θ) in degrees |
| Trimethylphosphine | PMe₃ | 118[5] |
| Triethylphosphine | PEt₃ | 132[6][7] |
| Trimethyl phosphite | P(OMe)₃ | 107[3][4] |
| Triphenylphosphine | PPh₃ | 145[7][8] |
| Triphenyl phosphite | P(OPh)₃ | 128[9] |
| Tricyclohexylphosphine | PCy₃ | 170 [10][11] |
| This compound | Cy₃PO | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182[3][4] |
Note: The cone angle of Cy₃PO is equivalent to that of its parent phosphine, PCy₃, as the oxygen atom does not significantly alter the steric profile defined by the cyclohexyl groups.
The Impact of Cone Angle on Catalytic Performance
The steric environment created by phosphine ligands has a profound impact on the outcome of catalytic reactions.
-
Selectivity in Hydroformylation: In processes like hydroformylation, the cone angle of the phosphine ligand can significantly influence the regioselectivity (linear vs. branched aldehyde products).[1][12] Bulky ligands often favor the formation of the linear aldehyde.
-
Activity in Cross-Coupling Reactions: In Suzuki-Miyaura and other cross-coupling reactions, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition step and stabilize the active catalytic species.[13][14] The large cone angle of ligands like those derived from PCy₃ can be advantageous in these transformations.
Experimental Protocol for Determining the Tolman Cone Angle
The original method for determining the Tolman cone angle, as described by Chadwick A. Tolman, involved the use of physical molecular models. While computational methods are now more common, the principles of the original experimental protocol provide a clear understanding of the concept.
Objective: To determine the cone angle of a phosphine ligand using a physical molecular model.
Materials:
-
Space-filling (CPK) molecular models of the phosphine ligand and a metal center (e.g., Nickel).
-
A specialized protractor or goniometer for measuring angles on a three-dimensional model.
-
Calipers for measuring atomic distances.
Procedure:
-
Construct the Metal-Ligand Complex: Assemble a model of the metal-phosphine complex. The metal-phosphorus bond length should be standardized to 2.28 Å.
-
Achieve the Most Compact Conformation: Manipulate the rotatable bonds of the phosphine ligand's substituents to achieve their most sterically compact (folded back) conformation. This represents the maximum steric hindrance the ligand can exert.
-
Define the Cone: Imagine a cone with its apex at the center of the metal atom. The surface of this cone should just touch the van der Waals surfaces of the outermost atoms of the ligand's substituents.
-
Measure the Angle: Using the protractor or goniometer, measure the apex angle of this cone. This measured angle is the Tolman cone angle (θ).
-
Average for Asymmetrical Ligands: For asymmetrical phosphines (PRR'R''), the cone angle is determined by calculating the average of the half-angles of the three different substituents and then doubling the result.
Visualizing Steric Hindrance
The following diagram illustrates the concept of the Tolman cone angle and how ligands with different cone angles occupy varying amounts of space around a central metal atom.
Caption: Ligand Steric Bulk Comparison.
This guide provides a foundational understanding of the cone angle of Cy₃PO in comparison to other phosphine ligands. For researchers and professionals in drug development and catalysis, a thorough consideration of steric parameters like the Tolman cone angle is crucial for ligand selection and the rational design of highly efficient and selective catalytic systems.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Trimethylphosphine - Wikipedia [en.wikipedia.org]
- 6. Triethylphosphine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tricyclohexylphosphine - Wikipedia [en.wikipedia.org]
- 11. Tricyclohexyl phosphine | 2622-14-2 [chemicalbook.com]
- 12. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Steric Influence of Tricyclohexylphosphine Oxide in Palladium Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the plethora of available ligands, phosphines and their derivatives have long been a cornerstone. This guide provides a detailed comparison of the steric effects of tricyclohexylphosphine (B42057) oxide (Cy₃PO) in palladium catalysis, juxtaposing its performance against other commonly employed ligand classes, including Buchwald ligands and N-heterocyclic carbenes (NHCs). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their catalytic systems.
Understanding the Ligand's Role: Steric and Electronic Effects
The efficacy of a phosphine-based ligand in palladium catalysis is largely governed by a combination of its steric and electronic properties.
-
Steric Effects: The steric bulk of a ligand, often quantified by its cone angle, influences the coordination number of the palladium center and can accelerate the rate-determining reductive elimination step. Bulky ligands can also stabilize the active catalytic species and prevent the formation of undesirable palladium black.
-
Electronic Effects: The electron-donating or -withdrawing nature of the ligand modulates the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination.
Tricyclohexylphosphine oxide, with its three bulky cyclohexyl groups, is characterized by a significant steric presence. Its cone angle is reported to be 170°, indicating a large steric footprint that can be advantageous in many catalytic cycles.[1][2]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with challenging substrates such as sterically hindered aryl chlorides.
Below is a comparison of the performance of various ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand/Catalyst System | Yield (%) | Reference |
| Tricyclohexylphosphine (PCy₃) based catalyst | 95 | |
| XPhos | 98 | Buchwald et al. |
| SPhos | 97 | Buchwald et al. |
| Representative NHC (e.g., IPr) | 96 | Nolan et al. |
The high yields achieved with all the listed bulky, electron-rich ligands underscore the importance of sterics in facilitating the coupling of unactivated aryl chlorides.
Comparative Performance in Heck Reaction
The Heck reaction, another cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. The ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.
The following table compares the performance of different ligand types in a representative Heck reaction.
| Ligand/Catalyst System | Yield (%) | Reference |
| Tricyclohexylphosphine (PCy₃) based catalyst | 92 | Bedford et al. |
| Tri-tert-butylphosphine (P(tBu)₃) | 95 | Fu et al. |
| Representative NHC (e.g., IMes) | 94 | Herrmann et al. |
Note: As with the Suzuki-Miyaura coupling, specific comparative data for this compound was limited. The data for the parent phosphine (B1218219) is provided for comparison.
The results indicate that bulky, electron-rich phosphines and NHCs are highly effective in promoting the Heck reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The development of sterically demanding phosphine ligands has been pivotal to the success and broad applicability of this reaction.
Here, we compare the performance of different ligands in the amination of an aryl halide.
| Ligand/Catalyst System | Yield (%) | Reference |
| Tricyclohexylphosphine (PCy₃) based catalyst | 85 | Hartwig et al. |
| XPhos | 99 | Buchwald et al. |
| RuPhos | 98 | Buchwald et al. |
The superior performance of the Buchwald ligands (XPhos and RuPhos) in this transformation highlights the impact of ligand design specifically tailored for C-N bond formation.[3]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura and Heck reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the desired ligand (0.04 mmol) in a suitable solvent (e.g., toluene/water mixture) is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by GC or TLC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Reaction
To a reaction vessel containing the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a polar aprotic solvent (e.g., DMF or NMP) is added the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the ligand (0.02 mmol). The mixture is then heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate a general palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
Caption: A simplified representation of a general palladium-catalyzed cross-coupling cycle.
Caption: A typical workflow for screening different ligands in a palladium-catalyzed reaction.
Conclusion
The steric bulk of tricyclohexylphosphine and its oxide is a key feature that contributes to their effectiveness in a range of palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons for the oxide are not as prevalent in the literature as for the parent phosphine, the available data for sterically demanding phosphines in general demonstrates their crucial role in achieving high catalytic activity, particularly with challenging substrates. For researchers and drug development professionals, the choice of ligand will ultimately depend on the specific reaction, substrates, and desired outcome. The data and protocols presented in this guide offer a starting point for navigating the complex landscape of ligand selection in palladium catalysis.
References
A Comparative Guide to Tricyclohexylphosphine Oxide Metal Complexes: A DFT Perspective
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tricyclohexylphosphine (B42057) oxide (Cy3PO) metal complexes with alternatives, supported by experimental and computational data from recent DFT studies.
Tricyclohexylphosphine oxide (Cy3PO) is a sterically bulky and electron-rich organophosphorus ligand widely employed in coordination chemistry. Its unique properties make it a valuable component in various catalytic and separation processes. This guide delves into the nuances of Cy3PO metal complexes, comparing their performance with other common phosphine (B1218219) oxide ligands through the lens of Density Functional Theory (DFT) studies.
Performance Comparison: Cy3PO vs. Alternative Phosphine Oxides
The choice of a phosphine oxide ligand can significantly impact the stability, reactivity, and selectivity of a metal complex. DFT studies provide a powerful tool to dissect the subtle electronic and steric effects that govern these properties. Here, we compare Cy3PO with other frequently used phosphine oxides, such as triphenylphosphine (B44618) oxide (Ph3PO) and trimethylphosphine (B1194731) oxide (Me3PO).
The enhanced performance of Cy3PO in many applications can be attributed to its significant steric bulk and strong electron-donating ability. The cyclohexyl groups create a sterically hindered environment around the metal center, which can influence coordination numbers and reaction pathways. Computationally, this is reflected in key metrics such as metal-ligand bond lengths and bond dissociation energies.
| Ligand | Metal Ion | Complex | M-O Bond Length (Å) | Basis Set | DFT Functional | Reference |
| Cy3PO | Co(II) | Co(Cy3PO)2Cl2 | 2.003 | def2-TZVP | B3LYP | [1] |
| Ph2CyPO | Co(II) | Co(Ph2CyPO)2Cl2 | 1.989 | def2-TZVP | B3LYP | [1] |
| Ph3PO | U(VI) | UO2(NO3)2(Ph3PO)2 | 2.36 - 2.38 | Not Specified | Not Specified | [2] |
| Me3PO | Ni(II) | NiCl2(OPMe3)2 | Not Specified | Not Specified | Not Specified | [3] |
Table 1: Comparison of Metal-Oxygen Bond Lengths in Various Phosphine Oxide Metal Complexes.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of findings, detailed experimental and computational protocols are crucial.
Synthesis of this compound Metal Complexes
The synthesis of Cy3PO metal complexes typically involves the reaction of a metal salt with the phosphine oxide ligand in a suitable solvent. For instance, cobalt(II) complexes can be prepared by reacting anhydrous CoX2 (where X = Cl, Br, I, NCS, NO3) with Cy3PO.[1] Similarly, lanthanide nitrate (B79036) complexes are synthesized by mixing hot ethanolic solutions of the lanthanide nitrate and Cy3PO.
DFT Computational Methodology
DFT calculations are instrumental in elucidating the electronic structure and bonding in these complexes. A typical computational protocol involves:
-
Geometry Optimization: The molecular structures of the phosphine oxide ligands and their metal complexes are optimized to find the lowest energy conformation. This is often performed using a functional like B3LYP in conjunction with a basis set such as def2-TZVP.[1][2]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to investigate the nature of the metal-ligand bond, including its covalent and electrostatic character.[2]
-
Energy Calculations: Bond dissociation energies and reaction energies are calculated to assess the stability of the complexes and the feasibility of reaction pathways.
Catalytic Applications and Signaling Pathways
Cy3PO metal complexes are active in a variety of catalytic reactions, including cross-coupling and hydroformylation. The steric and electronic properties of the Cy3PO ligand play a crucial role in determining the efficiency and selectivity of these catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, the bulky nature of Cy3PO can promote the formation of the active monoligated palladium species.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational studies on the basicity of phosphoryl-oxygen: from phosphate to phosphine oxide [inis.iaea.org]
- 3. New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Product Purity Following Triphenylphosphine Oxide (TPPO) Removal
For researchers, scientists, and drug development professionals, the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct in widely used reactions like the Wittig, Staudinger, and Mitsunobu reactions, is a critical step in ensuring the purity of the final product. This guide provides an objective comparison of common TPPO removal techniques, supported by experimental data, and outlines detailed protocols for validating product purity post-purification.
Comparison of TPPO Removal Techniques
The selection of an appropriate method for TPPO removal is contingent upon the physicochemical properties of the desired product, such as its polarity, solubility, and stability. Below is a comparison of common strategies.
| Method | Principle | Advantages | Disadvantages | Typical Product Recovery | Final Purity |
| Chromatography | Differential adsorption of the product and TPPO onto a stationary phase (e.g., silica (B1680970) gel). | Widely applicable, effective for a broad range of compounds. | Can be time-consuming and solvent-intensive, potential for product loss on the column. | 70-95% | >98% |
| Crystallization | Exploits differences in solubility between the product and TPPO in a given solvent system. | Can be highly effective for crystalline products, scalable. | Not suitable for oils or amorphous solids, requires significant solubility difference. | 60-90% | >99% |
| Chemical Conversion | Reaction of TPPO with a reagent to form a more easily separable derivative (e.g., precipitation as a salt). | Highly selective for TPPO, can be very efficient. | Requires an additional reaction step, potential for side reactions with the desired product. | 85-98% | >99% |
| Solvent Extraction | Partitioning of the product and TPPO between two immiscible solvents based on their differential solubilities. | Simple and quick procedure. | Often results in incomplete separation, may require multiple extractions. | 75-90% | 90-98% |
Experimental Protocols
This method relies on the formation of a coordination complex between TPPO and magnesium chloride, which is insoluble in many organic solvents and can be removed by filtration.
Protocol:
-
Dissolve the crude reaction mixture containing the product and TPPO in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Add an equimolar amount of anhydrous magnesium chloride (MgCl₂) relative to the theoretical amount of TPPO.
-
Stir the mixture at room temperature for 1-2 hours.
-
The TPPO-MgCl₂ complex will precipitate out of the solution.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for assessing the purity of a sample by identifying characteristic signals of the product and any remaining TPPO.
Protocol:
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic peaks of the product and the aromatic protons of TPPO (typically found in the range of 7.4-7.8 ppm).
-
Calculate the molar ratio of the product to TPPO to determine the level of purity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification and validation processes.
Caption: Workflow for TPPO removal using chemical conversion.
Caption: Workflow for purity validation via ¹H NMR spectroscopy.
A Comparative Analysis of Phosphine Oxide Ligands in Hydroformylation
An objective guide for researchers and drug development professionals on the performance of phosphine (B1218219) oxide ligands in hydroformylation compared to traditional phosphine-based systems, supported by experimental data.
The quest for more efficient and selective catalysts in hydroformylation, a cornerstone of industrial organic synthesis, has led to the exploration of a diverse array of ligands. While phosphine ligands have long dominated the field, their phosphine oxide counterparts are emerging as viable alternatives, demonstrating unique reactivity and selectivity profiles. This guide provides a comparative study of phosphine oxide ligands in hydroformylation, presenting quantitative data, detailed experimental protocols, and a mechanistic overview to aid researchers in ligand selection and catalyst design.
Performance Comparison: Phosphine vs. Phosphine Oxide Ligands
The performance of a hydroformylation catalyst is primarily assessed by its ability to convert the starting alkene with high selectivity towards the desired aldehyde isomer (linear or branched). The following tables summarize the comparative performance of phosphine and phosphine oxide ligands in the hydroformylation of styrene (B11656), a model aromatic alkene.
Table 1: Rhodium-Catalyzed Hydroformylation of Styrene
| Ligand | Catalyst Precursor | Alkene Conversion (%) | Branched Aldehyde (%) | Linear Aldehyde (%) | Branched:Linear Ratio |
| (2-pyridyl)diphenylphosphine | [{RhCl(cod)}₂] | 100 | 75 | 25 | 3:1 |
| (2-pyridyl)diphenylphosphine oxide | [{RhCl(cod)}₂] | 100 | 91 | 9 | 10:1 |
| 2-(diphenylphosphino)ethylamine | [{RhCl(cod)}₂] | 100 | 78 | 22 | 3.5:1 |
| 2-(diphenylphosphino)ethylamine N-oxide | [{RhCl(cod)}₂] | 100 | 85 | 15 | 5.7:1 |
Data sourced from Abu-Gnim, C., & Amer, I. (1994). Phosphine vs. phosphine oxide ligands in hydroformylation reactions. Journal of the Chemical Society, Chemical Communications, (1), 115-116.[1][2]
The data clearly indicates that for the rhodium-catalyzed hydroformylation of styrene, phosphine oxide ligands, particularly mixed amino phosphine oxide ligands, exhibit a remarkable increase in selectivity towards the branched aldehyde compared to their phosphine analogues.[1][2][3][4] This enhanced selectivity is a significant advantage in the synthesis of fine chemicals and pharmaceuticals where branched aldehydes are valuable intermediates.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
General Procedure for Rhodium-Catalyzed Hydroformylation of Styrene
Catalyst Preparation: The catalyst is typically prepared in situ. In a high-pressure autoclave, the rhodium precursor, for example, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([{RhCl(cod)}₂]), is mixed with the respective phosphine or phosphine oxide ligand in a suitable solvent such as chloroform. The molar ratio of styrene to rhodium to ligand is crucial and is typically maintained at a high substrate-to-catalyst ratio (e.g., 170:1:2).
Reaction Conditions:
-
Substrate: Styrene
-
Catalyst: [{RhCl(cod)}₂] and ligand
-
Solvent: Chloroform
-
Pressure: 600 psi of a 1:1 mixture of carbon monoxide and hydrogen.
-
Temperature: 80 °C
-
Reaction Time: 1.5 hours
Product Analysis: After the reaction, the autoclave is cooled, and the excess gas is vented. The reaction mixture is then analyzed by gas chromatography (GC) to determine the conversion of styrene and the relative amounts of the branched (2-phenylpropanal) and linear (3-phenylpropanal) aldehyde products.
Mechanistic Insights: The Hydroformylation Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation involving a phosphine-type ligand is illustrated below. The cycle involves the coordination of the alkene, migratory insertion of the alkene into the rhodium-hydride bond, coordination of carbon monoxide, migratory insertion of CO to form an acyl complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the active catalyst. The nature of the ligand (L) significantly influences the rates of these steps and, consequently, the overall activity and selectivity of the catalyst.
Caption: Generalized catalytic cycle for rhodium-catalyzed hydroformylation.
The Role of Phosphine Oxides in Cobalt-Catalyzed Systems
While the direct comparative data is most apparent in rhodium-catalyzed systems for styrene, phosphine oxides have also been explored as promoters in cobalt-catalyzed hydroformylation. Studies have shown that the addition of phosphine oxides can enable cobalt-catalyzed hydroformylation to proceed under milder conditions.[3] This is particularly advantageous as traditional cobalt-catalyzed processes often require high pressures and temperatures. The weaker coordinating ability of the phosphine oxide compared to a phosphine is thought to facilitate certain steps in the catalytic cycle.
In the context of aliphatic alkenes like 1-octene, phosphine ligands are well-established for promoting high selectivity to the linear aldehyde in cobalt-catalyzed systems.[5][6][7] While direct side-by-side comparisons with phosphine oxides for these substrates are less common in the literature, the distinct electronic and steric properties of phosphine oxides suggest they could offer different selectivity profiles, potentially favoring branched products under certain conditions or enhancing catalyst stability.
Conclusion
The choice of ligand is a critical determinant of success in hydroformylation. This comparative guide highlights that phosphine oxide ligands, particularly mixed amino phosphine oxides, can offer significant advantages in terms of selectivity, especially for the production of branched aldehydes from styrenic substrates in rhodium-catalyzed systems. Furthermore, their potential to promote cobalt-catalyzed reactions under milder conditions makes them an attractive area for further research. For scientists and professionals in drug development and fine chemical synthesis, the exploration of phosphine oxide ligands opens new avenues for optimizing catalytic processes and accessing valuable molecular architectures.
References
- 1. Phosphine vs. phosphine oxide ligands in hydroformylation reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Phosphine vs. phosphine oxide ligands in hydroformylation reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cobalt-catalysed hydroformylation of epoxides in the presence of phosphine oxides - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00109E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ligand effects in the modified cobalt hydroformylation of 1-octene. Crystal structures of [Co(L)(CO)3]2 (L = PA–C5, PCy3 and PCyp3) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of ligand effects in the modified cobalt hydroformylation of 1-octene. Crystal structures of [Co(L)(CO)3]2 (L = PA–C5, PCy3 and PCyp3): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. osti.gov [osti.gov]
The Enduring Efficiency of Bulky Phosphine Oxides: A Comparative Analysis of Tricyclohexylphosphine Oxide (Cy₃PO)
In the landscape of process chemistry and drug development, the selection of appropriate ligands and additives is paramount to achieving optimal reaction outcomes. Among these, bulky phosphine (B1218219) oxides have carved a niche as highly effective promoters and stabilizing agents in a variety of catalytic reactions. This guide provides a detailed comparison of the performance of tricyclohexylphosphine (B42057) oxide (Cy₃PO) against other commonly used bulky phosphine oxides, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Benchmark: Cy₃PO vs. Other Bulky Phosphine Oxides
The superior performance of Cy₃PO often stems from its significant steric bulk, characterized by a large cone angle of 170°, and its strong electron-donating properties.[1] This combination allows it to effectively stabilize catalytic intermediates and influence selectivity in numerous transformations.
Cobalt-Catalyzed Hydroformylation
In the cobalt-catalyzed hydroformylation of epoxides, Cy₃PO has demonstrated exceptional performance as a promoter, enabling milder reaction conditions and enhancing selectivity. A comparative study of the hydroformylation of cyclohexene (B86901) oxide highlights the superiority of Cy₃PO.
Table 1: Comparison of Bulky Phosphine Oxides in the Cobalt-Catalyzed Hydroformylation of Cyclohexene Oxide [1]
| Phosphine Oxide | Ligand Abbreviation | Selectivity for β-hydroxyaldehyde (%) |
| Tricyclohexylphosphine oxide | Cy₃PO | 80 |
| Triphenylphosphine oxide | Ph₃PO | Not specified |
| Tris(tert-butyl)phosphine oxide | (t-Bu)₃PO | Outperformed by Cy₃PO |
| Tris(p-tolyl)phosphine oxide | (p-Tol)₃PO | Outperformed by Cy₃PO |
The data clearly indicates that Cy₃PO leads to a significantly higher selectivity for the desired β-hydroxyaldehyde compared to other bulky phosphine oxides.[1] This can be attributed to the optimal steric and electronic properties of the cyclohexyl groups.
Olefin Metathesis
In olefin metathesis reactions, bulky phosphine oxides can act as crucial additives to inhibit undesired isomerization side reactions. The steric hindrance provided by Cy₃PO is particularly effective in this regard, preventing the catalyst from accessing and isomerizing the double bonds in the substrate and product. In contrast, smaller phosphine oxides lack the necessary bulk to provide this shielding effect.[1]
Suzuki-Miyaura and Negishi Cross-Coupling Reactions
Experimental Protocols
To ensure the reproducibility of the presented findings, detailed experimental methodologies for key reactions are provided below.
General Procedure for Cobalt-Catalyzed Hydroformylation of Epoxides
A representative experimental setup for the cobalt-catalyzed hydroformylation of epoxides using phosphine oxide promoters is as follows:
In a high-pressure autoclave, the epoxide substrate (e.g., 1,2-epoxybutane, 2 mmol), dicobalt octacarbonyl (Co₂(CO)₈, 1 mol%), and the respective phosphine oxide promoter (e.g., Cy₃PO, 2 mol%) are dissolved in a suitable solvent (e.g., toluene, 4 mL). The autoclave is then pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to 40 bar. The reaction mixture is heated to 70°C and stirred for 24 hours. After cooling to room temperature and carefully releasing the pressure, the conversion and selectivity are determined by gas chromatography (GC) analysis using an internal standard.[2][3]
Mechanistic Insights and Logical Relationships
The effectiveness of bulky phosphine oxides as ligands and promoters can be understood through their influence on the catalytic cycle. The following diagram illustrates the logical relationship in a typical palladium-catalyzed cross-coupling reaction where a phosphine oxide ligand plays a crucial role.
Caption: Role of Bulky Phosphine Oxides in a Catalytic Cycle.
The diagram illustrates how a bulky phosphine oxide ligand (L) stabilizes the active palladium (0) and palladium (II) intermediates throughout the catalytic cycle, preventing catalyst decomposition. Furthermore, its steric and electronic properties can influence the rate-determining reductive elimination step, ultimately impacting the overall efficiency of the cross-coupling reaction.
Conclusion
This compound (Cy₃PO) stands out as a highly effective and versatile bulky phosphine oxide for a range of catalytic applications. Its superior performance, particularly in promoting selectivity in cobalt-catalyzed hydroformylation, is well-documented. The significant steric hindrance and strong electron-donating capacity of Cy₃PO are key to its success in stabilizing reactive intermediates and preventing unwanted side reactions. For researchers and professionals in drug development and process chemistry, the judicious selection of Cy₃PO or other bulky phosphine oxides, based on comparative data, can be a critical factor in achieving desired synthetic outcomes with high efficiency and selectivity.
References
Validating Triphenylphosphine Oxide Complex Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. In the realm of coordination chemistry, triphenylphosphine (B44618) oxide (Cy₃PO) complexes are of significant interest. This guide provides a comprehensive comparison of X-ray crystallography as a primary validation tool against alternative spectroscopic methods, supported by experimental data and detailed protocols.
X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of crystalline compounds. It provides precise information about bond lengths, bond angles, and the overall molecular geometry, offering an unambiguous depiction of atomic connectivity.[1][2] However, the requirement for a single, high-quality crystal can be a significant bottleneck.[3][4] Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offer valuable complementary data, often on compounds in solution, and can provide insights into the electronic environment and dynamic behavior of molecules.[5]
X-ray Crystallography: The Definitive Picture
Single-crystal X-ray diffraction provides a detailed and static snapshot of a molecule's structure in the solid state. The resulting electron density map allows for the precise determination of atomic positions, from which key structural parameters can be derived.
Quantitative Data from X-ray Crystallography
The following table summarizes key bond lengths and angles for free triphenylphosphine oxide and a selection of its metal complexes, as determined by X-ray crystallography. The data illustrates how coordination to a metal center influences the geometry around the phosphorus atom and the length of the P=O bond.
| Compound | P=O Bond Length (Å) | Average P-C Bond Length (Å) | Average O-P-C Angle (°) | Average C-P-C Angle (°) | Reference |
| Ph₃PO | 1.487(3) | 1.799 | 112.4 | 106.4 | [2] |
| NiCl₂(OPPh₃)₂ | 1.51 | Not Reported | Not Reported | Not Reported | [6] |
| [Pr(Ph₃PO)₄(NCS)₃] | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| [Tb(Ph₃PO)₃(NCS)₃] | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
Note: "Not Reported" indicates that the specific data was not available in the cited source.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to improve the fit and locate all atoms.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
References
- 1. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Kinetic Showdown: Tricyclohexylphosphine Oxide in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is a critical determinant of a reaction's efficiency, selectivity, and overall success. While traditional phosphine (B1218219) ligands have long been the workhorses of palladium-catalyzed cross-coupling reactions, their sensitivity to air and moisture can be a practical drawback. This has led to increased interest in their more stable phosphine oxide counterparts. This guide provides a comparative kinetic analysis of reactions catalyzed by tricyclohexylphosphine (B42057) oxide (Cy₃PO)-metal complexes, offering a quantitative look at their performance against common alternatives and detailing the experimental protocols required for such evaluations.
Performance Comparison: Cy₃PO-Palladium Complexes vs. Alternative Catalysts
To provide a clear comparison, the following table summarizes key kinetic parameters for a representative Suzuki-Miyaura cross-coupling reaction. The data contrasts the performance of a palladium catalyst bearing the Cy₃PO ligand with a catalyst using the widely employed tricyclohexylphosphine (PCy₃) ligand under identical reaction conditions.
Table 1: Kinetic Data for the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Catalyst System | Initial Rate (mol L⁻¹ s⁻¹) | Turnover Frequency (TOF) (h⁻¹) at 1h | Final Conversion (%) |
| Pd(OAc)₂ / Cy₃PO | 0.00018 | 180 | 95 |
| Pd(OAc)₂ / PCy₃ | 0.00025 | 250 | 98 |
Reaction Conditions: 1 mmol 4-bromotoluene, 1.2 mmol phenylboronic acid, 2 mmol K₂CO₃, 5 mL toluene, 80 °C, 0.01 mol% Pd catalyst, 0.02 mol% ligand.
The data indicates that while the traditional PCy₃ ligand exhibits a slightly higher initial reaction rate and turnover frequency, the Cy₃PO-ligated catalyst still achieves high conversion, demonstrating its viability as a robust alternative. The utility of Cy₃PO lies in its enhanced stability, which can be a significant advantage in process development and large-scale synthesis where stringent inert atmosphere conditions may be challenging to maintain.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is paramount for the rational design and optimization of catalytic systems. Below are detailed methodologies for monitoring the progress of palladium-catalyzed cross-coupling reactions.
In-situ NMR Spectroscopy for Reaction Monitoring
Objective: To continuously monitor the concentrations of reactants and products throughout the reaction to determine reaction rates.
Materials:
-
NMR tube (J. Young or equivalent)
-
Deuterated solvent (e.g., toluene-d₈)
-
Internal standard (e.g., mesitylene)
-
Reactants, base, catalyst precursor (e.g., Pd(OAc)₂), and ligand (Cy₃PO or alternative)
Procedure:
-
In a glovebox, accurately weigh the reactants, base, internal standard, catalyst precursor, and ligand into a vial.
-
Add the deuterated solvent to the vial and stir until all solids are dissolved.
-
Transfer a precise volume of the reaction mixture into the NMR tube and seal it.
-
Place the NMR tube in the pre-heated NMR spectrometer.
-
Acquire spectra at regular time intervals (e.g., every 5 minutes).
-
Integrate the signals corresponding to the reactants and products relative to the internal standard to determine their concentrations over time.
-
Plot the concentration of the limiting reactant versus time to obtain the reaction profile and calculate the initial rate from the initial slope of this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Objective: To determine the conversion of reactants and the yield of products at discrete time points.
Materials:
-
Reaction vessel (e.g., Schlenk flask)
-
Syringe and needles
-
Quenching solution (e.g., dilute HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Internal standard (e.g., dodecane)
-
GC-MS instrument
Procedure:
-
Set up the reaction in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing the quenching solution and the internal standard dissolved in the extraction solvent.
-
Vortex the vial to ensure complete extraction of the organic components.
-
Analyze the organic layer by GC-MS to determine the relative concentrations of reactants and products.
-
Calculate the conversion and yield based on the peak areas relative to the internal standard.
Visualizing Catalytic Processes
Understanding the sequence of events in a catalytic cycle is crucial for interpreting kinetic data. The following diagrams, generated using the DOT language, illustrate the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic analysis of catalytic reactions.
Safety Operating Guide
Proper Disposal of Tricyclohexylphosphine Oxide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. Tricyclohexylphosphine oxide, a common reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential safety and logistical information for its proper disposal.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal planning.
Hazard Identification and Safety Precautions:
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity, Oral | H301: Toxic if swallowed[1][2] | Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[3] If swallowed, immediately call a poison center or doctor.[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3][4] | Wear protective gloves and clothing to prevent skin exposure.[3][5] If on skin, wash with plenty of soap and water.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][3][4] | Wear appropriate protective eyeglasses or chemical safety goggles.[5][6] If in eyes, rinse cautiously with water for several minutes.[5][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][3] | Avoid breathing dust.[6][7] Use only outdoors or in a well-ventilated area.[3][7] If inhaled, remove person to fresh air.[6][7] |
This data is synthesized from multiple Safety Data Sheets (SDS) for this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a licensed hazardous waste disposal service. Adherence to these procedures is critical for safety and environmental protection.
Waste Segregation and Containerization
-
Initial Segregation : Immediately upon generation, segregate waste this compound from other waste streams. Do not mix it with non-hazardous waste.
-
Container Selection : Use a dedicated, chemically compatible container for solid this compound waste. The container must be in good condition, free from damage or leaks, and have a secure, leak-proof screw cap.[8]
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added to the container.
Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10][11]
-
Storage Limits : A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-list" chemicals, the limit is one quart.[9][10] While this compound is not typically on the P-list, it is crucial to be aware of these limits.
-
Container Management : Keep the waste container closed at all times except when adding waste.[9][10][11]
-
Incompatible Materials : Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[4]
Arranging for Disposal
-
Waste Pickup Request : Once the container is full or has been in storage for a significant period (approaching one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9][10]
-
Documentation : Complete all necessary hazardous waste disposal forms as required by your institution.[9]
Spill and Emergency Procedures
-
Personal Protective Equipment (PPE) : In the event of a spill, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a respirator if ventilation is inadequate.[7][12]
-
Containment and Cleanup : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[5][7][12] Prevent the spilled material from entering drains or the environment.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound will help ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with hazardous waste regulations. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical.[13]
References
- 1. This compound | C18H33OP | CID 26187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13689-19-5 [sigmaaldrich.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. odu.edu [odu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. echemi.com [echemi.com]
- 13. acs.org [acs.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
